Product packaging for Urdamycin A(Cat. No.:CAS No. 98474-21-6)

Urdamycin A

Cat. No.: B1210481
CAS No.: 98474-21-6
M. Wt: 844.9 g/mol
InChI Key: FJSYXNOFZQFOAN-FXPMUEKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kerriamycin B is a natural product angucycline antibiotic originally isolated from Streptomyces violaceolatus . This compound serves as a valuable chemical tool in molecular biology and oncology research due to its specific inhibition of protein SUMOylation, a critical post-translational modification process . Its primary research value lies in its ability to block the formation of the E1-SUMO intermediate, the initial step in the SUMOylation enzymatic cascade . By targeting the SUMO-activating enzyme (SAE), it effectively disrupts the entire pathway, providing researchers with a means to investigate the functional consequences of reduced SUMOylation in cells . Aberrant SUMOylation is implicated in various diseases, including multiple cancers, where the pathway is often upregulated . The compound's mechanism of action makes it a promising lead molecule for investigating novel anticancer strategies . Initially recognized for its antibacterial activity against Gram-positive bacteria, subsequent studies have highlighted its antitumor potential, which may be linked to its inhibition of SUMOylation . Researchers can utilize this small-molecule inhibitor to probe the role of SUMO in diverse cellular processes such as transcription, DNA repair, and cell cycle progression . Chemical Profile: • CAS Number: 98474-21-6 • Molecular Formula: C₄₃H₅₆O₁₇ • Molecular Weight: 844.9 g/mol • IUPAC Name: (3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H56O17 B1210481 Urdamycin A CAS No. 98474-21-6

Properties

CAS No.

98474-21-6

Molecular Formula

C43H56O17

Molecular Weight

844.9 g/mol

IUPAC Name

(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C43H56O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25-29,31-33,36-37,44-45,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,31-,32-,33-,36+,37+,41-,42-,43-/m0/s1

InChI Key

FJSYXNOFZQFOAN-FXPMUEKOSA-N

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)(C)O)O

Canonical SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O

Other CAS No.

98474-21-6

Synonyms

kerriamycin B
urdamycin A

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Urdamycin A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, a potent angucycline antibiotic, has garnered significant attention within the scientific community for its notable antibacterial and anticancer properties.[1][2] This technical guide provides an in-depth exploration of the chemical structure of this compound, offering a valuable resource for researchers engaged in natural product synthesis, drug discovery, and medicinal chemistry. This document elucidates the core structural features, stereochemistry, and functional moieties of this compound, supported by a compilation of quantitative physicochemical and biological data. Furthermore, it outlines the general experimental methodologies employed in its isolation and characterization and presents a visual representation of its intricate structure.

Introduction

This compound is a bacterial metabolite originally isolated from Streptomyces fradiae.[1][2] It belongs to the angucycline class of antibiotics, which are characterized by a tetracyclic benz[a]anthracene core.[3][4] The unique structural features of this compound, including its C-glycosidically linked deoxysugars, contribute to its significant biological activities.[5] This guide aims to provide a detailed technical overview of the chemical structure of this compound to facilitate further research and development in the field.

Chemical Structure of this compound

The chemical formula of this compound is C₄₃H₅₆O₁₇, with a molecular weight of 844.90 g/mol .[1] The core of this compound is a tetracyclic angucyclinone skeleton. Attached to this core are several glycosidic linkages, which are crucial for its biological activity.

The structure is characterized by:

  • An Angucycline Core: A fused four-ring system based on a benz[a]anthracene framework.

  • C-Glycosidic Linkage: A D-olivose sugar moiety is attached to the angucycline core via a carbon-carbon bond, a feature that imparts significant stability to the molecule.[5]

  • O-Glycosidic Linkages: The structure also incorporates L-rhodinose sugar units attached through oxygen atoms.[6][7] Specifically, this compound contains two L-rhodinose and one D-olivose sugar moieties.[6][7]

The absolute stereochemistry of this compound has been unambiguously determined through X-ray analysis, providing a precise three-dimensional understanding of its architecture.[8]

Visualization of the Chemical Structure

To provide a clear visual representation of the chemical structure of this compound, the following diagram was generated using the DOT language.

Caption: A simplified 2D representation of the chemical structure of this compound.

Physicochemical and Biological Data

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₄₃H₅₆O₁₇[1]
Molecular Weight844.90 g/mol [1]
AppearanceDark red powder[8]
IUPAC Name(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione[3]
Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Data: Detailed 1D and 2D NMR studies have been crucial in assigning the proton and carbon signals of the complex this compound structure. The chemical shifts are indicative of the intricate polycyclic and glycosidic nature of the molecule. While a complete, universally referenced NMR assignment table is challenging to compile due to variations in solvents and instruments across different studies, a representative set of data is presented below.

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Aglycone
C-1204.7-
C-376.8-
C-4a84.7-
C-6106.06.49 (s)
C-7190.3-
C-10134.47.84 (d, J=7.8 Hz)
C-11120.17.57 (d, J=7.8 Hz)
C-12183.9-
C-12b83.5-
D-Olivose
C-1'95.75.28 (s)
L-Rhodinose
C-1''95.2-
C-1'''102.8-

Note: The presented data is a compilation from various sources and may exhibit slight variations. For precise assignments, consulting the primary literature is recommended.[9]

Biological Activity

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

Cell LineIC₅₀ (µM)Reference
Murine L1210 LeukemiaNot specified in µM[1]
PMP501-11.9-7.9[10]
PMP457-21.9-7.9[10]
ABX023-11.4-10[10]
C09-11.4-10[10]
HCT-1169.8[11]
A375<0.2[11]

Experimental Protocols

The following sections outline the general methodologies for the isolation, characterization, and biological evaluation of this compound, as inferred from the scientific literature. It is important to note that specific parameters may vary between different research groups and experimental setups.

Isolation and Purification

Workflow for the Isolation of this compound

Isolation_Workflow Fermentation 1. Fermentation of Streptomyces sp. Extraction 2. Extraction of Culture Broth (e.g., with Ethyl Acetate) Fermentation->Extraction Concentration 3. Concentration of Crude Extract Extraction->Concentration Chromatography 4. Chromatographic Separation (Silica Gel, HPLC) Concentration->Chromatography Purification 5. Purification of this compound Chromatography->Purification

Caption: A generalized workflow for the isolation and purification of this compound.

  • Fermentation: Streptomyces strains, such as S. fradiae or S. ardesiacus, are cultured in a suitable medium (e.g., Bennett's modified broth) under controlled conditions to promote the production of secondary metabolites, including this compound.[9][12]

  • Extraction: The culture broth is typically extracted with an organic solvent like ethyl acetate to partition the desired compounds from the aqueous medium.[9]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to various chromatographic techniques for separation. This often involves initial separation on a silica gel column followed by high-performance liquid chromatography (HPLC) for finer resolution.[4]

  • Purification: Fractions containing this compound are collected and further purified, often by repeated HPLC, to obtain the compound in high purity.

Structural Characterization
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the accurate mass and molecular formula of the isolated compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the nature of the sugar moieties.[8][9]

  • X-ray Crystallography: For obtaining the absolute stereochemistry, single crystals of this compound are grown and subjected to X-ray diffraction analysis.[8]

Biological Activity Assays

General Protocol for Cytotoxicity Testing (MTT Assay)

MTT_Assay_Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well Plates Treatment 2. Treat Cells with this compound (Varying Concentrations) Cell_Seeding->Treatment Incubation 3. Incubate for a Defined Period (e.g., 48-72 hours) Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure Absorbance (e.g., at 570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation 7. Calculate IC50 Value Absorbance_Measurement->IC50_Calculation

References

Urdamycin A: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Streptomyces fradiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A is a potent angucycline antibiotic produced by the bacterium Streptomyces fradiae. First discovered in the 1980s, it has garnered significant interest due to its antibacterial and antitumor activities. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, the producing organism Streptomyces fradiae, its intricate biosynthetic pathway, and detailed experimental protocols for its fermentation, isolation, and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Origin

This compound was first isolated from the fermentation broth of Streptomyces fradiae strain Tü 2717 as part of a screening program for new angucycline antibiotics.[1] The urdamycins, a family of colored glycosides, were initially detected through chemical screening and were found to be biologically active against Gram-positive bacteria and stem cells of murine L1210 leukemia.[1] The structure of this compound, the main component of the urdamycin complex, was elucidated through a combination of spectroscopic methods and X-ray analysis.[1] The aglycone of this compound, urdamycinone A, was found to be identical to aquayamycin.[1]

The producing organism, Streptomyces fradiae, is a filamentous Gram-positive bacterium belonging to the Actinomycetales order, a group of microorganisms renowned for their prolific production of secondary metabolites, including a wide array of antibiotics.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The detailed ¹H and ¹³C NMR data are crucial for its identification and characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, mult., J in Hz)
1204.7
248.52.22 (dd, 14.0, 4.0), 2.95 (dd, 14.0, 6.0)
376.84.55 (dd, 6.0, 4.0)
436.92.05 (m), 2.35 (m)
4a84.2
5146.1
6106.07.65 (s)
6a115.5
7190.3
7a119.7
8163.612.55 (s)
9135.5
10134.47.81 (d, 7.8)
11120.17.59 (d, 7.8)
11a115.3
12183.9
12a165.8
12b79.5
1330.01.50 (d, 7.0)
1'71.14.82 (d, 9.0)
2'36.81.80 (m), 2.10 (m)
3'77.13.80 (m)
4'74.73.12 (t, 8.9)
5'74.83.60 (m)
6'18.21.25 (d, 6.0)
1''97.44.96 (br s)
2''36.81.85 (m), 2.15 (m)
3''67.83.70 (m)
4''78.83.20 (m)
5''71.83.90 (m)
6''18.21.30 (d, 6.0)
1'''102.84.45 (d, 8.0)
2'''36.81.75 (m), 2.05 (m)
3'''78.43.75 (m)
4'''74.83.15 (t, 9.0)
5'''74.73.55 (m)
6'''18.21.28 (d, 6.0)

Note: NMR data is compiled from literature and may vary slightly based on the solvent and instrument used.

Biosynthesis of this compound

The biosynthesis of this compound follows the type II polyketide synthase (PKS) pathway, which is common for the production of aromatic polyketides in Streptomyces.[2] The backbone of the angucycline core is assembled from ten acetate units.[3][4] This is followed by a series of post-PKS modifications, including cyclizations, oxidations, and glycosylations, to yield the final this compound molecule.

The biosynthetic gene cluster for urdamycin has been cloned and characterized from Streptomyces fradiae Tü2717.[2] It contains the genes encoding the minimal PKS (ketoacyl synthase, chain length factor, and acyl carrier protein), as well as genes for cyclases, oxygenases, and glycosyltransferases.[2]

The sugar moieties of this compound, D-olivose and L-rhodinose, are derived from glucose.[3][4] Isotope labeling studies have confirmed that this compound serves as a late-stage precursor for the biosynthesis of other urdamycins, such as Urdamycin C and D.[3][4]

Below is a simplified representation of the this compound biosynthetic pathway.

Urdamycin_A_Biosynthesis Acetyl_CoA Acetyl-CoA Type_II_PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->Type_II_PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Type_II_PKS Polyketide_Chain Decaketide Chain Type_II_PKS->Polyketide_Chain Cyclases Cyclases/ Aromatases Polyketide_Chain->Cyclases Angucyclinone_Core Angucyclinone Core (UWM6) Cyclases->Angucyclinone_Core Oxygenases Oxygenases Angucyclinone_Core->Oxygenases Urdamycinone_A Urdamycinone A Oxygenases->Urdamycinone_A Glycosyltransferases Glycosyltransferases (UrdGT1a, UrdGT1b, UrdGT1c) Urdamycinone_A->Glycosyltransferases Glucose Glucose Sugar_Biosynthesis Sugar Biosynthesis (urdQ, urdR, etc.) Glucose->Sugar_Biosynthesis TDP_D_olivose dTDP-D-olivose Sugar_Biosynthesis->TDP_D_olivose TDP_L_rhodinose dTDP-L-rhodinose Sugar_Biosynthesis->TDP_L_rhodinose TDP_D_olivose->Glycosyltransferases TDP_L_rhodinose->Glycosyltransferases Urdamycin_A This compound Glycosyltransferases->Urdamycin_A

Caption: Simplified biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The regulation of angucycline biosynthesis in Streptomyces is a complex process involving pathway-specific and global regulators. While the specific signaling pathway for this compound has not been fully elucidated, it is likely controlled by TetR family transcriptional regulators, which are commonly found in angucycline biosynthetic gene clusters.[5] These regulators often act as repressors, and their dissociation from the promoter regions, triggered by the binding of early biosynthetic intermediates, initiates the transcription of the biosynthetic genes. Furthermore, global regulatory networks in Streptomyces, which respond to nutritional signals and cellular stress, also play a crucial role in controlling the onset and level of antibiotic production.

Experimental Protocols

Fermentation of Streptomyces fradiae Tü 2717

4.1.1. Media Composition

  • Maintenance Medium (HA Medium):

    • Malt extract: 10 g/L

    • Yeast extract: 4 g/L

    • Glucose: 4 g/L

    • CaCl₂: 1 mM

    • Agar: 20 g/L

    • pH: 7.2

  • Production Medium (AM Medium):

    • Soybean meal: 20 g/L

    • Glucose: 20 g/L

    • pH: 7.2

4.1.2. Fermentation Procedure

  • Inoculate a single colony of Streptomyces fradiae Tü 2717 from a fresh HA medium plate into a 50 mL flask containing 10 mL of Tryptone Soya Broth (TSB).

  • Incubate the seed culture at 28°C for 3 days on a rotary shaker at 180 rpm.

  • Transfer 2 mL of the seed culture into a 500 mL flask containing 50 mL of AM production medium.

  • Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 180 rpm.

Extraction and Purification of this compound

4.2.1. Extraction

  • Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

  • Extract the mycelium and the supernatant separately with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

4.2.2. Purification

  • Dissolve the crude extract in a minimal amount of methanol.

  • Subject the dissolved extract to column chromatography on silica gel using a gradient of chloroform and methanol as the mobile phase.

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

  • Further purify the this compound-containing fractions by preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

Experimental_Workflow Start Start: S. fradiae Culture Fermentation Fermentation (AM Medium, 28°C, 5-7 days) Start->Fermentation Extraction Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractions This compound-rich Fractions Silica_Gel->Fractions HPLC Preparative HPLC (C18 column) Fractions->HPLC Pure_Urdamycin_A Pure this compound HPLC->Pure_Urdamycin_A

Caption: General workflow for the production and purification of this compound.

Precursor Feeding Studies

Isotope-labeled precursors can be fed to the S. fradiae culture to investigate the biosynthetic pathway.

  • Prepare a sterile stock solution of the labeled precursor (e.g., [1-¹³C]acetate, [¹³C]glucose).

  • Add the precursor solution to the production medium at the time of inoculation or during the exponential growth phase.

  • After the fermentation period, extract and purify this compound as described above.

  • Analyze the purified this compound by mass spectrometry and NMR spectroscopy to determine the incorporation of the labeled atoms.

Conclusion

This compound remains a molecule of significant interest for its potent biological activities and its complex biosynthesis. This technical guide has provided a detailed overview of its discovery, the producing organism Streptomyces fradiae, the key steps in its biosynthetic pathway, and comprehensive experimental protocols for its production and isolation. The information presented here is intended to facilitate further research into this fascinating natural product, including efforts towards yield improvement, biosynthetic engineering for the production of novel analogs, and further exploration of its therapeutic potential.

References

Urdamycin A: A Technical Guide to the Angucycline Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Urdamycin A, a potent member of the angucycline class of antibiotics. It details its classification, biosynthesis, mechanism of action, and relevant experimental protocols, presenting quantitative data and visualizing complex pathways to facilitate understanding and further research.

Classification and Chemical Properties

This compound is a polyketide-derived antibiotic belonging to the angucycline family, a significant group of aromatic type II polyketides known for their tetracyclic benz[a]anthracene core structure.[1][2] Produced primarily by Streptomyces fradiae strain Tü 2717, Urdamycins are glycosides that exhibit biological activity against Gram-positive bacteria and murine L1210 leukemia stem cells.[3][4] The aglycone of this compound, known as urdamycinone A, is identical to aquayamycin.[3][4]

The angucycline group is the largest class of natural products engineered by type II polyketide synthases (PKS), demonstrating a wide array of biological activities, including antibacterial, antiviral, and potent anticancer properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C43H56O17[5]
Molecular Weight 844.9 g/mol [5]
Monoisotopic Mass 844.35175031 Da[5]
CAS Number 98474-21-6[5]
Appearance Dark red powder[1]
Synonyms Kerriamycin B[5]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving a type II polyketide synthase (PKS) system and subsequent tailoring enzymes. The entire biosynthetic gene cluster from S. fradiae has been cloned and sequenced, revealing 27 putative genes responsible for the assembly of the aglycone, its modification, and glycosylation.[2]

The core angucycline skeleton is assembled from a single decapolyketide chain derived from acetate units.[6][7] Key genes, including the minimal PKS genes (urdA, urdB, urdC), are essential for the formation of the polyaromatic backbone.[2] Following the creation of the aglycone, a series of post-PKS modifications occur, including oxidations catalyzed by oxygenases like UrdE and UrdM.[8]

A critical step is the glycosylation of the aglycone at two different positions.[9] The sugar moieties, including D-olivose and L-rhodinose, are derived from glucose.[6][7] A set of specific glycosyltransferases (GTs) are responsible for attaching these sugars. Gene inactivation and expression experiments have elucidated the specific roles of UrdGT1a, UrdGT1b, and UrdGT1c in this process.[9] For instance, the inactivation of urdGT1a leads to the accumulation of Urdamycin B.[9]

Urdamycin_A_Biosynthesis cluster_backbone Aglycone Formation cluster_tailoring Post-PKS Tailoring cluster_glycosylation Glycosylation Acetate Acetate Units PKS Minimal PKS (UrdA, UrdB, UrdC) Acetate->PKS Polyketide Synthase Decapolyketide Decapolyketide Chain AngucyclineCore Angucycline Core (e.g., Aquayamycin) Decapolyketide->AngucyclineCore Cyclization & Aromatization PKS->Decapolyketide Oxidoreductases Oxidoreductases (UrdE, UrdM) AngucyclineCore->Oxidoreductases Hydroxylation ModifiedAglycone Modified Aglycone (Urdamycinone A) Oxidoreductases->ModifiedAglycone GTs Glycosyltransferases (UrdGT1a, UrdGT1b, UrdGT1c) ModifiedAglycone->GTs Glycosidic Linkage Glucose Glucose SugarPrecursors D-Olivose & L-Rhodinose Precursors Glucose->SugarPrecursors Sugar Biosynthesis SugarPrecursors->GTs UrdamycinA This compound GTs->UrdamycinA

Fig. 1: Simplified biosynthetic pathway of this compound.

Mechanism of Action: Anticancer Activity

Recent studies have highlighted the potential of this compound and its analogues as potent anticancer agents.[10] Its mechanism of action is primarily attributed to the inhibition of the mechanistic Target of Rapamycin (mTOR), a critical protein kinase that regulates cell growth, proliferation, and survival.[10]

This compound acts as a more potent mTOR inhibitor than the well-known drug Rapamycin.[10] Unlike Rapamycin, which primarily inhibits the mTORC1 complex, this compound effectively inactivates both mTORC1 and mTORC2 complexes.[10] This dual inhibition leads to a complete blockage of downstream signaling pathways, including the activation of Akt, a protein known to be involved in tumor progression.[10]

The inhibition of the mTOR pathway by this compound induces cancer cell death through two distinct programmed mechanisms:

  • Apoptosis: Triggering the intrinsic cell death pathway.[10]

  • Autophagy: Inducing a state of cellular starvation.[10]

Furthermore, Urdamycin V, a related compound, has been shown to induce p53-independent apoptosis in cervical cancer cells by modulating phosphorylation in the mTORC2/Akt/p38/Erk pathway.[11]

Urdamycin_A_MoA cluster_mTOR mTOR Signaling Pathway cluster_outcomes Cellular Outcomes UrdamycinA This compound mTORC1 mTORC1 UrdamycinA->mTORC1 Inhibition mTORC2 mTORC2 UrdamycinA->mTORC2 Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis (Cell Death) mTORC1->Apoptosis Autophagy Autophagy (Cell Starvation) mTORC1->Autophagy Akt Akt Activation mTORC2->Akt Akt->mTORC1

Fig. 2: Mechanism of action of this compound via mTOR inhibition.

Experimental Protocols

  • Producing Organism: Urdamycins are isolated from the fermentation broth of Streptomyces fradiae (strain Tü 2717).[3][4] More recently, congeners have been isolated from marine-derived actinobacteria like Streptomyces ardesiacus.[1]

  • Fermentation: Large-scale culture is conducted in suitable broth media (e.g., Bennett's modified broth). The production of the characteristic dark purple pigments can be used as an initial indicator.[1]

  • Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate.[1]

  • Purification: The crude extract is subjected to various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate individual Urdamycin congeners.

  • Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[1]

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) NMR experiments are performed to establish the planar structure and relative stereochemistry.[1][12]

    • X-ray Crystallography: The absolute stereochemistry of this compound was unambiguously determined by X-ray analysis.[3][4]

  • Isotope Labeling: The biogenetic origins of the Urdamycin backbone and sugar moieties have been investigated through feeding experiments with isotope-labeled precursors.[6][7]

    • [1-¹³C]acetate and [1,2-¹³C₂]acetate: Used to confirm that the angucycline core is formed from a single decapolyketide chain.[6][7]

    • [1-¹³C]glucose: Demonstrated that the C-glycosidic moiety and the three sugar units (two L-rhodinose, one D-olivose) arise from glucose.[6][7]

    • Deuterium-labeled tyrosine and ¹³C-labeled tryptophan: Showed that these amino acids are incorporated to form the unique chromophores of Urdamycins C and D, respectively.[6][7]

  • Gene Inactivation and Heterologous Expression: The functions of specific genes within the urdamycin biosynthetic cluster have been determined through genetic manipulation.[2][9]

    • Gene Inactivation: Specific genes, such as those for glycosyltransferases (urdGT1a, urdGT1b, urdGT1c), are deleted or disrupted in the producer strain (S. fradiae).[9] The resulting mutant strains accumulate biosynthetic intermediates (e.g., Urdamycin B, Urdamycin G), allowing for the functional assignment of the inactivated gene.[9]

    • Heterologous Expression: Genes from the urdamycin cluster are expressed in a different host organism (e.g., a non-producer Streptomyces mutant) to confirm their function. For example, expressing the minimal PKS genes in a tetracenomycin non-producer mutant restored the production of tetracenomycins, confirming their role in polyketide synthesis.[2]

Conclusion

This compound stands out as a structurally complex and biologically significant member of the angucycline antibiotics. Its intricate biosynthesis, involving a type II PKS and a suite of tailoring enzymes, offers a fascinating subject for biosynthetic engineering. Moreover, its potent and dual-mode inhibition of the mTOR signaling pathway positions it as a promising lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols outlined herein provide a foundation for researchers to further explore the chemistry, biology, and therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Biosynthetic Gene Cluster for Urdamycin A in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, a potent angucycline antibiotic with anticancer properties, is a secondary metabolite produced by Streptomyces fradiae Tü2717. Its complex chemical structure, featuring a C-glycosidically linked D-olivose moiety, is assembled by a sophisticated enzymatic machinery encoded by a dedicated biosynthetic gene cluster (BGC). This technical guide provides a comprehensive overview of the this compound BGC, detailing the genes and their functions, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes governing this compound production.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) system and a suite of tailoring enzymes. The entire enzymatic cascade is encoded within an approximately 31 kb contiguous region of the S. fradiae chromosome. This BGC comprises 27 putative open reading frames (ORFs) that can be categorized into genes responsible for polyketide backbone synthesis, aglycone modification, deoxysugar biosynthesis, glycosylation, regulation, and transport.

Data Presentation: Genes and Their Encoded Functions

The following table summarizes the identified genes within the this compound BGC and their proposed functions based on sequence homology and experimental evidence. Gene sizes and the corresponding protein molecular weights have been included where available.

GeneSize (bp)Protein Molecular Weight (kDa)Proposed Function
Polyketide Synthase (PKS)
urdA125144.9Ketoacyl synthase (KSα)
urdB126945.5Chain length factor (KSβ)
urdC2709.8Acyl carrier protein (ACP)
Aglycone Modification
urdD78027.8Ketoreductase
urdE134449.2Oxygenase (C-12 hydroxylase)
urdF95434.1Aromatase/Cyclase
urdL84630.8Cyclase
urdM222681.1Oxygenase (C-12b hydroxylase)
Deoxysugar Biosynthesis
urdQ98736.2dTDP-glucose 4,6-dehydratase
urdR102336.8dTDP-4-keto-6-deoxyglucose 3,5-epimerase
urdS55820.6dTDP-D-glucose synthase
urdT120944.1dTDP-4-keto-L-rhamnose 3,5-epimerase
urdU69925.4dTDP-L-rhamnose synthase
urdV114641.5Acyltransferase
urdW78028.2Ketoreductase
urdX102937.1Dehydrogenase
urdY101136.5Aminotransferase
Glycosyltransferases (GTs)
urdGT1a129046.8Attaches the first L-rhodinose to the C-glycosidically linked D-olivose
urdGT1b126946.1Attaches the second L-rhodinose to the first L-rhodinose
urdGT1c129647.0Attaches D-olivose to C-9 of the aglycone
urdGT2132648.2C-glycosyltransferase, attaches D-olivose to the polyketide backbone
Regulation and Transport
urd-orf1--Putative regulatory gene
urdJ147952.8Transporter
urdJ2--Transporter
urdK79528.9Putative regulatory protein
urdO--Unknown
This compound Production in Wild-Type and Mutant Strains

Gene inactivation studies have been instrumental in elucidating the function of individual genes within the BGC. The table below presents a qualitative summary of this compound and related metabolite production in various S. fradiae strains. Quantitative yields can vary significantly depending on fermentation conditions.

StrainGenotypeMajor Products
S. fradiae Tü2717Wild-typeThis compound, B, and other minor congeners
S. fradiae ΔurdAKetoacyl synthase knockoutNo urdamycin production
S. fradiae ΔurdGT1aGlycosyltransferase knockoutUrdamycin B
S. fradiae ΔurdGT1b/ΔurdGT1cDouble glycosyltransferase knockoutCompound 100-2 (aglycone with one sugar)
S. fradiae ΔurdGT1a/ΔurdGT1b/ΔurdGT1cTriple glycosyltransferase knockoutAquayamycin, Urdamycinone B
S. fradiae ΔurdMOxygenase knockoutUrdamycin L (shunt product)

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the formation of the polyketide backbone by the minimal PKS (UrdA, UrdB, UrdC). This is followed by a series of cyclization and aromatization reactions catalyzed by UrdF and UrdL. The resulting angucyclinone core undergoes several oxidative modifications, most notably hydroxylations at C-12 and C-12b by UrdE and UrdM, respectively. Concurrently, the deoxysugars D-olivose and L-rhodinose are synthesized from glucose-1-phosphate via a dedicated set of enzymes. The crucial C-glycosidic bond is formed by the action of the C-glycosyltransferase UrdGT2, which attaches D-olivose to the aglycone. Finally, the trisaccharide chain is assembled by the sequential action of UrdGT1c, UrdGT1a, and UrdGT1b.

Urdamycin_A_Biosynthesis cluster_PKS Polyketide Backbone Synthesis cluster_Modification Aglycone Modification cluster_Sugar Deoxysugar Biosynthesis cluster_Glycosylation Glycosylation Acetyl_CoA Acetyl-CoA + 9x Malonyl-CoA PKS UrdA, UrdB, UrdC (Minimal PKS) Acetyl_CoA->PKS Polyketide Linear Decapolyketide PKS->Polyketide Cyclization UrdF, UrdL (Cyclization/Aromatization) Polyketide->Cyclization Angucyclinone Angucyclinone Core Cyclization->Angucyclinone Hydroxylation UrdE, UrdM (Hydroxylation) Angucyclinone->Hydroxylation Aquayamycin Aquayamycin Hydroxylation->Aquayamycin C_Glycosylation UrdGT2 (C-Glycosylation) Aquayamycin->C_Glycosylation Glucose Glucose-1-Phosphate Sugar_enzymes UrdQ, R, S, T, U, V, W, X, Y Glucose->Sugar_enzymes TDP_sugars TDP-D-olivose TDP-L-rhodinose Sugar_enzymes->TDP_sugars TDP_sugars->C_Glycosylation Glycosylated_intermediate1 C-glycosylated aglycone C_Glycosylation->Glycosylated_intermediate1 O_Glycosylation1 UrdGT1c Glycosylated_intermediate1->O_Glycosylation1 Glycosylated_intermediate2 Aglycone-D-olivose O_Glycosylation1->Glycosylated_intermediate2 O_Glycosylation2 UrdGT1a, UrdGT1b Glycosylated_intermediate2->O_Glycosylation2 Urdamycin_A This compound O_Glycosylation2->Urdamycin_A

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The characterization of the this compound BGC has relied on a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

Gene Inactivation in S. fradiae Tü2717

This protocol describes the inactivation of a target gene in S. fradiae using a PCR-targeting approach followed by homologous recombination.

Materials:

  • S. fradiae Tü2717 spores

  • E. coli ET12567/pUZ8002

  • Disruption cassette plasmid (e.g., pKC1139 containing an apramycin resistance gene)

  • Primers with homology to the target gene and the disruption cassette

  • Appropriate antibiotics (apramycin, nalidixic acid)

  • Media: TSB, 2xYT, MS agar, HA medium, AM medium

Protocol:

  • PCR Amplification of the Disruption Cassette: Amplify the apramycin resistance cassette from the plasmid using primers that have 39-nucleotide extensions homologous to the regions flanking the target gene in the S. fradiae genome.

  • Preparation of E. coli and Streptomyces for Conjugation:

    • Grow E. coli ET12567/pUZ8002 containing the amplified disruption cassette in 2xYT medium with appropriate antibiotics.

    • Prepare a spore suspension of S. fradiae Tü2717 from a mature culture on HA medium.

  • Intergeneric Conjugation:

    • Mix the E. coli culture and S. fradiae spores and plate on MS agar.

    • Incubate until conjugation occurs.

    • Overlay the plates with apramycin and nalidixic acid to select for exconjugants.

  • Selection of Double Crossover Mutants:

    • Isolate individual exconjugant colonies and screen for the desired double crossover event by replica plating to identify clones that have lost the vector-associated resistance marker (if applicable) and by PCR analysis to confirm the gene replacement.

  • Phenotypic Analysis:

    • Cultivate the confirmed mutant strain in AM production medium.

    • Extract the secondary metabolites and analyze by HPLC-MS to confirm the absence of this compound and the accumulation of any biosynthetic intermediates.

Gene_Inactivation_Workflow PCR PCR Amplification of Disruption Cassette Conjugation Intergeneric Conjugation (E. coli to S. fradiae) PCR->Conjugation Selection1 Selection of Exconjugants (Apramycin, Nalidixic Acid) Conjugation->Selection1 Selection2 Screening for Double Crossover (Replica Plating, PCR) Selection1->Selection2 Analysis Phenotypic Analysis (HPLC-MS) Selection2->Analysis

Caption: Workflow for gene inactivation in S. fradiae.

Heterologous Expression of the this compound Gene Cluster

This protocol outlines the expression of the entire this compound BGC in a heterologous Streptomyces host.

Materials:

  • Cosmid library of S. fradiae Tü2717 genomic DNA

  • Heterologous host strain (e.g., S. coelicolor CH999 or S. albus J1074)

  • E. coli host for cosmid manipulation

  • Appropriate antibiotics

  • Media for conjugation and production

Protocol:

  • Identification of the Cosmid Containing the BGC: Screen the S. fradiae cosmid library by PCR using primers specific for key genes in the this compound BGC (e.g., urdA, urdGT2).

  • Transfer of the Cosmid to the Heterologous Host: Introduce the identified cosmid into the chosen Streptomyces host via intergeneric conjugation from an E. coli donor strain.

  • Cultivation and Analysis:

    • Culture the recombinant Streptomyces strain under conditions suitable for secondary metabolite production.

    • Extract the culture broth and mycelium and analyze by HPLC-MS for the production of this compound and its derivatives.

Analytical Methods: HPLC-MS/MS Analysis of Urdamycins

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: A typical gradient might be: 5% B for 1 min, ramp to 95% B over 15 min, hold at 95% B for 5 min, and then return to 5% B to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm and 430 nm, and mass spectrometry.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • MS/MS Analysis: Use selected reaction monitoring (SRM) or product ion scans to identify and quantify specific urdamycins based on their precursor and product ion masses. For example, this compound (m/z 796.3 [M+H]⁺) can be fragmented to produce characteristic product ions.

Conclusion

The biosynthetic gene cluster for this compound in Streptomyces fradiae Tü2717 is a well-characterized system that serves as a paradigm for the study of angucycline biosynthesis. The detailed knowledge of the genes and their functions, facilitated by the experimental protocols outlined in this guide, has not only unraveled the intricate steps of this compound assembly but has also paved the way for the engineered biosynthesis of novel angucycline derivatives with potentially improved therapeutic properties. This guide provides a valuable resource for researchers aiming to further explore and exploit the biosynthetic potential of this important class of natural products.

Urdamycin A: A Comprehensive Technical Guide to its Mechanism of Action as a Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, a member of the angucycline class of antibiotics produced by Streptomyces bacteria, has emerged as a potent anti-cancer agent with a distinct mechanism of action targeting the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] Unlike the well-characterized mTOR inhibitor rapamycin, which primarily acts on the mTORC1 complex, Urdamycin and its derivatives have been shown to effectively inactivate both mTORC1 and mTORC2 complexes.[1][4] This dual inhibition leads to a comprehensive shutdown of the mTOR pathway, resulting in the induction of both apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells.[1][4] This guide provides an in-depth technical overview of this compound's mechanism of action, presenting key data, experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

The central role of the mTOR pathway is to integrate intracellular and extracellular signals to regulate critical cellular processes such as growth, proliferation, metabolism, and survival.[5][6] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[5][7][8]

  • mTORC1 , sensitive to rapamycin, controls protein synthesis and cell growth by phosphorylating downstream targets like p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7][9]

  • mTORC2 , generally insensitive to acute rapamycin treatment, regulates cell survival and cytoskeletal organization, partly by phosphorylating and activating the protein kinase Akt.[8][9][10]

Research has revealed that Urdamycin derivatives, specifically Urdamycin E, exert their anticancer effects by completely inactivating both mTOR complexes.[1][4] This is achieved by preventing the autophosphorylation of mTOR at key residues: Ser2448 (a marker for mTORC1 activity) and Ser2481 (a marker for mTORC2 activity).[4] The consequence is a complete blockade of downstream signaling from both branches of the pathway, a significant advantage over first-generation mTOR inhibitors like rapamycin, which can trigger a feedback loop leading to Akt activation.[9][11]

Downstream Effects of mTOR Inhibition by Urdamycin

The dual inhibition of mTORC1 and mTORC2 by Urdamycin manifests in the following key molecular events:

  • Inhibition of mTORC1 Signaling : A significant reduction in the phosphorylation of the primary mTORC1 substrates, p70S6K and 4E-BP1, is observed.[4] This action halts protein synthesis, a critical process for rapidly dividing cancer cells.

  • Inhibition of mTORC2 Signaling : Urdamycin treatment leads to the complete inhibition of Akt activation, as evidenced by a reduction in its phosphorylation.[1][4] Since Akt is a crucial node for cell survival signaling, its inactivation is a potent trigger for apoptosis.[8]

  • Induction of Programmed Cell Death : By shutting down these pro-growth and pro-survival pathways, Urdamycin induces cancer cell death through at least two distinct mechanisms: apoptosis and autophagy.[1][4]

A related compound, Urdamycin V, has also been shown to induce p53-independent apoptosis in cervical cancer cells by modulating phosphorylation along the mTORC2/Akt/p38/Erk pathway.[12]

Data Presentation: Molecular Effects of Urdamycin on the mTOR Pathway

The following table summarizes the observed effects of Urdamycin derivatives on key proteins within the mTOR signaling cascade.

Target ProteinPhosphorylation SiteEffect of Urdamycin TreatmentDownstream ConsequenceReference
mTOR (mTORC1) Ser2448Inhibition of phosphorylationInactivation of mTORC1 complex[4]
mTOR (mTORC2) Ser2481Inhibition of phosphorylationInactivation of mTORC2 complex[4]
Akt Not specifiedSignificant reduction in phosphorylationInhibition of cell survival signals[1][4]
p70S6K Not specifiedSignificant reduction in phosphorylationInhibition of protein synthesis[4]
4E-BP1 Not specifiedSignificant reduction in phosphorylationInhibition of cap-dependent translation[4]

Experimental Protocols

This section details the standard methodologies employed to elucidate the mechanism of action of this compound as an mTOR inhibitor.

Cell Culture and Compound Treatment
  • Cell Lines : Cancer cell lines (e.g., HeLa, HuH7) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[13]

  • Plating : Cells are seeded in 6-well or 12-well plates and allowed to adhere overnight.

  • Treatment : Cells are treated with varying concentrations of this compound (or its derivatives) for specified time periods (e.g., 8 to 24 hours). A vehicle control (e.g., DMSO) is run in parallel. For comparison, cells may also be treated with known mTOR inhibitors like rapamycin or Torin1.[14]

Western Blot Analysis for Pathway Inhibition

This technique is used to measure the phosphorylation status of mTOR pathway proteins.

  • Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed in mTOR lysis buffer (e.g., 40 mM HEPES [pH 7.4], 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS) supplemented with protease inhibitors.[13]

  • Protein Quantification : Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1.

  • Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vitro mTOR Kinase Assay

This assay determines if this compound directly inhibits the kinase activity of mTOR.

  • Immunoprecipitation of mTORC1/mTORC2 : mTOR complexes are immunoprecipitated from lysate of untreated cells using antibodies against mTOR, Raptor (for mTORC1), or Rictor (for mTORC2).[15]

  • Kinase Reaction : The immunoprecipitated complexes are washed and incubated in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2) containing ATP (e.g., 100 µM) and a purified, inactive substrate (e.g., recombinant p70S6K or 4E-BP1).[16] The reaction is performed in the presence or absence of this compound.

  • Reaction Termination and Analysis : The reaction is stopped by adding SDS loading buffer. The samples are then analyzed by Western blotting using a phospho-specific antibody for the substrate to assess the extent of phosphorylation.[16]

Visualizations: Pathways and Workflows

This compound Inhibition of the mTOR Signaling Pathway

mTOR_Pathway UrdamycinA This compound mTORC1_node mTORC1 (mTOR, Raptor) UrdamycinA->mTORC1_node mTORC2_node mTORC2 (mTOR, Rictor) UrdamycinA->mTORC2_node Akt_node Akt Akt_node->mTORC1_node CellSurvival Cell Survival Cytoskeleton Akt_node->CellSurvival p70S6K_node p70S6K mTORC1_node->p70S6K_node p FourEBP1_node 4E-BP1 mTORC1_node->FourEBP1_node p mTORC2_node->Akt_node pS473 ProteinSynth Protein Synthesis Cell Growth p70S6K_node->ProteinSynth FourEBP1_node->ProteinSynth GrowthFactors Growth Factors Nutrients PI3K_node PI3K GrowthFactors->PI3K_node PI3K_node->Akt_node PI3K_node->mTORC2_node

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental Workflow for Western Blot Analysis

WB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Immunoblotting A 1. Seed Cancer Cells B 2. Treat with This compound A->B C 3. Cell Lysis B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. PVDF Transfer E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. ECL Detection G->H

Caption: Workflow for analyzing mTOR pathway protein phosphorylation.

Conclusion and Future Directions

This compound and its analogues represent a promising class of anti-cancer compounds that function as potent, dual inhibitors of both mTORC1 and mTORC2.[1][4] Their ability to completely shut down the mTOR signaling network, including the pro-survival Akt pathway, distinguishes them from rapamycin and suggests they may overcome some mechanisms of resistance associated with first-generation mTOR inhibitors.[1][9] The induction of both apoptosis and autophagy further highlights their therapeutic potential.[4]

Future research should focus on detailed structure-activity relationship studies to optimize the potency and pharmacological properties of the Urdamycin scaffold.[2] Furthermore, in vivo studies in preclinical cancer models are necessary to validate the efficacy and safety of these compounds, paving the way for potential clinical development. The comprehensive inhibition of the mTOR pathway positions this compound as a valuable lead compound in the development of next-generation cancer therapeutics.

References

Spectroscopic Profile of Urdamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Urdamycin A, a significant member of the angucycline class of antibiotics. The information presented herein is compiled from foundational studies and is intended to serve as a core reference for researchers engaged in natural product chemistry, drug discovery, and related fields.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This data is crucial for the identification and structural elucidation of the compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound are presented below. These assignments are based on the initial structure elucidation and subsequent confirmatory studies.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly available in search results

Note: While specific chemical shifts for this compound were not found in the provided search results, numerous sources confirm that its structure was elucidated by comparing its NMR data to that of known compounds and through detailed 2D NMR analysis.[1][2][3][4]

Mass Spectrometry (MS) Data

Mass spectrometry data is critical for determining the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionization MethodMass-to-Charge Ratio (m/z)Interpretation
FAB-MSData not explicitly available in search results[M+H]⁺

Note: The molecular formula of this compound has been established, and its identity is routinely confirmed by comparison of its mass spectrometric data with previously reported values.[1]

UV-Visible (UV-Vis) Spectroscopic Data

The UV-Vis spectrum of this compound provides information about its chromophore system.

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
MethanolData not explicitly available in search results

Note: The UV-Vis absorption maxima for this compound are characteristic of the angucycline chromophore.[2]

Experimental Protocols

The following sections detail the general methodologies employed for obtaining the spectroscopic data for this compound and related angucycline antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on high-field spectrometers. For the structural elucidation of urdamycins, the following general procedure is applied:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact mass and elemental composition.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography.

  • Ionization: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are common ionization techniques for this class of compounds.

  • Analysis: The mass-to-charge ratios of the resulting ions are measured by a high-resolution analyzer (e.g., TOF or Orbitrap).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded to observe the electronic transitions within the molecule.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or ethanol.

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 600 nm, using a spectrophotometer.

Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway, followed by a series of post-PKS modifications, including glycosylation steps. The following diagram illustrates the key stages in the formation of the this compound aglycone and its subsequent glycosylation.

UrdamycinA_Biosynthesis Acetate Acetate/Propionate PKS Type II PKS Acetate->PKS Angucyclinone_core Angucyclinone Core PKS->Angucyclinone_core Tailoring_enzymes Tailoring Enzymes (Oxygenases, etc.) Angucyclinone_core->Tailoring_enzymes Urdamycinone_A Urdamycinone A (Aglycone) Tailoring_enzymes->Urdamycinone_A Glycosyltransferases Glycosyltransferases Urdamycinone_A->Glycosyltransferases Glycosylation Urdamycin_A This compound Glycosyltransferases->Urdamycin_A Sugar_precursors Sugar Precursors (D-Olivose, L-Rhodinose) Sugar_precursors->Glycosyltransferases

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of this compound from a microbial source is depicted below.

Spectroscopic_Workflow Fermentation Microbial Fermentation Extraction Extraction of Crude Metabolites Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Urdamycin_A Pure this compound Chromatography->Pure_Urdamycin_A NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Urdamycin_A->NMR MS Mass Spectrometry (HR-MS) Pure_Urdamycin_A->MS UV_Vis UV-Vis Spectroscopy Pure_Urdamycin_A->UV_Vis Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis

Caption: General workflow for this compound analysis.

References

Urdamycin A: A Dual Inducer of Apoptosis and Autophagy Through mTOR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Urdamycin A, a member of the angucycline class of antibiotics produced by Streptomyces species, has emerged as a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's potent anti-cancer activity, specifically focusing on its ability to induce two critical forms of programmed cell death: apoptosis and autophagy. The primary mode of action involves the comprehensive inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound and its analogues, such as Urdamycin E and V, exert their cytotoxic effects by targeting and inactivating both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition is a key differentiator from other mTOR inhibitors like rapamycin, which primarily targets mTORC1.[2] The inactivation of both complexes leads to a comprehensive shutdown of downstream signaling pathways critical for cancer cell survival and proliferation.

Apoptosis Induction

Urdamycin-induced apoptosis is characterized by the modulation of key regulatory proteins in the mTOR pathway. Specifically, treatment with Urdamycin analogues has been shown to inhibit the phosphorylation of Akt, a crucial downstream effector of mTORC2.[2][3] This inhibition disrupts cell survival signals and triggers the apoptotic cascade. Notably, in cervical cancer cell lines, Urdamycin V has been demonstrated to induce apoptosis in a p53-independent manner, suggesting its potential efficacy in cancers with mutated or non-functional p53.[3][4]

Autophagy Induction

In addition to apoptosis, this compound induces autophagy, a cellular process of self-digestion that can lead to cell death when sustained at high levels.[2] The inhibition of mTORC1 by this compound is a primary trigger for autophagy. mTORC1 normally suppresses autophagy by phosphorylating and inhibiting the ULK1 complex. By inhibiting mTORC1, this compound relieves this suppression, leading to the initiation of autophagosome formation.[1] This process is further evidenced by the modulation of key autophagy markers such as LC3-II and p62.

Quantitative Data on the Bioactivity of Urdamycin Analogues

Cell LineCancer TypeGI50 (µM)
A549Non-small cell lung cancer0.019 - 0.104
Hs683Oligodendroglioma0.019 - 0.104
MCF-7Breast adenocarcinoma0.019 - 0.104
SKMEL-28Melanoma0.019 - 0.104
U373Glioblastoma0.019 - 0.104
Murine Cancer Cell Line(Not specified)0.019 - 0.104

Table 1: Growth Inhibition (GI50) values for Urdamycin W against a panel of human and murine cancer cell lines. Data suggests potent broad-spectrum anti-cancer activity.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Urdamycin_A_Signaling_Pathway UrdamycinA This compound mTORC1 mTORC1 UrdamycinA->mTORC1 inhibition mTORC2 mTORC2 UrdamycinA->mTORC2 inhibition Apoptosis Apoptosis UrdamycinA->Apoptosis induces Autophagy Autophagy UrdamycinA->Autophagy induces p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC1->Autophagy inhibition Akt Akt mTORC2->Akt CellSurvival Cell Proliferation & Survival p70S6K->CellSurvival _4EBP1->CellSurvival Akt->Apoptosis inhibition Akt->CellSurvival

Caption: this compound inhibits mTORC1 and mTORC2, leading to apoptosis and autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mode of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the GI50/IC50 value.

Materials:

  • Cancer cell lines of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration for the indicated time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Autophagy Detection (Western Blot for LC3 and p62)

Objective: To assess the induction of autophagy by measuring the levels of LC3-II and p62.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with this compound for the desired time. A positive control (e.g., starvation or rapamycin) and a negative control should be included.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on a 12-15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Western Blot for mTOR Pathway Proteins

Objective: To confirm the inhibitory effect of this compound on the mTOR signaling pathway.

Materials:

  • Same as for the autophagy Western blot.

  • Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1.

Procedure:

  • Follow the same procedure as for the autophagy Western blot.

  • Probe the membranes with antibodies against the phosphorylated and total forms of mTOR, Akt, p70S6K, and 4E-BP1.

  • A decrease in the ratio of phosphorylated to total protein for these targets indicates inhibition of the mTOR pathway.

Reactive Oxygen Species (ROS) Detection

Objective: To investigate the potential involvement of reactive oxygen species in this compound-induced cell death.

Materials:

  • Cancer cell lines

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound.

Experimental_Workflow Start Start: Treat Cancer Cells with this compound CellViability Cell Viability Assay (MTT) Start->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Start->ApoptosisAssay AutophagyAssay Autophagy Assay (Western Blot: LC3, p62) Start->AutophagyAssay mTOR_WB mTOR Pathway Analysis (Western Blot) Start->mTOR_WB ROS_Assay ROS Detection (DCFH-DA) Start->ROS_Assay DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis AutophagyAssay->DataAnalysis mTOR_WB->DataAnalysis ROS_Assay->DataAnalysis

Caption: A typical experimental workflow for studying this compound's effects.

Future Directions and Considerations

While the primary mechanism of this compound appears to be mTOR inhibition, the potential involvement of other signaling pathways, such as those regulated by STAT3, warrants further investigation. The generation of reactive oxygen species (ROS) is another area that requires more detailed exploration to determine if it is a primary or secondary effect of this compound treatment. Further studies are needed to obtain more comprehensive quantitative data, including IC50 values for this compound across a wider range of cancer cell lines and detailed quantification of apoptotic and autophagic markers. Such data will be crucial for the continued development of this compound as a potential anti-cancer therapeutic.

References

An In-depth Technical Guide to the C-glycosidic Linkage in Urdamycin A's Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, a potent angucycline antibiotic produced by Streptomyces fradiae, possesses a unique structural feature: a C-glycosidically linked D-olivose moiety. This linkage is crucial for its biological activity, which includes significant antibacterial and anticancer properties. This guide provides a comprehensive overview of the C-glycosidic bond in this compound, detailing its biosynthesis, the enzymes involved, and its influence on the compound's mechanism of action. We present quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the biosynthetic and signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound

This compound is a member of the angucycline family of antibiotics, characterized by a distinctive angularly fused tetracyclic ring system.[1][2] First isolated from Streptomyces fradiae Tü 2717, it has garnered significant interest due to its biological activities, including potent effects against Gram-positive bacteria and murine L1210 leukemia stem cells.[2][3] The structure of this compound is notable for its glycosylation pattern, which includes a C-glycosidic bond attaching a D-olivose sugar to the C-9 position of the aglycone, aquayamycin.[2][4] This stable carbon-carbon linkage is a key determinant of its biological properties.

The C-glycosidic Linkage: A Defining Feature

The C-glycosidic bond in this compound is formed between the anomeric carbon of D-olivose and the C-9 position of the benz[a]anthraquinone core.[4] Unlike the more common O-glycosidic bonds, C-glycosidic linkages are resistant to enzymatic and chemical hydrolysis, which contributes to the stability and bioavailability of the molecule.

Biosynthesis of the C-glycosidic Bond

The formation of the C-glycosidic linkage in this compound is a key step in its biosynthetic pathway, which has been elucidated through gene cluster analysis, gene inactivation experiments, and precursor feeding studies.[4][5] The biosynthetic gene cluster of this compound in S. fradiae contains a suite of genes responsible for the synthesis of the polyketide aglycone, the deoxysugars, and the subsequent glycosylation steps.[4]

The key enzyme responsible for the formation of the C-glycosidic bond is a C-glycosyltransferase, UrdGT2.[4] This enzyme catalyzes the attachment of a TDP-D-olivose sugar donor to the aglycone precursor.[4] Studies have shown that hydroxylation at the C-12b position of the aglycone is a prerequisite for the C-glycosylation event catalyzed by UrdGT2.[4]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and its derivatives.

Table 1: Anticancer Activity of this compound

Cell LineAssay TypeIC50 (µg/mL)Reference
Murine L1210 LeukemiaProliferation Assay2.4[6]
Murine L1210 LeukemiaStem Cell Assay0.55[6]

Table 2: Antibacterial Activity of Urdamycin Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Urdamycinone EPlasmodium falciparum K10.0534[7]
Urdamycinone GPlasmodium falciparum K12.93[7]
DehydroxyaquayamycinPlasmodium falciparum K10.43[7]
Urdamycin EPlasmodium falciparum K10.11[7]
Urdamycinone EMycobacterium tuberculosis3.13[7]
Urdamycinone GMycobacterium tuberculosis12.50[7]
DehydroxyaquayamycinMycobacterium tuberculosis12.50[7]
Urdamycin EMycobacterium tuberculosis3.13[7]

Experimental Protocols

Gene Inactivation in Streptomyces fradiae

This protocol describes the general steps for the inactivation of glycosyltransferase genes in S. fradiae to study their function in this compound biosynthesis, based on methodologies described in the literature.[8]

  • Vector Construction: A gene replacement vector is constructed containing flanking regions of the target glycosyltransferase gene (e.g., urdGT1a, urdGT1b, urdGT1c) and a resistance cassette.

  • Protoplast Transformation: Protoplasts of S. fradiae are prepared and transformed with the gene replacement vector.

  • Selection of Mutants: Transformants are selected on appropriate antibiotic-containing media. Double-crossover events, indicating gene replacement, are screened for by replica plating and PCR analysis.

  • Metabolite Analysis: The resulting mutant strains are cultivated, and the produced secondary metabolites are extracted and analyzed by HPLC and mass spectrometry to identify changes in the production of this compound and its intermediates.

Heterologous Expression of Glycosyltransferases

This protocol outlines the heterologous expression of urdamycin glycosyltransferases to characterize their specific activities.[8]

  • Gene Amplification and Cloning: The coding sequences of the glycosyltransferase genes (urdGT1a, urdGT1b, urdGT1c, urdGT2) are amplified from S. fradiae genomic DNA and cloned into an E. coli expression vector.

  • Protein Expression: The resulting plasmids are transformed into a suitable E. coli expression host. Protein expression is induced, and the cells are harvested.

  • Protein Purification: The glycosyltransferase is purified from the cell lysate using affinity chromatography.

  • Enzyme Assays: The activity of the purified enzyme is assayed by incubating it with the appropriate aglycone acceptor and nucleotide-activated sugar donor (e.g., TDP-D-olivose). The reaction products are analyzed by HPLC and mass spectrometry.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound, highlighting the role of the C-glycosyltransferase UrdGT2.

UrdamycinA_Biosynthesis cluster_aglycone Aglycone Formation cluster_sugar Sugar Biosynthesis cluster_glycosylation Glycosylation Decaketide Decaketide Angucycline_Core Angucycline_Core Decaketide->Angucycline_Core PKS & Cyclases Aquayamycin Aquayamycin Angucycline_Core->Aquayamycin Hydroxylation Urdamycin_Intermediate Urdamycin_Intermediate Aquayamycin->Urdamycin_Intermediate C-Glycosylation Glucose Glucose TDP-D-Olivose TDP-D-Olivose Glucose->TDP-D-Olivose Sugar Biosynthesis Genes UrdGT2 UrdGT2 TDP-D-Olivose->UrdGT2 UrdGT2->Urdamycin_Intermediate Urdamycin_A Urdamycin_A Urdamycin_Intermediate->Urdamycin_A Further Glycosylations (UrdGT1a, b, c)

Caption: Biosynthetic pathway of this compound.

This compound's Interaction with the mTOR Signaling Pathway

Urdamycin has been shown to be a potent inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[9] Urdamycin inactivates both mTORC1 and mTORC2 complexes, leading to apoptosis and autophagy in cancer cells.[9]

mTOR_Pathway_Inhibition Urdamycin_A Urdamycin_A mTORC1 mTORC1 Urdamycin_A->mTORC1 mTORC2 mTORC2 Urdamycin_A->mTORC2 Cell_Growth Cell_Growth mTORC1->Cell_Growth Apoptosis Apoptosis mTORC1->Apoptosis Autophagy Autophagy mTORC1->Autophagy Akt Akt mTORC2->Akt Akt->mTORC1

Caption: Inhibition of the mTOR pathway by this compound.

Conclusion

The C-glycosidic linkage in this compound is a critical structural motif that underpins its stability and potent biological activities. A thorough understanding of its biosynthesis, the enzymes involved, and its impact on molecular targets such as the mTOR pathway is essential for the future development of this compound and its analogs as therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers aiming to harness the potential of this fascinating natural product.

References

A Comprehensive Technical Guide to the Structure and Relationship of Urdamycin A Aglycone and Aquayamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The angucyclines represent the largest group of polycyclic aromatic polyketides, a class of natural products renowned for their diverse chemical scaffolds and significant biological activities, particularly as antibacterial and anticancer agents.[1][2] Among these, the urdamycins, produced by Streptomyces fradiae, have garnered considerable attention.[3][4][5] This guide provides an in-depth examination of Urdamycin A and its core aglycone, aquayamycin, focusing on their structural relationship, biosynthesis, biological activities, and the experimental methodologies used for their study. A pivotal point in their relationship is that the aglycone of this compound is identical to aquayamycin.[5]

Core Chemical Structures

This compound is a glycoside, meaning its structure consists of a non-sugar component (the aglycone) attached to sugar moieties.[4] In this case, the aglycone is aquayamycin. The structure of this compound features a characteristic benz[a]anthracene backbone, which is glycosylated at two positions with sugars, including D-olivose and L-rhodinose.[4][6] Aquayamycin, therefore, represents the foundational structure upon which the glycosidic diversification of this compound is built.

G cluster_0 Aquayamycin (this compound Aglycone) cluster_1 This compound Aquayamycin_Structure Chemical Structure of Aquayamycin (C25H26O10) UrdamycinA_Structure Chemical Structure of this compound (Aquayamycin + Sugar Moieties) Aquayamycin_Structure->UrdamycinA_Structure Glycosylation (+ D-Olivose, L-Rhodinose)

Caption: Relationship between Aquayamycin and this compound.

Physicochemical and Spectroscopic Properties

The structural identity of aquayamycin as the core of this compound is confirmed through extensive spectroscopic analysis. The key difference lies in the presence of signals corresponding to the sugar units in the spectra of this compound.

Table 1: Physicochemical Properties

PropertyAquayamycinThis compound
Molecular Formula C25H26O10[7][8][9][10]C38H46O14
Molecular Weight 486.47 g/mol [7][8][9]726.76 g/mol
Appearance Yellow solid[2]Dark red powder[11]

Table 2: Key Spectroscopic Data

Spectroscopic DataAquayamycinThis compound
HR-ESI-MS (m/z) 487.1600 [M+H]+725.2834 [M-H]−[11]
UV-Vis (λmax, nm) 240, 285, 355[2]240, 285, 411[11]
Infrared (IR, νmax, cm−1) Data not consistently reported3391, 2932, 1705, 1667, 1632[11]
¹H NMR (Key Signals) Aromatic protons (δH 7.5-7.9)[2]Aromatic protons plus anomeric protons from sugars
¹³C NMR (Key Signals) Ketocarbonyls (δC >180)[12]Ketocarbonyls plus signals for sugar carbons (e.g., anomeric C at ~95-100 ppm)[12]

Biosynthesis: From Polyketide to Glycosylated Angucycline

The biosynthesis of this compound is a multi-step process originating from a single decapolyketide chain, assembled by a type II polyketide synthase (PKS).[1][3] This linear chain undergoes a series of cyclizations and modifications to form the characteristic angular benz[a]anthracene backbone of aquayamycin.[2] Aquayamycin is a crucial intermediate in this pathway.[1][6] The final step in the formation of this compound is the sequential attachment of sugar moieties, a process catalyzed by specific glycosyltransferase enzymes encoded within the urdamycin biosynthetic gene cluster.[6]

Biosynthesis_Workflow AcetylCoA Acetyl-CoA + 9x Malonyl-CoA Polyketide Linear Decapolyketide Chain AcetylCoA->Polyketide Type II PKS Cyclization Cyclization & Aromatization (Cyclases/Aromatases) Polyketide->Cyclization PostPKS Post-PKS Modifications (Oxygenation, etc.) Cyclization->PostPKS Aquayamycin Aquayamycin (Aglycone Core) PostPKS->Aquayamycin Glycosylation Glycosylation Steps (UrdGT1a, UrdGT1b, UrdGT1c) Aquayamycin->Glycosylation UrdamycinA This compound Glycosylation->UrdamycinA

Caption: Biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

Both aquayamycin and this compound exhibit potent biological activities, though the glycosylation in this compound can significantly modulate its function and potency.

  • Antibacterial Activity : The urdamycins are active against Gram-positive bacteria.[4][5]

  • Anticancer Activity : Both compounds demonstrate antitumor properties, showing cytotoxicity against cancer cell lines such as murine L1210 leukemia.[4][5][13] Recent studies have revealed that Urdamycin is a more potent inhibitor of the mTOR (mammalian target of rapamycin) protein, a critical regulator of cell growth, than the clinically used drug Rapamycin.[14] Urdamycin induces cancer cell death through both apoptosis (programmed cell death) and autophagy (cellular self-digestion).[14]

  • Enzyme Inhibition : Aquayamycin is a known inhibitor of the enzyme tyrosine hydroxylase.[7][9]

Signaling_Pathway UrdamycinA This compound mTOR mTOR Protein (mTORC1/mTORC2) UrdamycinA->mTOR Inhibits Apoptosis Apoptosis UrdamycinA->Apoptosis Induces Autophagy Autophagy UrdamycinA->Autophagy Induces CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath Autophagy->CancerCellDeath

Caption: this compound's mechanism of anticancer action.

Experimental Protocols

Isolation and Purification
  • Fermentation : Streptomyces fradiae (strain Tü 2717) is cultured in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration to promote the production of urdamycins.[5]

  • Extraction : The culture broth is harvested, and the mycelium is separated from the supernatant. The bioactive compounds are extracted from both the mycelium and the supernatant using organic solvents like ethyl acetate or methanol.

  • Purification : The crude extract is concentrated and subjected to a series of chromatographic techniques. This typically includes column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual urdamycin congeners and aquayamycin in pure form.[5]

Structural Elucidation
  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular weight and deduce the elemental composition of the isolated compounds.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A full suite of NMR experiments is conducted to determine the chemical structure.

    • 1D NMR : ¹H and ¹³C NMR spectra are used to identify the types and numbers of protons and carbons.[2][12]

    • 2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms and map out the complete carbon-hydrogen framework of the aglycone and the attached sugars.[2][12]

  • X-ray Crystallography : For crystalline compounds, single-crystal X-ray analysis provides unambiguous determination of the complete structure, including the absolute stereochemistry.[4][5]

Biosynthetic Studies
  • Isotope Labeling : The producing organism (S. fradiae) is fed with precursors labeled with stable or radioactive isotopes (e.g., [1-¹³C]acetate, [1,2-¹³C₂]acetate, or ¹⁸O₂).[3][15][16]

  • Analysis : The isolated final products are analyzed using NMR or mass spectrometry to determine the position of the incorporated labels. This analysis reveals the origin of the carbon backbone and oxygen atoms, thereby elucidating the biosynthetic pathway.[3][16]

Biological Activity Assays
  • Antibacterial Screening : The purified compounds are tested against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[17]

  • Anticancer Cell Line Screening : The cytotoxicity of the compounds is evaluated against a panel of human cancer cell lines (e.g., the NCI-60 panel).[13] Assays such as the MTT or SRB assay are used to measure cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Mechanism of Action Studies : To investigate specific targets like mTOR, Western blot analysis is used to measure the phosphorylation status of mTOR and its downstream effectors in cancer cells treated with the compound.[14] Flow cytometry can be used to quantify apoptosis and autophagy.

Conclusion

Aquayamycin and this compound are intrinsically linked angucycline antibiotics, with the former serving as the essential aglycone scaffold for the latter. Their shared biosynthetic origin in Streptomyces fradiae culminates in the glycosylation of aquayamycin to yield this compound. This structural modification is critical for its biological activity, particularly its potent anticancer properties mediated through the inhibition of the mTOR signaling pathway. The detailed study of their structure, biosynthesis, and activity provides a valuable framework for the future development of novel angucycline-based therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Urdamycin A Powder

This compound is a member of the angucycline class of antibiotics, originally isolated from Streptomyces fradiae.[1][2] It has garnered significant interest within the scientific community due to its potent antibacterial and anticancer activities.[1][2][3] This document provides a comprehensive overview of the physical and chemical properties of this compound powder, along with detailed experimental protocols and pathway visualizations to support further research and development.

Physical and Chemical Properties

This compound is a complex glycosidic molecule. Its appearance can vary, and it has been described as both a dark red and an orange powder.[4][5] It is an orange indicator that changes to ultramarine blue at a pH of 7.7.[4] Key physicochemical data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄₃H₅₆O₁₇[1][2][6]
Molecular Weight 844.90 g/mol [1][2][6]
Exact Mass 844.3518 Da[1][6]
Appearance Dark red to orange powder[4][5]
Purity ≥70% (commercially available)[2]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[2]
Elemental Analysis C: 61.13%; H: 6.68%; O: 32.19%[1]

Spectroscopic and Chromatographic Data

Characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are proprietary to manufacturers, data from its analogues and general methodologies are instructive.

2.1 UV-Vis Spectroscopy Angucyclines like this compound exhibit characteristic absorbance in the UV-visible range. For example, the related compound Urdamycin W shows maximum absorbance (λmax) in methanol at 291 nm and 475 nm.[5]

2.2 Infrared (IR) Spectroscopy IR spectroscopy helps identify functional groups. The spectrum of Urdamycin W, a close analogue, shows characteristic peaks (νmax) at 3398 cm⁻¹ (O-H stretching), 2929 cm⁻¹ (C-H stretching), and 1632 cm⁻¹ (C=O, quinone).[5]

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are critical for the structural elucidation of this compound and its derivatives.[5][7][8] These techniques confirm the angucycline core, the nature and attachment points of the sugar moieties (D-olivose and L-rhodinose), and the overall stereochemistry.[7][9]

2.4 High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC is the standard method for assessing the purity of this compound and for its quantification.

Experimental Protocols

The following sections detail the methodologies for the key analytical experiments used in the characterization of this compound.

3.1 Protocol for HPLC Analysis

This protocol is a representative method for the analysis of angucyclines and can be optimized for this compound.

  • System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., Phenomenex® Gemini C18, 150 mm × 4.6 mm, 5 µm).[10][11]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 5% Solvent B for 5 minutes.

    • Increase linearly to 100% Solvent B over 7 minutes.

    • Hold at 100% Solvent B for 8 minutes.[12]

  • Flow Rate: 1.0 - 1.2 mL/min.[10][11]

  • Column Temperature: 25 °C.[10][11]

  • Detection Wavelength: 250 nm or based on the UV-Vis spectrum of this compound (e.g., near 475 nm).[5][10][11]

  • Injection Volume: 20 µL.[10][11]

  • Sample Preparation: Dissolve this compound powder in a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

3.2 Protocol for UV-Vis Spectroscopy

  • Instrument: A double-beam UV-Vis spectrophotometer.[13]

  • Solvent: Use a UV-grade solvent in which this compound is soluble, such as methanol.

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 in the region of interest.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Use the pure solvent as a blank to zero the instrument.

    • Scan the sample across a wavelength range of 200-800 nm to identify all absorbance maxima (λmax).[13]

3.3 Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound powder in 0.5-0.7 mL of a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or CDCl₃).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (e.g., using a broadband decoupling pulse sequence).

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity and assign protons and carbons, which is crucial for confirming the complex structure.[5]

Biological Activity and Signaling Pathways

This compound exhibits significant anticancer properties by targeting key cell signaling pathways involved in tumor progression.[3] Research has shown that Urdamycin is a more potent inhibitor of the mTOR (mammalian target of rapamycin) protein than the widely used drug Rapamycin.[3] It effectively inactivates both mTORC1 and mTORC2 complexes.[3] The inhibition of the mTORC2/Akt pathway, in particular, leads to cancer cell death through both apoptosis (programmed cell death) and autophagy (cellular self-digestion).[3][15]

UrdamycinA_Signaling_Pathway UrdamycinA This compound mTORC1 mTORC1 UrdamycinA->mTORC1 Inhibits mTORC2 mTORC2 UrdamycinA->mTORC2 Inhibits Apoptosis Apoptosis UrdamycinA->Apoptosis Induces Autophagy Autophagy UrdamycinA->Autophagy Induces CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Akt Akt mTORC2->Akt Akt->CellGrowth Promotes

Caption: this compound inhibits mTORC1/2, leading to apoptosis and autophagy.

Experimental Workflow: Isolation and Characterization

The general process for obtaining and verifying this compound from its microbial source involves several key stages, from cultivation to final analysis. This workflow is fundamental for both initial discovery and scaled-up production for research purposes.

UrdamycinA_Workflow Fermentation 1. Fermentation (Streptomyces fradiae) Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom 3. Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom Fractions Fractions ColumnChrom->Fractions HPLC 4. Preparative HPLC Fractions->HPLC PureCompound Pure this compound Powder HPLC->PureCompound Analysis 5. Structural Characterization PureCompound->Analysis Techniques Mass Spectrometry (MS) NMR (1H, 13C) IR & UV-Vis Analysis->Techniques

Caption: Workflow for the isolation and characterization of this compound.

References

Urdamycin A: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Angucycline Secondary Metabolite from Actinomycetes

Executive Summary

Urdamycin A is a potent angucycline-type antibiotic and anticancer agent produced as a secondary metabolite by various species of Streptomyces, most notably Streptomyces fradiae.[1][2] As a member of the polyketide family, its intricate molecular architecture, featuring a distinctive benz[a]anthracene core and complex glycosylation patterns, has made it a subject of significant interest in natural product chemistry and drug discovery.[3][4] This document provides a detailed technical overview of this compound, encompassing its biosynthesis, mechanism of action, experimental protocols for its production and evaluation, and key quantitative data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a glycoside antibiotic characterized by a tetracyclic angucyclinone aglycone, which is identical to aquayamycin.[1][5] This core is decorated with several sugar moieties, including D-olivose and L-rhodinose, which are crucial for its biological activity.[1][3]

PropertyDataSource
Molecular Formula C43H56O17PubChem
Molecular Weight 844.9 g/mol PubChem
Synonyms Kerriamycin BPubChem[2]
CAS Number 98474-21-6PubChem[2]
Appearance Colored compound[1][5]
Producing Organisms Streptomyces fradiae, Streptomyces violaceolatus, Streptomyces griseus, Streptomyces ardesiacus[1][2][6]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process originating from a single decapolyketide chain, a hallmark of type II polyketide synthase (PKS) systems.[3][4] The angucycline backbone is assembled from acetate units.[3] Following the creation of the polyketide core, a series of post-PKS tailoring modifications occur, including specific oxidations and glycosylations, which are critical for the final structure and bioactivity.[7] The sugar components are derived from glucose.[3] The biosynthetic gene cluster for urdamycin contains all necessary genes for the core assembly, deoxy sugar biosynthesis, and the glycosyltransferases responsible for attaching the sugar moieties.[4][7]

Urdamycin_A_Biosynthesis Acetate Acetate Units PKS Type II Polyketide Synthase (PKS) Acetate->PKS Polyketide Decapolyketide Chain PKS->Polyketide Folding Folding & Cyclization Polyketide->Folding Angucyclinone Angucyclinone Core (Aquayamycin) Folding->Angucyclinone GTs Glycosyltransferases (GTs) Angucyclinone->GTs Glucose Glucose Sugar_Synth Deoxysugar Biosynthesis Glucose->Sugar_Synth Deoxysugars D-Olivose & L-Rhodinose Sugar_Synth->Deoxysugars Deoxysugars->GTs UrdamycinA This compound GTs->UrdamycinA

Caption: Simplified biosynthetic pathway of this compound.

Mechanism of Action: A Potent mTOR Inhibitor

Recent studies have illuminated the anticancer mechanism of this compound and its analogues, identifying them as potent inhibitors of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[8][9] Unlike the well-known mTOR inhibitor Rapamycin, which primarily affects the mTORC1 complex, Urdamycin has been shown to completely inactivate both mTORC1 and mTORC2 complexes.[8]

This dual inhibition is achieved by preventing the phosphorylation of critical sites on mTOR (Ser2448 for mTORC1 and Ser2481 for mTORC2).[9] The inactivation of mTORC1 leads to a significant reduction in the phosphorylation of its major downstream regulators, p70S6K and 4E-BP1.[9] Concurrently, the inhibition of mTORC2 prevents the activation of the pro-survival signaling protein Akt.[8][9] The comprehensive shutdown of the mTOR pathway culminates in the induction of programmed cancer cell death through two distinct mechanisms: apoptosis (cell killing) and autophagy (cell starvation).[8][9]

Urdamycin_mTOR_Pathway cluster_outcomes Cellular Outcomes Urdamycin This compound mTORC1 mTORC1 Urdamycin->mTORC1 Inhibits (prevents Ser2448 phosphorylation) mTORC2 mTORC2 Urdamycin->mTORC2 Inhibits (prevents Ser2481 phosphorylation) p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt CellDeath Cancer Cell Death Apoptosis Apoptosis Apoptosis->CellDeath Autophagy Autophagy Autophagy->CellDeath

Caption: this compound's mechanism of action via mTOR pathway inhibition.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and biological evaluation of this compound.

Fermentation and Production

This protocol is adapted from methodologies used for Streptomyces species.[6][10]

  • Strain Activation: Isolate the producer strain (e.g., Streptomyces ardesiacus 156VN-095) from a sponge or soil sample and identify via 16S rRNA gene sequencing.[6] Grow the strain on an appropriate agar medium, such as Bennett's modified (BN) agar or M2 agar, at 28°C for 7 days to obtain sufficient spores.[6][10]

  • Seed Culture: Inoculate the bacterial spores into a 100 mL flask containing 50 mL of BN broth (0.5% glucose, 0.05% yeast extract, 0.1% tryptone, 0.05% beef extract, 0.25% glycerol, and 3.2% sea salt).[6] Incubate in a rotary shaker at 140 rpm and 28°C for 4 days.[6]

  • Large-Scale Fermentation: Inoculate the seed culture into a 100 L fermenter containing 70 L of BN medium.[6] Culture for 11 days at 28°C with appropriate aeration and agitation.[6] Monitor the production of the characteristic dark purple pigments.[6]

Isolation and Purification

This protocol outlines a general procedure for extracting and purifying angucyclines.[6][10]

  • Harvesting and Extraction: Separate the culture broth and cells via centrifugation.[6] Extract the broth twice with an equal volume of ethyl acetate (EtOAc).[6] Combine the organic layers and evaporate under reduced pressure to yield a crude extract.[6]

  • Initial Fractionation: Dissolve the crude extract in methanol and subject it to vacuum liquid chromatography or column chromatography on an HP20 or OSD resin.[6][10] Elute using a stepwise gradient of methanol in water (e.g., 10% to 100%).[6]

  • Purification: Further purify the fractions containing this compound using size-exclusion chromatography on a Sephadex LH-20 column.[10]

  • Final Purification (HPLC): Achieve final purification of this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an appropriate mobile phase (e.g., isocratic elution with 75% methanol in water).[6]

Biological Assays

5.3.1 In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This is a standard colorimetric assay to assess cell viability.[11][12]

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, PC3 prostate cancer) in appropriate media and conditions.[10]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48-72 hours).

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a microplate reader.

  • IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[10]

5.3.2 Antibacterial Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC).[6]

  • Inoculum Preparation: Prepare an inoculum of the target Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes) in a suitable broth (e.g., Mueller Hinton) and adjust the density to approximately 5 × 10^5 CFU/mL.[6][13]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microplate to achieve final concentrations ranging from, for example, 0.25 to 128 µg/mL.[6]

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted compound.[6] Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours.[6]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[6]

Quantitative Bioactivity Data

This compound and its derivatives have demonstrated significant biological activity against various cancer cell lines and bacteria.

CompoundTarget Cell Line / OrganismBioactivity (IC50 / GI50 / MIC)Reference
Urdamycin Y (derivative)Nitric Oxide (NO) ProductionIC50: 4.8 µM[14]
Urdamycin W (derivative)A549 (Lung Carcinoma)GI50: 0.019 µM[6]
Urdamycin W (derivative)SK-OV-3 (Ovarian Cancer)GI50: 0.021 µM[6]
Urdamycin W (derivative)SK-MEL-2 (Melanoma)GI50: 0.021 µM[6]
Urdamycin W (derivative)HCT-15 (Colon Cancer)GI50: 0.104 µM[6]
This compoundMurine L1210 Leukemia CellsBiologically active[1][5]
Urdamycin V (derivative)Streptococcus pyogenesSelectively inhibited[13]
Urdamycin V (derivative)Staphylococcus aureusSelectively inhibited[13]
Urdamycins A-FGram-positive bacteriaBiologically active[1][5]

Note: IC50 (Half-maximal inhibitory concentration), GI50 (Half-maximal growth inhibition), MIC (Minimum Inhibitory Concentration). Data for various derivatives are included to show the potential of the urdamycin scaffold.

Experimental Workflow Overview

The overall process from strain cultivation to bioactivity assessment follows a logical progression.

Experimental_Workflow cluster_production Production cluster_purification Isolation & Purification cluster_analysis Analysis & Bioassays process_node process_node result_node result_node A Strain Cultivation (Streptomyces sp.) B Large-Scale Fermentation A->B C Solvent Extraction (Ethyl Acetate) B->C D Column Chromatography (VLC, Sephadex) C->D E HPLC Purification D->E F Pure this compound E->F G Structural Elucidation (NMR, MS) F->G H Cytotoxicity Assays (e.g., MTT) F->H I Antibacterial Assays (e.g., MIC) F->I J IC50 / MIC Values H->J I->J

Caption: General experimental workflow for this compound.

Conclusion

This compound remains a compelling natural product with significant therapeutic potential, particularly in oncology. Its unique mechanism of action as a dual mTORC1/mTORC2 inhibitor distinguishes it from other mTOR-targeting agents and presents a promising avenue for overcoming resistance and enhancing therapeutic efficacy. The detailed protocols and data presented in this guide offer a solid foundation for researchers aiming to explore the full potential of this fascinating secondary metabolite. Further investigation into its biosynthetic pathway could also unlock opportunities for biosynthetic engineering to create novel, even more potent analogues for drug development.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Urdamycin A from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A is a member of the angucycline class of antibiotics, produced by fermentation of Streptomyces fradiae.[1][2] These compounds have garnered significant interest due to their potent antibacterial and antitumor properties.[1][2] The complex structure of this compound necessitates a multi-step purification process to isolate it from the fermentation broth and other related metabolites. This document provides a detailed protocol for the isolation and purification of this compound, synthesized from established methodologies for related compounds.

Data Summary

The following table summarizes representative yields for angucycline compounds, including a Urdamycin derivative, isolated from Streptomyces fermentation broths. These values can serve as a benchmark for the expected yield of this compound.

CompoundProducing StrainYieldReference
Urdamycin XS. fradiae ΔurdQ/R23.8 mg (total)[3]
Himalaquinone AStreptomyces sp. PU-MM591.17 mg/L[4]
Himalaquinone BStreptomyces sp. PU-MM590.12 mg/L[4]
Himalaquinone CStreptomyces sp. PU-MM590.18 mg/L[4]
Himalaquinone DStreptomyces sp. PU-MM590.24 mg/L[4]
Himalaquinone EStreptomyces sp. PU-MM590.11 mg/L[4]
Himalaquinone FStreptomyces sp. PU-MM590.38 mg/L[4]
Himalaquinone GStreptomyces sp. PU-MM590.20 mg/L[4]

Experimental Workflow

The overall process for isolating this compound involves fermentation, extraction of the active compounds from the broth, and a multi-step chromatographic purification.

UrdamycinA_Purification cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fermentation Streptomyces fradiae Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Fermentation Broth Evaporation Solvent Evaporation Extraction->Evaporation Crude Extract RP_Chromatography Reverse-Phase Column Chromatography Evaporation->RP_Chromatography Dried Extract HPLC Preparative HPLC RP_Chromatography->HPLC Semi-purified Fractions Pure_UrdamycinA Pure this compound HPLC->Pure_UrdamycinA Purified Fractions

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

Fermentation

This protocol is based on general fermentation procedures for Streptomyces species.

  • Strain: Streptomyces fradiae (e.g., strain Tü 2717).[2]

  • Media: M2 medium containing (per liter): 10 g malt extract, 4 g glucose, 4 g yeast extract, and 2 g CaCO3. Sterilize by autoclaving.[4]

  • Culture Conditions:

    • Inoculate a seed culture in M2 medium and grow for 3 days at 28°C with shaking.

    • Use the seed culture to inoculate a larger scale production culture.

    • Incubate the production culture for 5-7 days at 28°C with vigorous shaking.

Extraction

This protocol outlines the extraction of this compound from the fermentation broth.

  • At the end of the fermentation, harvest the entire culture broth.

  • Extract the broth with an equal volume of ethyl acetate three times.[5]

  • Combine the organic phases.

  • Evaporate the ethyl acetate under reduced pressure to yield the crude extract.

  • Redissolve the dried extract in a minimal amount of methanol for further purification.[3]

Purification

A multi-step chromatographic approach is necessary to achieve high purity of this compound.

a. Reverse-Phase Column Chromatography (Initial Purification)

  • Column: Prepare a reverse-phase C18 silica gel column.[3]

  • Sample Loading: Load the redissolved crude extract onto the column.

  • Elution: Elute the column with a step gradient of water and acetonitrile. A suggested starting condition is a 67:33 water:acetonitrile mixture.[3]

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Pooling: Pool the fractions containing the target compound and evaporate the solvent.

b. Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)

  • Column: Use a preparative reverse-phase C18 HPLC column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[3]

    • Solvent B: Acetonitrile.[3]

  • Gradient Elution: Employ a gradient elution to separate this compound from closely related impurities. A suggested gradient is as follows:

    • Start with a suitable initial percentage of Solvent B.

    • Increase the percentage of Solvent B over time to elute compounds of increasing hydrophobicity.[3]

  • Detection: Monitor the elution profile using a UV-Vis detector at a wavelength appropriate for this compound.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Steps: Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm the purity and identity of the final product using analytical techniques such as Mass Spectrometry and NMR.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the purification process, highlighting the progressive increase in purity at each major step.

Purification_Logic Start Fermentation Broth (Complex Mixture) Extraction Crude Extract (Enriched in Angucyclines) Start->Extraction Liquid-Liquid Extraction ColumnChromatography Semi-Purified Fractions (Reduced Impurities) Extraction->ColumnChromatography Initial Chromatographic Separation HPLC Highly Purified this compound (>95% Purity) ColumnChromatography->HPLC Final Polishing

Caption: Logical progression of this compound purification.

References

Total Synthesis of Urdamycin A and its Derivatives: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis methodology for the angucycline antibiotic, Urdamycin A, and its derivatives. This compound, a potent antitumor agent, possesses a complex structure featuring a C-glycosidically linked D-olivose and an O-glycosidically linked L-rhodinose disaccharide attached to the urdamycinone B aglycone. While a complete end-to-end total synthesis of this compound has not been reported in a single publication, this document consolidates key synthetic strategies for the aglycone and proposes a viable pathway for the crucial glycosylation steps based on established methodologies for angucycline glycosides.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (1) reveals the key building blocks: the aglycone Urdamycinone B (2), D-olivose (3), and L-rhodinose (4). The primary challenges in the total synthesis lie in the stereocontrolled construction of the heavily functionalized angucyclinone core and the sequential, stereoselective installation of the sugar moieties.

G Urdamycin_A This compound (1) Urdamycinone_B Urdamycinone B (2) Urdamycin_A->Urdamycinone_B Glycosylation Sugars D-Olivose (3) & L-Rhodinose (4) Glycosyl Donors Urdamycin_A->Sugars Glycosylation

Caption: Retrosynthetic disconnection of this compound.

Synthesis of the Aglycone: Urdamycinone B

The total synthesis of (-)-urdamycinone B has been accomplished, with a key strategy involving a polyketide-type condensation. The following table summarizes a selection of key reaction steps and their reported yields.

Step No.ReactionKey Reagents and ConditionsProductYield (%)Reference
1Michael Addition1,3-Bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene, Eu(fod)₃Naphthoquinone derivative85[1]
2Intramolecular Friedel-Crafts CyclizationSnCl₄, CH₂Cl₂Tetracyclic ketone70[1]
3AromatizationDDQ, BenzeneAromatic tetracycle95[1]
4C-GlycosylationD-Olivose, BF₃·OEt₂C-Glycosylated Naphthol65[1][2]
5Diels-Alder ReactionDanishefsky's diene, ZnCl₂Angucyclinone precursor78[1][2]
6Deprotection/Final modificationsTBAF, then oxidation(-)-Urdamycinone B80[1]

Synthesis of Sugar Glycosyl Donors

The synthesis of activated sugar donors is crucial for efficient glycosylation. Both D-olivose and L-rhodinose are 2,6-dideoxyhexoses. Their synthesis typically starts from readily available monosaccharides and involves multiple protection, deoxygenation, and activation steps. Thioglycosides and glycosyl trichloroacetimidates are common glycosyl donors employed in complex natural product synthesis.

Protocol for a Generic Glycosyl Donor Synthesis (e.g., Thioglycoside):

  • Protection of Hydroxyl Groups: To a solution of the starting sugar (e.g., a commercially available methyl glycoside) in pyridine, add an excess of acetic anhydride. Stir at room temperature until acetylation is complete (monitored by TLC). Quench with methanol and concentrate under reduced pressure.

  • Introduction of the Thiophenyl Group: Dissolve the peracetylated sugar in dichloromethane and treat with thiophenol and boron trifluoride etherate at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed. Neutralize with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Deprotection of the Anomeric Acetate: The anomeric acetate can be selectively removed using a mild base such as hydrazine acetate in DMF to yield the 1-hydroxy sugar, which can then be converted to other types of glycosyl donors.

  • Formation of Glycosyl Trichloroacetimidate: To a solution of the 1-hydroxy sugar in dichloromethane, add trichloroacetonitrile and a catalytic amount of DBU. Stir at room temperature until the reaction is complete.

Proposed Glycosylation Strategy for this compound

The biosynthesis of this compound involves a specific sequence of glycosylation events. A plausible chemical synthesis would mimic this sequence. First, the C-glycosidic bond with D-olivose is formed, followed by the sequential O-glycosylation with two L-rhodinose units.

G Urdamycinone_B Urdamycinone B Intermediate_1 C-Glycosylated Intermediate Urdamycinone_B->Intermediate_1 C-Glycosylation (D-Olivose donor) Intermediate_2 Mono-O-Glycosylated Intermediate Intermediate_1->Intermediate_2 O-Glycosylation (L-Rhodinose donor) Urdamycin_A This compound Intermediate_2->Urdamycin_A O-Glycosylation (L-Rhodinose donor)

Caption: Proposed glycosylation sequence for this compound.

Experimental Protocol for a Generic O-Glycosylation Step:

  • Preparation of Reactants: Dry the glycosyl donor (e.g., L-rhodinose trichloroacetimidate) and the aglycone acceptor (the C-glycosylated intermediate) under high vacuum for several hours.

  • Glycosylation Reaction: Dissolve the acceptor and the glycosyl donor in anhydrous dichloromethane under an inert atmosphere (e.g., argon). Cool the solution to -78 °C. Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane dropwise.

  • Monitoring and Quenching: Monitor the reaction progress by TLC. Once the acceptor is consumed, quench the reaction by adding a few drops of pyridine or triethylamine.

  • Workup and Purification: Allow the reaction mixture to warm to room temperature, dilute with dichloromethane, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Derivatives of this compound

Derivatives of this compound have been prepared to explore structure-activity relationships.[3][4] These modifications primarily involve:

  • O-Acylation: Enhances lipophilicity and can increase in vitro activity against certain cancer cell lines.[3][4]

  • Hydrogenation: Modifies the double bond in the aglycone, which can be important for antitumor activity.[4]

  • Methanolysis and Diazomethane Treatment: Leads to derivatives with altered glycosylation patterns or methylation of phenolic hydroxyl groups.[4]

The synthesis of these derivatives generally involves standard organic transformations applied to the natural product.

Conclusion

The total synthesis of this compound is a challenging endeavor that requires a convergent strategy, combining the synthesis of the complex aglycone with stereoselective glycosylation methods. While a complete de novo total synthesis is yet to be fully documented in a single report, the successful synthesis of urdamycinone B and the extensive knowledge of angucycline glycosylation provide a clear roadmap for achieving this goal. The methodologies outlined here offer a foundation for researchers in natural product synthesis and medicinal chemistry to explore the synthesis of this compound and its derivatives for further biological evaluation and drug development.

References

Application Notes and Protocols for Cell Viability Assays with Urdamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A is a member of the angucycline class of antibiotics, produced by Streptomyces species.[1][2] It has demonstrated significant anticancer properties, including cytotoxic effects against various cancer cell lines.[3][4][5] The primary mechanism of action for this compound and its analogues involves the induction of programmed cell death, specifically through apoptosis and autophagy.[6] This is achieved by potently inhibiting the mTOR (mechanistic Target of Rapamycin) signaling pathway, affecting both mTORC1 and mTORC2 complexes.[6] This dual inhibition leads to the downstream suppression of key proteins involved in cell growth, proliferation, and survival, such as Akt, p70S6K, and 4E-BP1.[6] Notably, certain Urdamycin variants have been shown to induce p53-independent apoptosis, suggesting a broad therapeutic potential across different cancer types.

These application notes provide a detailed protocol for assessing the effects of this compound on cell viability using a standard colorimetric method, the MTT assay. The provided methodologies are intended to serve as a guide for researchers to evaluate the cytotoxic and anti-proliferative effects of this compound in their specific cancer cell models.

Data Presentation

Quantitative data from cell viability assays with this compound should be summarized to determine the concentration at which the compound exerts its effects. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values are key parameters. Below is a summary of reported GI₅₀ values for different Urdamycin compounds against various human cancer cell lines.

CompoundCell LineCancer TypeGI₅₀ (µM)
Urdamycin WNUGC-3Stomach Cancer0.019
PC-3Prostate Cancer0.104
MDA-MB-231Breast Cancer0.034
ACHNRenal Cancer0.027
HCT-15Colorectal Cancer0.026
NCI-H23Lung Cancer0.025
Urdamycin XNUGC-3Stomach Cancer0.108
PC-3Prostate Cancer0.231
MDA-MB-231Breast Cancer0.112
ACHNRenal Cancer0.089
HCT-15Colorectal Cancer0.095
NCI-H23Lung Cancer0.088
Urdamycin ENUGC-3Stomach Cancer0.076
PC-3Prostate Cancer0.198
MDA-MB-231Breast Cancer0.088
ACHNRenal Cancer0.065
HCT-15Colorectal Cancer0.071
NCI-H23Lung Cancer0.064

Data adapted from a study on new angucycline glycosides.[4]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[7][8]

Materials:

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).[9]

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS, sterile-filtered and stored protected from light)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to start with a broad concentration range (e.g., 0.01 µM to 100 µM) for initial screening.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise if necessary.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Express the cell viability as a percentage of the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of this compound concentration to generate a dose-response curve.

  • Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: this compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis cell_culture Start with healthy cancer cell culture cell_seeding Seed cells into 96-well plate cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_urdamycin Add this compound to cells incubation_24h->add_urdamycin urdamycin_prep Prepare serial dilutions of this compound urdamycin_prep->add_urdamycin incubation_treatment Incubate for 24-72h add_urdamycin->incubation_treatment add_mtt Add MTT reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_curve Generate dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Experimental workflow for determining cell viability with this compound using the MTT assay.

mtor_pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 mTORC2 mTORC2 growth_factors->mTORC2 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 apoptosis Apoptosis & Autophagy mTORC1->apoptosis Akt Akt mTORC2->Akt mTORC2->apoptosis cell_growth Cell Growth & Proliferation p70S6K->cell_growth fourEBP1->cell_growth Akt->cell_growth inhibits apoptosis UrdamycinA This compound UrdamycinA->mTORC1 UrdamycinA->mTORC2

References

Application Notes and Protocols: Urdamycin A in Cervical Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A and its analogues are a class of angucycline antibiotics produced by Streptomyces species.[1] Recent research has highlighted their potential as anticancer agents, with studies demonstrating their ability to induce programmed cell death in various cancer cell lines.[2] Of particular interest is the application of Urdamycins in cervical cancer research, where they have been shown to induce p53-independent apoptosis in both Human Papillomavirus (HPV)-positive and negative cell lines.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in cervical cancer cell line research.

The primary mechanism of action for Urdamycins involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[2][6] Specifically, Urdamycin analogues like Urdamycin E have been shown to inactivate both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][6] This dual inhibition leads to the induction of both apoptosis and autophagy in cancer cells.[2][6] Furthermore, Urdamycin V has been found to modulate the mTORC2/Akt/p38/Erk signaling pathway to induce apoptosis.[3][4][5]

Data Presentation

Table 1: Growth Inhibition (GI50, µM) of Urdamycin Analogue W Against Various Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
A549Lung Carcinoma0.019
HCT116Colon Carcinoma0.025
SNU-638Gastric Carcinoma0.033
K562Chronic Myelogenous Leukemia0.041
SK-MEL-2Malignant Melanoma0.067
PC-3Prostate Adenocarcinoma0.104
(Data presented is for Urdamycin W, an analogue of this compound, as reported in scientific literature.[7])

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of this compound and the experimental procedures for its study, the following diagrams are provided.

UrdamycinA_Signaling_Pathway cluster_cell Cervical Cancer Cell UrdamycinA This compound mTORC1 mTORC1 UrdamycinA->mTORC1 inhibition mTORC2 mTORC2 UrdamycinA->mTORC2 inhibition p38 p38 MAPK UrdamycinA->p38 modulation Erk Erk UrdamycinA->Erk modulation Apoptosis Apoptosis Autophagy Autophagy mTORC1->Autophagy inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Akt Akt mTORC2->Akt activation Akt->mTORC1 activation Akt->Proliferation promotes p38->Apoptosis induces Erk->Proliferation promotes

Caption: this compound Signaling Pathway in Cervical Cancer Cells.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cervical Cancer Cell Lines (HeLa, SiHa, CaSki) treat Treat with This compound (various concentrations) start->treat mtt MTT Assay (Cell Viability/IC50) treat->mtt flow_apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) treat->flow_apoptosis flow_cellcycle Flow Cytometry (PI for Cell Cycle) treat->flow_cellcycle western Western Blot (Protein Expression) treat->western data_analysis Quantitative Analysis - IC50 Calculation - Apoptosis Rate - Cell Cycle Distribution - Protein Level Changes mtt->data_analysis flow_apoptosis->data_analysis flow_cellcycle->data_analysis western->data_analysis

References

Application Note: Urdamycin A for mTOR Pathway Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing Urdamycin A in the study of the mTOR (mammalian Target of Rapamycin) signaling pathway. This compound, an angucycline antibiotic isolated from Streptomyces fradiae, has demonstrated potent anti-cancer properties.[1][2][3] Recent studies indicate that its mechanism of action involves the robust inhibition of the mTOR kinase, a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] Notably, this compound appears to be a more potent mTOR inhibitor than the widely-used compound Rapamycin, with the ability to inactivate both mTORC1 and mTORC2 complexes.[5] This note offers a summary of its activity, protocols for experimental validation, and visual guides to the relevant signaling pathways and workflows.

Background

The mTOR signaling pathway is a crucial cellular cascade that integrates signals from growth factors, nutrients, and cellular energy levels to control protein synthesis, lipid synthesis, and autophagy.[6][7][8][9] It is orchestrated by two distinct multi-protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][9][10]

  • mTORC1 is sensitive to nutrients and Rapamycin and promotes cell growth by phosphorylating key substrates like p70 S6 Kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8][11][12]

  • mTORC2 is generally insensitive to acute Rapamycin treatment and regulates cell survival and cytoskeletal organization, partly by phosphorylating Akt at the Serine 473 (Ser473) position.[6][13]

Dysregulation of the mTOR pathway is a common feature in various human diseases, including cancer and metabolic disorders, making it a prime target for drug development.[7][14] this compound has emerged as a promising inhibitor, demonstrating cytotoxicity against various cancer cell lines and the ability to induce programmed cell death through both apoptosis and autophagy.[5]

Mechanism of Action of this compound

This compound and its derivatives (e.g., Urdamycin E and V) function as potent inhibitors of the mTOR pathway.[4][5][15] Unlike Rapamycin, which allosterically inhibits mTORC1, Urdamycin appears to inhibit the kinase activity of mTOR more globally, leading to the inactivation of both mTORC1 and mTORC2.[5] This dual inhibition is significant because it can circumvent the compensatory activation of Akt that often occurs with mTORC1-specific inhibitors.[16][17][18][19] The inactivation of both complexes leads to the inhibition of downstream effectors, including p70S6K, 4E-BP1, and Akt, ultimately resulting in reduced protein synthesis and induction of cancer cell death.[5]

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the reported cytotoxic activity of this compound against different cancer cell lines. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.[20]

Cell LineCancer TypeIC50 (µg/mL)Citation
L1210Murine Leukemia7.5[1]
HT-29Human Colorectal Adenocarcinoma5[1]
A549Human Lung Carcinoma>10[1]

Note: The IC50 values represent general cytotoxicity and not necessarily the specific IC50 for mTOR kinase inhibition, which would need to be determined via in vitro kinase assays.

mTOR Signaling Pathway and this compound Inhibition

The following diagram illustrates the mTOR signaling cascade and the proposed point of inhibition by this compound.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTOR mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 (mTOR, Rictor, mLST8) PI3K->mTORC2 TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inh mTORC1 mTORC1 (mTOR, Raptor, mLST8) Akt->mTORC1 Rheb Rheb TSC1_TSC2->Rheb Inh Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Inh Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 pS473 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Inh Cell_Survival Cell Survival & Metabolism Akt_pS473->Cell_Survival Urdamycin_A This compound Urdamycin_A->mTORC1 Urdamycin_A->mTORC2

Caption: The mTOR signaling pathway. This compound inhibits both mTORC1 and mTORC2.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on the mTOR pathway.

Experimental Workflow

This diagram outlines a typical workflow for assessing the impact of this compound on cancer cells.

Experimental_Workflow cluster_prep cluster_treatment cluster_analysis A 1. Cell Culture (Select appropriate cancer cell line) B 2. Cell Seeding (Plate cells for experiments) A->B C 3. This compound Treatment (Incubate with various concentrations) B->C D1 4a. Cell Lysis & Protein Quantification C->D1 D2 4b. Cell Viability Assay (e.g., MTT, SRB) C->D2 E1 5a. Western Blotting (Analyze p-mTOR, p-Akt, p-p70S6K, p-4E-BP1) D1->E1 E2 5b. Data Analysis (Calculate IC50) D2->E2 F1 6a. Densitometry & Data Interpretation E1->F1

Caption: A typical experimental workflow for studying this compound's effects.

Protocol 1: Cell Culture and Treatment with this compound

1.1. Materials:

  • Cancer cell line of interest (e.g., HT-29, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)[21]

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS)

  • Tissue culture plates/flasks

  • CO2 incubator (37°C, 5% CO2)

1.2. Procedure:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells, count them using a hemocytometer or automated cell counter, and assess viability.

  • Seed the cells into appropriate plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a predetermined density. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Western Blotting for mTOR Pathway Proteins

2.1. Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-mTOR (Ser2448), anti-phospho-Akt (Ser473), anti-phospho-p70S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46), and corresponding total protein and loading control antibodies like β-actin or GAPDH).

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

2.2. Procedure:

  • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Determine the protein concentration of each sample using the BCA assay.

  • Normalize all samples to the same protein concentration with RIPA buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analyze band intensity using software like ImageJ to quantify changes in protein phosphorylation.

Protocol 3: Cell Viability (Cytotoxicity) Assay

3.1. Materials:

  • Cells seeded and treated in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or SRB (Sulforhodamine B) solution

  • DMSO (for MTT assay) or 10 mM Tris base solution (for SRB assay)

  • Microplate reader

3.2. Procedure (MTT Assay Example):

  • Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Expected Results

  • Western Blot: A dose-dependent decrease in the phosphorylation of mTOR, Akt (at Ser473), p70S6K (at Thr389), and 4E-BP1 (at Thr37/46) is expected in cells treated with this compound. Total protein levels should remain relatively unchanged over short time courses.

  • Cell Viability Assay: this compound is expected to decrease cell viability in a dose- and time-dependent manner in sensitive cancer cell lines.[22]

By following these protocols, researchers can effectively characterize the inhibitory effects of this compound on the mTOR signaling pathway and evaluate its potential as a therapeutic agent.

References

Application Notes and Protocols for the Generation and Structure-Activity Relationship Study of Urdamycin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for creating derivatives of the angucycline antibiotic, Urdamycin A, with the goal of studying their structure-activity relationship (SAR). Detailed protocols for chemical modification, biosynthetic generation, and biological evaluation are provided to guide researchers in the development of novel this compound analogs with potentially enhanced therapeutic properties.

Introduction to this compound and SAR Studies

This compound is a member of the angucycline family of antibiotics, known for its potent antibacterial and anticancer activities.[1] The complex structure of this compound, featuring a tetracyclic core and associated sugar moieties, offers multiple sites for chemical modification. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of this compound and its derivatives contribute to their biological activity. This knowledge is instrumental in the rational design of new analogs with improved efficacy, selectivity, and pharmacokinetic profiles. Key areas of interest for SAR studies include the aglycone core, the glycosylation pattern, and the substituent groups on the angucycline backbone.[2][3]

Techniques for Creating this compound Derivatives

A variety of methods can be employed to generate a library of this compound derivatives for SAR studies. These can be broadly categorized into chemical modifications of the parent compound and biosynthetic approaches that leverage the natural synthetic machinery.

Chemical Modification Techniques

Chemical modifications allow for targeted changes to the this compound scaffold.[2]

O-Acylation of hydroxyl groups can alter the lipophilicity and cell permeability of this compound, potentially enhancing its biological activity.[2]

Protocol for O-Acylation of this compound:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as pyridine or a mixture of dichloromethane and pyridine.

  • Acylating Agent Addition: Add the desired acylating agent (e.g., acetic anhydride, benzoyl chloride; 1.1-1.5 equivalents) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the acylated derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Catalytic hydrogenation can be used to reduce double bonds within the this compound structure, such as the 5,6-double bond, to investigate their importance for bioactivity.[2]

Protocol for Catalytic Hydrogenation of this compound:

  • Catalyst Suspension: In a flask equipped with a stir bar, suspend a catalytic amount of palladium on carbon (Pd/C, typically 5-10% w/w) in a suitable solvent like methanol or ethyl acetate.

  • Substrate Addition: Add this compound to the flask.

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen gas or a hydrogenation apparatus) and purge the system with hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the product by column chromatography.

  • Characterization: Characterize the hydrogenated derivative by NMR and mass spectrometry to confirm the reduction of the target double bond.

Methanolysis can be employed to selectively cleave glycosidic bonds, allowing for the isolation of the aglycone or partially deglycosylated derivatives.[4]

Protocol for Methanolysis of this compound:

  • Reaction Setup: Dissolve this compound in anhydrous methanol containing a catalytic amount of a strong acid (e.g., acetyl chloride or concentrated sulfuric acid).

  • Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to days, depending on the desired extent of deglycosylation. Monitor the reaction by TLC.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize the acid with a base, such as sodium bicarbonate or an ion-exchange resin.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting aglycone or partially glycosylated derivatives by column chromatography.

  • Characterization: Confirm the structures of the products using spectroscopic techniques.

Biosynthetic Approaches

Genetic manipulation of the this compound producing strain, Streptomyces fradiae, or heterologous expression of biosynthetic genes offers a powerful route to novel derivatives.

Targeted inactivation of genes in the Urdamycin biosynthetic cluster can lead to the accumulation of biosynthetic intermediates or the production of novel analogs. For example, inactivating glycosyltransferase genes can result in derivatives with altered glycosylation patterns.

Introducing glycosyltransferases from other natural product biosynthetic pathways into a this compound producing strain can lead to the generation of novel glyco-diversified analogs.

Biological Evaluation and SAR Analysis

A critical component of SAR studies is the systematic evaluation of the biological activities of the synthesized derivatives.

In Vitro Cytotoxicity Assays

The anticancer potential of this compound derivatives is a key area of investigation. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity in cancer cell lines.[5][6]

Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4 °C for 1 hour.[5]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]

  • Solubilization: Air dry the plates and then add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity Assays

The antibacterial efficacy of this compound derivatives is assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][8]

Protocol for Broth Microdilution MIC Assay:

  • Compound Preparation: Prepare a series of two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in the same broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation for SAR Analysis

To facilitate the comparison and interpretation of SAR data, all quantitative results should be summarized in clearly structured tables.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

CompoundModificationIC50 (µM) vs. L1210IC50 (µM) vs. HT-29IC50 (µM) vs. A549
This compoundParent Compound7.5 µg/mL5 µg/mL>10 µg/mL

Data presented as µg/mL as found in the source. Conversion to µM would require the molecular weight of each derivative.

Table 2: Antibacterial Activity (MIC) of this compound Derivatives

CompoundModificationMIC (µg/mL) vs. Bacillus subtilisMIC (µg/mL) vs. Staphylococcus aureus
This compoundParent CompoundActiveActive

Specific MIC values for this compound and its derivatives against various bacterial strains would be populated here as they are determined experimentally.

Signaling Pathway Analysis

Understanding the mechanism of action of this compound derivatives is crucial. For instance, Urdamycin V has been shown to induce apoptosis in cancer cells through the modulation of the mTORC2/Akt/p38/Erk signaling pathway.[9] Investigating the effects of other derivatives on this and other relevant pathways can provide valuable insights into their SAR.

Visualizations

Experimental Workflow for Derivative Synthesis and Evaluation

experimental_workflow cluster_synthesis Derivative Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Biosynthesis Biosynthesis This compound->Biosynthesis Derivative Library Derivative Library Chemical Modification->Derivative Library Biosynthesis->Derivative Library Cytotoxicity Assay Cytotoxicity Assay Derivative Library->Cytotoxicity Assay Antibacterial Assay Antibacterial Assay Derivative Library->Antibacterial Assay SAR Analysis SAR Analysis Cytotoxicity Assay->SAR Analysis Antibacterial Assay->SAR Analysis

Caption: Workflow for this compound derivative synthesis, evaluation, and SAR analysis.

Logical Relationship of SAR Study Components

sar_logic Structural Modification Structural Modification Biological Activity Biological Activity Structural Modification->Biological Activity affects SAR SAR Structural Modification->SAR informs Biological Activity->SAR informs Lead Optimization Lead Optimization SAR->Lead Optimization guides

Caption: Logical flow of a structure-activity relationship (SAR) study.

Urdamycin V Signaling Pathway

urdamycin_v_pathway cluster_regulation Phosphorylation Modulation Urdamycin V Urdamycin V mTORC2 mTORC2 Urdamycin V->mTORC2 inhibits Akt Akt Urdamycin V->Akt p38 p38 Urdamycin V->p38 Erk Erk Urdamycin V->Erk mTORC2->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits p38->Apoptosis promotes Erk->Apoptosis inhibits

Caption: Proposed signaling pathway of Urdamycin V leading to apoptosis.

References

Experimental Protocol for Testing Urdamycin A on L1210 Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Urdamycin A, an angucycline antibiotic, has demonstrated significant anticancer activity, including efficacy against murine L1210 leukemia cells.[1] This document provides a comprehensive set of protocols to evaluate the in vitro effects of this compound on L1210 leukemia cells. The described methodologies cover the assessment of cytotoxicity, induction of apoptosis, effects on cell cycle progression, and the investigation of the underlying mechanism of action through the mTOR signaling pathway.

This compound is known to induce programmed cell death through both apoptosis and autophagy. Its mechanism of action involves the inhibition of the mTOR signaling pathway, affecting both mTORC1 and mTORC2 complexes, and leading to a complete inhibition of Akt activation. The experimental workflow outlined below provides a systematic approach to characterizing the anticancer properties of this compound in a laboratory setting.

Data Presentation

Table 1: Cytotoxicity of this compound and Its Derivatives on L1210 Leukemia Cells
CompoundAssay TypeIC50 (µg/mL)
This compoundProliferation Assay2.4
This compoundStem Cell Assay0.55
Derhodinosylthis compoundCytotoxicity Assay0.75

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data is compiled from publicly available research.[1]

Table 2: Hypothetical Dose-Response of this compound on Apoptosis in L1210 Cells
This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Control)2.5 ± 0.51.2 ± 0.33.7 ± 0.8
0.510.2 ± 1.13.5 ± 0.613.7 ± 1.7
1.025.8 ± 2.38.9 ± 1.034.7 ± 3.3
2.545.1 ± 3.915.4 ± 1.860.5 ± 5.7
5.058.6 ± 4.522.1 ± 2.180.7 ± 6.6

This table presents hypothetical data based on typical results for apoptosis-inducing anticancer agents and serves as an example for data presentation.

Table 3: Hypothetical Effect of this compound on Cell Cycle Distribution in L1210 Cells
This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 2.830.1 ± 1.914.7 ± 1.1
0.560.5 ± 3.125.3 ± 1.514.2 ± 1.0
1.068.9 ± 3.518.7 ± 1.312.4 ± 0.9
2.575.4 ± 4.012.1 ± 1.012.5 ± 0.9
5.078.2 ± 4.28.9 ± 0.812.9 ± 1.0

This table illustrates a potential outcome of cell cycle analysis, showing a hypothetical G0/G1 phase arrest induced by this compound.

Experimental Protocols

Cell Culture and Maintenance

L1210 murine leukemia cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • L1210 cells

  • This compound

  • RPMI-1640 medium

  • FBS

  • Penicillin/Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed L1210 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow cells to attach and resume growth.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • L1210 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed L1210 cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in the different phases of the cell cycle via flow cytometry.

Materials:

  • L1210 cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed L1210 cells and treat with this compound as for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for mTOR Pathway Proteins

This technique is used to detect the levels of specific proteins involved in the mTOR signaling pathway.

Materials:

  • L1210 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-p70S6K, anti-p70S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat L1210 cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis L1210 L1210 Cell Culture Treatment Treat with this compound (Varying Concentrations & Durations) L1210->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot (mTOR Pathway) Treatment->WesternBlot IC50 Determine IC50 Cytotoxicity->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinLevels Analyze Protein Expression WesternBlot->ProteinLevels

Caption: Experimental workflow for testing this compound on L1210 cells.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Cellular Responses GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival promotes Proliferation Cell Proliferation mTORC1->Proliferation promotes Autophagy Autophagy mTORC1->Autophagy inhibits mTORC2 mTORC2 mTORC2->Akt UrdamycinA This compound UrdamycinA->Akt inhibits UrdamycinA->mTORC1 inhibits UrdamycinA->mTORC2 inhibits

Caption: this compound inhibits the mTOR signaling pathway.

References

Application Notes and Protocols for Urdamycin A in p53-Independent Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Urdamycin A and its derivatives, particularly Urdamycin V, in the study of p53-independent apoptosis. The protocols outlined below are based on established research demonstrating the efficacy of Urdamycins in inducing programmed cell death in cancer cells lacking functional p53, a critical aspect of developing novel cancer therapeutics.

Urdamycin V, an angucycline antibiotic, has been shown to induce p53-independent apoptosis in cervical cancer cell lines, including those with mutant p53 (C33A) and those where p53 function is compromised by human papillomavirus (HPV) infection (SiHa).[1] The primary mechanism of action involves the inhibition of the mTORC2/Akt/p38/Erk signaling pathway.[1] Similarly, Urdamycin E has been identified as a potent mTOR inhibitor, capable of inducing both apoptosis and autophagy in cancer cells.[2]

This document provides detailed methodologies for key experiments to investigate the p53-independent apoptotic effects of this compound derivatives, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of Urdamycin V on cervical cancer cell lines with compromised p53 function.

Table 1: Cytotoxicity of Urdamycin V in Cervical Cancer Cell Lines

Cell Linep53 StatusIC50 Value (µM)
SiHaWild-type (HPV-16 positive)1.8
HeLaWild-type (HPV-18 positive)2.1
C33AMutant2.5

Table 2: Urdamycin V-Induced Apoptosis in Cervical Cancer Cell Lines

Cell LineTreatmentPercentage of Apoptotic Cells (%)
SiHaControl (DMSO)< 5
Urdamycin V (1.8 µM, 24h)48.5
C33AControl (DMSO)< 5
Urdamycin V (2.5 µM, 24h)42.8

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway involved in this compound-induced p53-independent apoptosis and the general experimental workflows for its investigation.

G Urdamycin_A This compound/V mTORC2 mTORC2 Urdamycin_A->mTORC2 inhibits Akt Akt mTORC2->Akt activates p38 p38 MAPK mTORC2->p38 activates Erk Erk mTORC2->Erk activates Apoptosis p53-Independent Apoptosis Akt->Apoptosis inhibits p38->Apoptosis promotes Erk->Apoptosis promotes

Caption: this compound/V Signaling Pathway in p53-Independent Apoptosis.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism Elucidation Cell_Culture Culture p53-deficient cancer cells Treatment_Viability Treat with varying concentrations of This compound Cell_Culture->Treatment_Viability MTT_Assay Perform MTT/MTS assay Treatment_Viability->MTT_Assay IC50_Determination Determine IC50 value MTT_Assay->IC50_Determination Treatment_Apoptosis Treat cells with IC50 concentration of This compound IC50_Determination->Treatment_Apoptosis Treatment_WB Treat cells with IC50 concentration of This compound IC50_Determination->Treatment_WB Annexin_V_PI Stain with Annexin V-FITC/PI Treatment_Apoptosis->Annexin_V_PI Flow_Cytometry Analyze by Flow Cytometry Annexin_V_PI->Flow_Cytometry Quantification Quantify apoptotic cell population Flow_Cytometry->Quantification Protein_Extraction Extract total protein Treatment_WB->Protein_Extraction Western_Blot Perform Western Blot for p-mTOR, p-Akt, p-p38, p-Erk Protein_Extraction->Western_Blot Analysis Analyze changes in protein phosphorylation Western_Blot->Analysis

Caption: Experimental Workflow for this compound Research.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • C33A: Human cervical carcinoma, HPV-negative, mutant p53.

    • SiHa: Human cervical squamous cell carcinoma, HPV-16 positive, wild-type p53.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound/V.

  • Materials:

    • 96-well plates

    • This compound/V stock solution (dissolved in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Multichannel pipette

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound/V in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound/V solutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantification of apoptotic cells using flow cytometry.

  • Materials:

    • 6-well plates

    • This compound/V

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with the predetermined IC50 concentration of this compound/V for 24 hours. Include a vehicle control.

    • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of key proteins in the mTORC2/Akt/p38/Erk pathway.

  • Materials:

    • 6-well plates

    • This compound/V

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (diluted 1:1000 in blocking buffer):

      • anti-p-mTOR (Ser2481)

      • anti-mTOR

      • anti-p-Akt (Ser473)

      • anti-Akt

      • anti-p-p38

      • anti-p38

      • anti-p-Erk

      • anti-Erk

      • anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Seed and treat cells as described in the apoptosis assay protocol.

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

References

Application Notes and Protocols: Urdamycin A in Gram-Positive Pathogen Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A is a member of the angucycline class of antibiotics, produced by various Streptomyces species.[1][2] These compounds are noted for their broad biological activities, including antibacterial and antitumor properties. This compound and its analogues have demonstrated inhibitory effects against a range of Gram-positive bacteria, making them potential candidates for further investigation in the development of new antimicrobial agents. This document provides a summary of the available data on the antibacterial activity of this compound and its analogues, detailed protocols for evaluating its efficacy, and insights into its potential mechanism of action.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Urdamycin analogues against various Gram-positive pathogens. It is important to note that specific MIC values for this compound are not widely reported in the available literature; the data presented here are for its close structural analogues, Urdamycin W and Urdamycin X.

Table 1: Minimum Inhibitory Concentration (MIC) of Urdamycin Analogues against Gram-Positive Bacteria [3]

CompoundBacterial StrainMIC (µg/mL)
Urdamycin WBacillus subtilis KCTC 10218.0
Micrococcus luteus KCTC 191564.0
Staphylococcus aureus KCTC 192732.0
Urdamycin XBacillus subtilis KCTC 1021>128
Micrococcus luteus KCTC 191564.0
Staphylococcus aureus KCTC 192764.0
Kanamycin (Control)Bacillus subtilis KCTC 10210.25
Micrococcus luteus KCTC 19151.0
Staphylococcus aureus KCTC 19270.5

Mechanism of Action

The precise mechanism of antibacterial action for this compound is not yet fully elucidated. However, preliminary evidence suggests that it may interfere with bacterial cell wall synthesis. The proposed target is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in peptidoglycan biosynthesis.[4] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection.[4] Inhibition of MurA would disrupt the synthesis of this vital polymer, leading to cell lysis and bacterial death.[4]

Proposed Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Peptidoglycan_Synthesis_Inhibition Proposed Mechanism of this compound Action cluster_cytoplasm Bacterial Cytoplasm UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc_enolpyruvate UDP-N-acetylglucosamine- enolpyruvate MurA->UDP_GlcNAc_enolpyruvate catalyzes Peptidoglycan_precursors Peptidoglycan Precursors UDP_GlcNAc_enolpyruvate->Peptidoglycan_precursors Cell_wall Cell Wall Synthesis Peptidoglycan_precursors->Cell_wall Urdamycin_A This compound Urdamycin_A->MurA inhibits

Caption: Proposed inhibition of MurA by this compound.

Experimental Protocols

The following protocols provide a framework for assessing the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from standard CLSI guidelines and is suitable for determining the MIC of this compound against various Gram-positive bacteria.[3][5]

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacteria, no drug), and well 12 will be a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 7.5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Experimental Workflow: MIC Determination

MIC_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound stock solution C Perform 2-fold serial dilutions of this compound in 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Observe for bacterial growth (turbidity) E->F G Determine MIC (lowest concentration with no growth) F->G

Caption: Broth microdilution workflow for MIC.

Investigating the Mechanism of Action (General Protocol)

To further elucidate the mechanism of action of this compound, a series of assays can be performed to assess its effect on key bacterial cellular processes.

a) Cell Wall Integrity Assay (Crystal Violet Assay):

  • Treat bacterial cells with this compound at sub-MIC and MIC concentrations.

  • Stain the cells with crystal violet, which binds to peptidoglycan.

  • Measure the absorbance to quantify the amount of crystal violet retained, which correlates with cell wall integrity. A decrease in absorbance in treated cells would suggest cell wall damage.

b) Macromolecular Synthesis Inhibition Assays:

  • Use radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, and [³H]leucine for protein) to monitor the synthesis of macromolecules in the presence and absence of this compound.

  • A specific inhibition of the incorporation of a particular radiolabeled precursor will indicate the targeted pathway.

c) MurA Enzyme Inhibition Assay:

  • Purify the MurA enzyme from a relevant Gram-positive bacterium.

  • Perform an in vitro enzyme assay in the presence of varying concentrations of this compound.

  • Measure the enzymatic activity to determine if this compound directly inhibits MurA.

Conclusion

This compound and its analogues represent a promising class of compounds with activity against Gram-positive pathogens. The provided data and protocols offer a starting point for researchers to further investigate their potential as novel antibacterial agents. Future studies should focus on determining the specific MIC values of this compound against a wider range of clinical isolates and on definitively elucidating its mechanism of action to aid in the development of this compound as a therapeutic agent.

References

Application Notes and Protocols for Urdamycin A Production in Streptomyces fradiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cultivation of Streptomyces fradiae (specifically strain Tü2717) to produce the angucycline antibiotic, Urdamycin A. This document outlines detailed protocols for fermentation, extraction, and analysis, supported by quantitative data and visual workflows to ensure reproducibility and aid in the development of this potent anti-cancer agent.

I. Introduction

This compound is a polyketide-derived angucycline antibiotic produced by Streptomyces fradiae.[1][2] It exhibits significant biological activity, including antibacterial and antitumor properties.[1][2][3] The biosynthesis of this compound involves a complex pathway, and its production is influenced by various nutritional and environmental factors. Understanding and optimizing the culture conditions are therefore critical for maximizing yield and purity. Recent studies have highlighted that Urdamycin's anti-cancer effects are linked to the inhibition of the mTOR/Akt signaling pathway, leading to apoptosis in cancer cells.

II. Quantitative Data Summary

For successful this compound production, careful control of media composition and fermentation parameters is essential. The following tables summarize the key quantitative data for the cultivation of S. fradiae.

Table 1: Media Composition for Streptomyces fradiae Cultivation

Medium TypeComponentConcentrationPurpose
HA Medium Malt Extract1% (w/v)Maintenance & Growth
Yeast Extract0.4% (w/v)
Glucose0.4% (w/v)
CaCl₂1 mM
AM Medium Soybean Meal2% (w/v)This compound Production
Glucose2% (w/v)
GYM Streptomyces Medium Glucose4.0 g/LGeneral Growth
Yeast Extract4.0 g/L
Malt Extract10.0 g/L
CaCO₃2.0 g/L
Agar (for solid medium)18.0 g/L

Table 2: Optimized Fermentation Parameters for this compound Production

ParameterOptimal Value/RangeNotes
Temperature 28-35°COptimal temperature can influence both growth and secondary metabolite production.[4]
pH 7.0 - 7.2Initial pH of the production medium should be adjusted to neutral.[4]
Agitation 180 - 200 rpmAdequate aeration is crucial for mycelial growth and antibiotic synthesis.[4]
Incubation Time 4 - 7 daysUrdamycin G, a related compound, was isolated by shortening the fermentation time.[5]

III. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in this compound production.

Protocol 1: Cultivation of Streptomyces fradiae
  • Strain Maintenance: Maintain Streptomyces fradiae on solid HA medium at 28°C.

  • Seed Culture Preparation: Inoculate a single colony from the HA plate into a 50 mL flask containing 10 mL of liquid HA medium. Incubate at 28°C with shaking at 180 rpm for 2-3 days until a dense mycelial culture is obtained.

  • Production Culture: Inoculate a 250 mL flask containing 50 mL of AM production medium with 5% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 28°C with vigorous shaking (200 rpm) for 4-7 days. Monitor the culture periodically for growth and pigment production (Urdamycins are colored compounds).[3]

Protocol 2: Extraction of this compound
  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate. Shake vigorously for 1 hour.

  • Phase Separation: Separate the organic (ethyl acetate) phase from the aqueous phase using a separatory funnel.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Reconstitution: Redissolve the dried crude extract in a small volume of methanol for further analysis.

Protocol 3: Quantification of this compound by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or photodiode array (PDA) detector is recommended.

  • Chromatographic Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at multiple wavelengths, including the visible range (around 490 nm) due to the colored nature of Urdamycins.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the sample by comparing the peak area with the standard curve.

IV. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized regulatory pathway for secondary metabolism in Streptomyces and the experimental workflow for this compound production.

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis strain Streptomyces fradiae Strain seed Seed Culture (HA Medium) strain->seed production Production Culture (AM Medium) seed->production harvest Harvest Culture production->harvest extraction Ethyl Acetate Extraction harvest->extraction concentration Evaporation extraction->concentration crude Crude Extract concentration->crude hplc HPLC Analysis crude->hplc quantification Quantification hplc->quantification

Experimental Workflow for this compound Production.

signaling_pathway cluster_signals Environmental & Nutritional Signals cluster_regulation Cellular Regulation cluster_response Genetic Response cluster_output Metabolic Output carbon Carbon Source cAMP cAMP Levels carbon->cAMP nitrogen Nitrogen Source adenylate Adenylate Pool (ATP/ADP) nitrogen->adenylate phosphate Phosphate Levels phosphate->adenylate regulatory_genes Regulatory Genes cAMP->regulatory_genes adenylate->regulatory_genes biosynthetic_genes This compound Biosynthetic Genes regulatory_genes->biosynthetic_genes urdamycin_a This compound Production biosynthetic_genes->urdamycin_a

Generalized Regulation of Secondary Metabolism in Streptomyces.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Urdamycin A Production in Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Urdamycin A production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this compound from Streptomyces fradiae and other producing strains. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations of key biosynthetic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation and provides actionable solutions.

Q1: My Streptomyces fradiae culture is growing well, but the this compound yield is very low or undetectable. What are the potential causes?

A1: Low this compound production despite good biomass can stem from several factors:

  • Suboptimal Media Composition: The production of secondary metabolites like this compound is highly sensitive to the nutritional environment. Incorrect concentrations of carbon, nitrogen, or phosphate sources can suppress the biosynthetic gene cluster.

  • Incorrect Fermentation Parameters: pH, temperature, and aeration are critical. Deviations from the optimal range for S. fradiae can favor primary metabolism (growth) over secondary metabolism (antibiotic production).

  • Timing of Harvest: this compound is a secondary metabolite, and its production typically begins in the late logarithmic or stationary phase of growth. Harvesting the culture too early will result in low yields.[1]

  • Strain Viability: The producing strain may have lost its production capability over successive sub-culturing. It is advisable to use fresh cultures from glycerol stocks stored at -80°C.[2]

Q2: I am observing the production of other Urdamycin derivatives (e.g., Urdamycin B, G) but very little this compound. Why is this happening?

A2: The accumulation of Urdamycin intermediates is a classic sign of a bottleneck in the biosynthetic pathway, often due to issues with specific glycosyltransferase enzymes. This compound biosynthesis requires a series of glycosylation steps, and if one of these steps is inefficient or blocked, intermediates will accumulate.[3]

  • Urdamycin B Accumulation: This specifically points to a problem with the urdGT1a gene product, which is responsible for one of the glycosylation steps. Inactivation of urdGT1a has been shown to lead to the predominant accumulation of Urdamycin B.[3]

  • Urdamycin G Accumulation: This can occur when the fermentation time is shortened, as Urdamycin G is a precursor to other derivatives.[4]

  • Genetic Instability: Spontaneous mutations in the glycosyltransferase genes within the urd cluster can lead to the production of strains that are unable to complete the biosynthesis of this compound.

Q3: Can I improve my this compound yield by modifying the culture medium?

A3: Yes, media optimization is one of the most effective strategies to enhance yield. The biosynthesis of the this compound aglycone relies on precursors from acetate, while the sugar moieties are derived from glucose.[5][6]

  • Carbon Source: While glucose is essential for the sugar components, high concentrations can sometimes repress secondary metabolite production. Using a combination of a readily metabolizable sugar (like glucose) and a more complex carbohydrate (like starch or glycerol) can sustain growth and trigger antibiotic production.[7][8]

  • Nitrogen Source: Complex nitrogen sources like soybean meal, yeast extract, and peptone often support robust antibiotic production better than simple sources like ammonium salts.[7][9]

  • Precursor Feeding: Supplementing the medium with precursors like tyrosine or tryptophan can lead to the formation of other Urdamycin derivatives (C, D, H), so this should be done with caution if this compound is the sole target.[6][10]

Q4: How can I genetically modify my Streptomyces strain to increase this compound production?

A4: Genetic engineering offers powerful tools for yield improvement:

  • Overexpression of Pathway-Specific Regulators: The Urdamycin biosynthetic gene cluster contains regulatory genes (e.g., members of the TetR family) that control its expression.[11] Overexpressing a positive regulator can significantly boost the transcription of the entire cluster.

  • Disruption of Competing Pathways: Deleting genes for competing secondary metabolite pathways can redirect precursors and energy towards this compound biosynthesis.

  • Ribosome Engineering: Modifying ribosomal proteins can sometimes lead to increased antibiotic production, although this is a more advanced and less predictable strategy.

  • Classical Mutagenesis: Techniques like UV or chemical mutagenesis (e.g., using sodium nitrite) can be used to generate random mutations, followed by screening for high-producing strains.[12]

Quantitative Data Summary

While specific yield numbers for this compound optimization are not always published, the qualitative outcomes of genetic modifications provide clear insights into the function of biosynthetic genes.

Genetic Modification in S. fradiae Primary Product(s) Observed Implication for this compound Yield Reference
Inactivation of urdGT1aUrdamycin BSignificant Decrease[3]
Inactivation of urdGT1b and urdGT1cCompound 100-2 (an early intermediate)Significant Decrease[3]
Inactivation of urdQ and urdRUrdamycin X (a novel derivative)Significant Decrease[13]
Complementation of ΔurdQ/R mutantThis compound production restoredYield restored to wild-type levels[13]
Shortened Fermentation TimeUrdamycin GIndicates Urdamycin G is a precursor; premature harvest reduces final this compound yield.[4]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces fradiae for this compound Production

This protocol provides a baseline for culturing S. fradiae for this compound production. Optimization of these parameters is highly recommended.

1. Seed Culture Preparation: a. Prepare HA medium: 1% malt extract, 0.4% yeast extract, 0.4% glucose, 1mM CaCl₂, pH adjusted to 7.2.[13] b. Inoculate 50 mL of sterile HA medium in a 250 mL baffled flask with a fresh spore suspension or mycelial fragments from a mature agar plate. c. Incubate at 28°C on a rotary shaker at 200-220 rpm for 48 hours.[12][13]

2. Production Culture: a. Prepare a suitable production medium. A common starting point is a medium containing a complex carbon source (e.g., soluble starch) and a complex nitrogen source (e.g., soybean meal). For example: 7% soluble starch, 2.8% peanut meal, 0.6% yeast extract, 0.6% (NH₄)₂SO₄, 2% glucose, 0.9% peptone, 0.5% soybean meal, 0.45% NaCl. Adjust pH to 6.8-7.3.[9] b. Inoculate 50 mL of production medium in a 250 mL baffled flask with 5 mL (10% v/v) of the seed culture. c. Incubate at 28-30°C on a rotary shaker at 220 rpm for 5-7 days.[12][13]

3. Extraction of this compound: a. Take a 1 mL sample of the culture broth. b. Extract with an equal volume of ethyl acetate by vigorous vortexing. c. Centrifuge to separate the phases. d. Carefully collect the organic (upper) phase. e. Evaporate the solvent (e.g., using a vacuum concentrator or under a stream of nitrogen). f. Re-dissolve the dried extract in a small volume (e.g., 50 µL) of methanol for analysis.[13]

4. Analysis of this compound Production: a. Analyze the extract using High-Performance Liquid Chromatography (HPLC). b. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13] c. Mobile Phase: A gradient of acetonitrile (or methanol) in water with 0.5% acetic acid. For example, a gradient from 30% to 95% acetonitrile over ~20 minutes.[13] d. Detection: Use a photodiode array (PDA) detector. This compound has characteristic absorbance peaks. e. Quantification: Compare the peak area to a standard curve generated from purified this compound.

Protocol 2: Protoplast Transformation of Streptomyces fradiae

This protocol is a general method for introducing plasmid DNA into Streptomyces and is essential for genetic engineering. It may require optimization for S. fradiae.

1. Mycelium Growth for Protoplasting: a. Grow a 50 mL seed culture of S. fradiae in Tryptic Soy Broth (TSB) or a similar suitable medium supplemented with 0.5% glycine. Glycine weakens the cell wall and makes protoplast formation easier. b. Incubate for 24-48 hours until the culture reaches the early-to-mid logarithmic growth phase. c. Harvest mycelia by centrifugation (e.g., 2000 x g for 10 minutes).[2]

2. Protoplast Formation: a. Wash the mycelial pellet twice with a 10.3% sucrose solution. b. Resuspend the pellet in 5 mL of Lysis Buffer (e.g., containing 10 mg/mL lysozyme in a suitable buffer like P Buffer).[2] c. Incubate at 30-37°C for 30-90 minutes, gently mixing occasionally. Monitor protoplast formation microscopically. d. Once protoplast formation is complete (spherical bodies are observed), gently pass the suspension through a cotton wool filter to remove remaining mycelia. e. Collect protoplasts by gentle centrifugation and wash twice with P Buffer.

3. Transformation: a. Resuspend the final protoplast pellet in 100 µL of P Buffer. b. Add 1-5 µg of plasmid DNA and mix gently. c. Immediately add 500 µL of T Buffer (P Buffer containing polyethylene glycol, PEG). Mix gently. d. Plate the entire transformation mix onto a suitable regeneration medium (e.g., R2YE agar). e. Incubate at 28-30°C. After 16-20 hours, overlay the plates with a soft agar containing the appropriate antibiotic for selection. f. Continue incubation for several days until transformant colonies appear.

Visualizations

This compound Biosynthesis Workflow

The following diagram illustrates the key steps in the biosynthesis of this compound, highlighting the crucial role of glycosyltransferases.

G cluster_0 Primary Metabolism cluster_1 Polyketide & Aglycone Formation cluster_2 Glycosylation Cascade Acetate Acetate Pool PKS Polyketide Synthase (PKS) (urdA, urdB, etc.) Acetate->PKS Glucose Glucose Pool Aglycone Urdamycinone B (Aglycone) Glucose->Aglycone Provides Sugar Moieties PKS->Aglycone UrdB Urdamycin B Aglycone->UrdB Glycosylation Step 1 (e.g., UrdGT1c) Intermediates Glycosylated Intermediates UrdB->Intermediates Glycosylation Step 2 (UrdGT1a) UrdA This compound (Final Product) Intermediates->UrdA Final Glycosylation Steps (e.g., UrdGT1b)

Caption: Simplified workflow of this compound biosynthesis from primary metabolites.

Regulatory Control of the urd Gene Cluster

This diagram shows a common regulatory scheme in Streptomyces, where a pathway-specific regulator controls the expression of the biosynthetic genes.

G Regulator Regulator Gene (e.g., TetR family) RegulatorProtein Regulator Protein Regulator->RegulatorProtein Transcription & Translation urdCluster Urdamycin Biosynthetic Gene Cluster (BGC) RegulatorProtein->urdCluster Binds to promoter (Activates/Represses) urdmRNA mRNA Transcript urdCluster->urdmRNA Transcription UrdEnzymes Biosynthetic Enzymes urdmRNA->UrdEnzymes Translation UrdamycinA This compound UrdEnzymes->UrdamycinA Catalyzes Biosynthesis

Caption: Regulatory logic for the this compound biosynthetic gene cluster.

Troubleshooting Logic Flow

This workflow helps diagnose common problems in this compound production.

G Start Low this compound Yield CheckGrowth Is biomass production normal? Start->CheckGrowth CheckIntermediates Are intermediates like Urdamycin B accumulating? CheckGrowth->CheckIntermediates Yes OptimizeCulture Action: Optimize culture conditions (Medium, pH, Temp, Aeration) CheckGrowth->OptimizeCulture No CheckIntermediates->OptimizeCulture No GeneticIssue Problem: Likely genetic issue in glycosylation steps (e.g., urdGT1a). CheckIntermediates->GeneticIssue Yes StrainIntegrity Action: Use fresh stock culture. Consider strain re-selection. OptimizeCulture->StrainIntegrity GeneticAnalysis Action: Sequence key GT genes. Perform complementation experiment. GeneticIssue->GeneticAnalysis

References

Overcoming Urdamycin A solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urdamycin A. Our goal is to help you overcome common challenges, particularly those related to its solubility in aqueous buffers, to ensure the success of your experiments.

Troubleshooting Guide

Issue 1: this compound Precipitates Out of Solution During or After Dilution in Aqueous Buffer.

Possible Cause 1: Low Aqueous Solubility

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dilution of a concentrated stock (e.g., in DMSO) into an aqueous buffer without proper technique can lead to immediate precipitation.

Solution:

  • Two-Step Dilution: First, prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1] Subsequently, perform a serial dilution in your aqueous buffer or cell culture medium to achieve the final desired concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[2][3] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line.[3]

  • Vortexing/Mixing: When diluting the DMSO stock into the aqueous buffer, vortex or gently pipette the solution immediately to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that are prone to precipitation.

Possible Cause 2: Buffer Composition and pH

The composition and pH of the aqueous buffer can significantly impact the solubility of this compound.

Solution:

  • pH Adjustment: While specific data on this compound is limited, the solubility of many organic molecules is pH-dependent.[4] Experiment with buffers of slightly different pH values (e.g., 7.2, 7.4, 7.6) to identify the optimal pH for solubility.

  • Protein-Containing Buffers: If your experiment allows, using a buffer containing proteins, such as cell culture medium with fetal bovine serum (FBS), may help to stabilize this compound and prevent precipitation through protein binding.

Issue 2: Inconsistent or Lower-Than-Expected Efficacy in In Vitro Assays.

Possible Cause 1: Inaccurate Concentration Due to Precipitation

If this compound has precipitated, the actual concentration in solution will be lower than the calculated concentration, leading to reduced biological activity.

Solution:

  • Visual Inspection: Before adding to your assay, carefully inspect the diluted this compound solution for any visible precipitate. Centrifuge the solution at low speed and check for a pellet.

  • Pre-solubilization: Ensure your stock solution is fully dissolved in DMSO before preparing aqueous dilutions. Gentle warming (to no more than 37°C) and sonication can aid in dissolving the compound in the initial stock.[5]

Possible Cause 2: Degradation of this compound

The stability of this compound in aqueous buffers over time may be limited.

Solution:

  • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted aqueous solutions for extended periods.

  • Storage of Stock Solution: Aliquot your high-concentration DMSO stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in several organic solvents, including DMSO, ethanol, methanol, and dichloromethane.[1] For biological experiments, 100% DMSO is the recommended solvent for preparing concentrated stock solutions due to its miscibility with aqueous solutions and relatively low toxicity at low final concentrations.[3][6]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A2: To minimize solvent-induced effects on your cells, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%.[2] While some cell lines can tolerate up to 0.5% DMSO, it is best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.[3]

Q3: How should I prepare a stock solution of this compound?

Q4: My this compound solution is colored. Is this normal?

A4: Yes, this compound is a dark red powder, and solutions of this compound are also colored.[7] The intensity of the color will depend on the concentration.

Q5: Can I sonicate my this compound solution to help it dissolve?

A5: Yes, sonication can be used to aid in the dissolution of this compound in DMSO for the preparation of the stock solution.[5] However, be mindful of potential heating during sonication and avoid prolonged exposure that could degrade the compound.

Quantitative Data Summary

ParameterSolvent/BufferConcentration/ValueReference
Solubility DichloromethaneSoluble[1]
DMSOSoluble[1]
EthanolSoluble[1]
MethanolSoluble[1]
Recommended Final DMSO Concentration in Cell Culture Cell Culture Medium≤ 0.1% (ideal), ≤ 0.5% (tolerated by many cell lines)[2][3][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 844.89 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 8.45 mg of this compound.

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of 100% DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 8.45 mg of this compound.

  • Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.

  • Optional Steps for Difficult Dissolution: If the compound does not fully dissolve, you can:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Place the tube in a sonicator bath for 5-10 minutes.

  • Visual Inspection: Visually confirm that all the solid material has dissolved and the solution is clear (though colored).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C to protect from light and repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in cell culture medium to create a 1 mM intermediate solution. To do this, add 10 µL of the 10 mM stock to 90 µL of medium and vortex immediately.

  • Final Dilution: Further dilute the intermediate solution or the stock solution to your desired final concentrations in the appropriate volume of cell culture medium. For example, to achieve a 10 µM final concentration from a 1 mM intermediate solution, add 10 µL of the 1 mM solution to 990 µL of medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

  • Immediate Use: Use the freshly prepared working solutions immediately in your experiments.

Visualizations

UrdamycinA_Troubleshooting cluster_issue Issue: Precipitation of this compound cluster_causes Potential Causes cluster_solutions Solutions Precipitation Precipitation LowAqueousSolubility Low Aqueous Solubility Precipitation->LowAqueousSolubility likely due to BufferIssues Buffer Composition/pH Precipitation->BufferIssues can be caused by TwoStepDilution Two-Step Dilution in DMSO LowAqueousSolubility->TwoStepDilution ControlDMSO Control Final DMSO Conc. (<=0.1%) LowAqueousSolubility->ControlDMSO Vortex Vortex During Dilution LowAqueousSolubility->Vortex AdjustpH Adjust Buffer pH BufferIssues->AdjustpH ProteinBuffer Use Protein-Containing Buffer BufferIssues->ProteinBuffer

Caption: Troubleshooting workflow for this compound precipitation.

UrdamycinA_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK activates PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates CellSurvival Cell Survival Akt->CellSurvival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates (fully activates) UrdamycinA This compound UrdamycinA->mTORC1 inhibits UrdamycinA->mTORC2 inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Troubleshooting Urdamycin A Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Urdamycin A during extraction is critical for obtaining accurate experimental results and developing viable therapeutic agents. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common degradation issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound is susceptible to degradation through several pathways, primarily due to its chemical structure which includes a quinone core, hydroxyl groups, and glycosidic bonds. The main causes of degradation are:

  • pH Extremes: Both acidic and alkaline conditions can promote the degradation of this compound. Acidic conditions can lead to the hydrolysis of the glycosidic linkages, cleaving off the sugar moieties.[1] Alkaline environments can also lead to rearrangements and degradation of the aglycone structure.

  • Elevated Temperatures: High temperatures can accelerate the rate of hydrolytic and oxidative degradation. It is crucial to keep temperatures low throughout the extraction and concentration steps.

  • Exposure to Light: The polycyclic aromatic quinone structure of this compound makes it susceptible to photodegradation. Exposure to UV or even strong visible light can lead to oxidative reactions and loss of activity.

  • Presence of Oxidizing Agents: Contaminants such as peroxides in solvents or exposure to air (oxygen) can lead to oxidative degradation of the molecule.

  • Presence of Metal Ions: Certain metal ions can act as catalysts in degradation reactions, particularly oxidation. It is important to use high-purity solvents and avoid metal contaminants.

Q2: I'm observing a significant loss of this compound in my extract. What is the most likely cause?

A2: Significant loss of this compound is often due to a combination of factors. The most common culprits are prolonged exposure to room temperature, use of acidic or basic conditions without optimization, and evaporation of solvents at temperatures above 40°C. Review your extraction protocol and compare it against the recommended procedures outlined in the troubleshooting guides below.

Q3: Can I use any solvent for the extraction of this compound?

A3: While this compound is soluble in several organic solvents, the choice of solvent can impact its stability. Methanol, ethyl acetate, dichloromethane, and n-butanol are commonly used. It is crucial to use high-purity, peroxide-free solvents. For concentration steps, rotary evaporation under vacuum at a temperature below 40°C is recommended to minimize thermal degradation.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is the most common method for monitoring the purity and degradation of this compound. A stability-indicating HPLC method should be used, which is capable of separating the intact this compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Final Extract
Potential Cause Troubleshooting Step Rationale
Degradation due to pH - Maintain a neutral pH (around 7.0) during extraction and workup. - If pH adjustment is necessary, use dilute buffers and minimize exposure time.This compound is a glycoside and is susceptible to acid hydrolysis, which can cleave the sugar moieties.[1] Some angucyclines are also unstable at higher pH values.
Thermal Degradation - Perform all extraction steps at room temperature or below. - Use a rotary evaporator with a water bath temperature below 40°C for solvent removal.Heat can accelerate chemical reactions, including hydrolysis and oxidation, leading to the degradation of this compound.
Photodegradation - Protect the sample from light at all stages of extraction by using amber-colored glassware or by wrapping glassware in aluminum foil. - Work in a dimly lit area when possible.The polycyclic aromatic structure of angucyclines makes them prone to photooxidation.
Oxidative Degradation - Use freshly distilled or high-purity, peroxide-free solvents. - Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).Peroxides in solvents and atmospheric oxygen can oxidize sensitive functional groups on the this compound molecule.
Incomplete Extraction - Ensure thorough homogenization of the biomass with the solvent. - Perform multiple extractions of the biomass to ensure complete recovery.This compound may be tightly bound to the cellular matrix, requiring efficient cell disruption and sufficient extraction cycles.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause Troubleshooting Step Expected Degradation Product(s)
Acidic Hydrolysis - Check the pH of all solutions used in the extraction and chromatography. - Avoid using strong acids.Aglycone (Urdamycinone A), partially deglycosylated derivatives.
Oxidative Degradation - Purge solvents with nitrogen before use. - Add an antioxidant (e.g., BHT) to the extraction solvent in small amounts, if compatible with downstream applications.Oxidized quinone derivatives, ring-cleaved products.
Solvent-Related Artifacts - Run a blank extraction (solvent only) to identify potential artifacts. - Ensure solvents are of high purity and compatible with this compound.Adducts with solvent impurities or degradation products of the solvent itself.

Experimental Protocols

Protocol 1: General Extraction of this compound

This protocol provides a general guideline for the extraction of this compound from Streptomyces fermentation broth.

  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extraction of Mycelium:

    • Wash the mycelium with distilled water.

    • Extract the wet mycelium with methanol by stirring for several hours at room temperature, protected from light.

    • Filter or centrifuge to separate the methanol extract.

    • Repeat the extraction process 2-3 times.

  • Extraction of Supernatant:

    • Extract the supernatant with an equal volume of ethyl acetate 2-3 times in a separatory funnel.

  • Combine and Concentrate:

    • Combine all organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator with a water bath temperature maintained below 40°C.

  • Storage: Store the crude extract at -20°C in the dark.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to assess the purity of this compound and detect the presence of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer, pH should be optimized to be near neutral).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at the λmax of this compound (around 290 nm and 430 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

This compound Degradation Pathway

Potential Degradation Pathways of this compound UrdamycinA This compound (Intact Molecule) Aglycone Urdamycinone A (Aglycone) UrdamycinA->Aglycone  Acidic Hydrolysis (Cleavage of all sugar moieties) PartialGlycosides Partially Deglycosylated Derivatives UrdamycinA->PartialGlycosides  Mild Acidic Hydrolysis (Partial cleavage of sugars) OxidizedProducts Oxidized Products (e.g., Ring-Opened) UrdamycinA->OxidizedProducts  Oxidation (Light, O2, Peroxides) RearrangementProducts Rearrangement Products UrdamycinA->RearrangementProducts  Alkaline Conditions

Caption: Potential degradation pathways of this compound under various stress conditions.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting Workflow for Low this compound Yield start Low Yield of This compound Detected check_temp Was extraction/evaporation temperature > 40°C? start->check_temp reduce_temp Action: Lower temperature during extraction and evaporation. check_temp->reduce_temp Yes check_ph Were acidic or alkaline conditions used? check_temp->check_ph No reduce_temp->check_ph buffer_ph Action: Maintain neutral pH or use mild buffers. check_ph->buffer_ph Yes check_light Was the sample exposed to direct light? check_ph->check_light No buffer_ph->check_light protect_light Action: Use amber glassware and protect from light. check_light->protect_light Yes check_solvents Were high-purity, fresh solvents used? check_light->check_solvents No protect_light->check_solvents use_high_purity_solvents Action: Use fresh, high-purity, peroxide-free solvents. check_solvents->use_high_purity_solvents No re_extract Re-extract sample with optimized conditions check_solvents->re_extract Yes use_high_purity_solvents->re_extract

Caption: A stepwise workflow to identify and resolve common causes of low this compound yield.

References

Optimizing fermentation parameters for enhanced Urdamycin A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation parameters for enhanced Urdamycin A production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a polyketide antibiotic belonging to the angucycline group, produced by the bacterium Streptomyces fradiae. It exhibits potent antibacterial and antitumor activities, making it a compound of interest for drug development.

Q2: What is the primary microbial source for this compound production?

A2: The most commonly cited producer of this compound is Streptomyces fradiae strain Tü2717.[1]

Q3: What are the key challenges in optimizing this compound fermentation?

A3: Key challenges include achieving high yields, minimizing the production of shunt products (undesired related compounds), maintaining culture stability, and developing efficient extraction and purification processes.

Q4: What are the critical fermentation parameters to monitor for enhanced this compound production?

A4: Critical parameters include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed.

Q5: How can I troubleshoot low yields of this compound in my fermentation?

A5: Low yields can be due to several factors. Refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving common issues.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no this compound production - Inappropriate fermentation medium composition.- Suboptimal pH or temperature.- Insufficient aeration or agitation.- Strain mutation or degradation.- Optimize carbon and nitrogen sources in the medium (see Table 1).- Calibrate and maintain pH and temperature within the optimal ranges (see Table 2).- Increase agitation speed or airflow rate.- Use a fresh culture from a cryopreserved stock.
High levels of shunt products (e.g., Urdamycin G) - Suboptimal fermentation time.- Shortening the fermentation time has been shown to lead to the isolation of different Urdamycin derivatives like Urdamycin G.[2] Experiment with different fermentation durations to find the optimal time for this compound production.
Inconsistent batch-to-batch production - Variability in inoculum quality.- Inconsistent medium preparation.- Fluctuations in fermentation parameters.- Standardize inoculum preparation protocol (age, size, and cell density).- Ensure precise measurement and sterilization of all medium components.- Implement automated control and monitoring of pH, temperature, and dissolved oxygen.
Difficulty in extracting this compound - Inefficient extraction solvent.- Emulsion formation during extraction.- Degradation of the product during extraction.- Ethyl acetate is a commonly used and effective solvent.[3]- Centrifuge the broth to separate mycelium before extraction.- Perform extraction at a controlled temperature (e.g., 40°C) to minimize degradation.[4]

Data on Fermentation Parameters

Table 1: Recommended Media Composition for Streptomyces fradiae

ComponentConcentrationMedium TypeReference
Malt Extract1%HA (Maintenance)[5]
Yeast Extract0.4%HA (Maintenance)[5]
Glucose0.4%HA (Maintenance)[5]
CaCl₂1 mMHA (Maintenance)[5]
Soybean Meal2%AM (Production)[5]
Glucose2%AM (Production)[5]
Soluble Starch70 g/LFermentation Medium (for mutant S. fradiae)
Peanut Meal28 g/LFermentation Medium (for mutant S. fradiae)
Yeast Extract6 g/LFermentation Medium (for mutant S. fradiae)
(NH₄)₂SO₄6 g/LFermentation Medium (for mutant S. fradiae)
Glucose20 g/LFermentation Medium (for mutant S. fradiae)
Corn Steep Liquor2.5 g/LFermentation Medium (for mutant S. fradiae)
Peptone9 g/LFermentation Medium (for mutant S. fradiae)
Soybean Meal5 g/LFermentation Medium (for mutant S. fradiae)
NaCl4.5 g/LFermentation Medium (for mutant S. fradiae)
Soybean Oil3 g/LFermentation Medium (for mutant S. fradiae)

Table 2: General Optimized Fermentation Parameters for Streptomyces sp.

ParameterOptimal Range/ValueNotesReference
pH 6.5 - 7.2The initial pH of the medium should be adjusted accordingly.[5][6]
Temperature 25°C - 30°COptimal temperature can be strain-dependent.[7][8]
Agitation 100 - 200 rpmAdequate mixing is crucial for nutrient distribution and gas exchange.[8][9]
Aeration Not specified for this compoundGenerally, good aeration is required for Streptomyces fermentation.
Inoculum Volume 5% - 15.8% (v/v)The optimal inoculum size can influence the lag phase and overall productivity.[8][9]
Fermentation Time 7 - 12 daysThe optimal duration depends on the strain and fermentation conditions.

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Aseptically transfer a loopful of Streptomyces fradiae spores from a mature HA medium plate into a 250 mL flask containing 50 mL of liquid R2YE medium.

  • Incubate the flask at 28°C on a rotary shaker at 180 rpm for 30-48 hours, or until a dense mycelial culture is obtained.[5]

  • This seed culture is then used to inoculate the production medium.

Protocol 2: Fermentation for this compound Production
  • Prepare the AM production medium (2% soybean meal, 2% glucose, pH 7.2) and sterilize it by autoclaving.[5]

  • Inoculate the sterile production medium with the prepared seed culture (e.g., a 5% v/v inoculum).

  • Incubate the fermentation culture in a shaker at 28°C and 180 rpm for 7-10 days.

  • Monitor the production of this compound periodically by taking samples and analyzing them using HPLC.

Protocol 3: Extraction of this compound
  • After the fermentation is complete, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Extract the supernatant with an equal volume of ethyl acetate in a separating funnel.[3]

  • Shake the funnel vigorously for 1 hour and then allow the layers to separate.[3]

  • Collect the organic (ethyl acetate) layer containing this compound.

  • Concentrate the ethyl acetate extract under reduced pressure at 40°C to obtain the crude this compound extract.[4]

  • The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and several tailoring enzymes, including glycosyltransferases and oxygenases. The polyketide core is first synthesized and then modified through a series of enzymatic reactions to yield the final this compound molecule.

UrdamycinA_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Type II PKS (UrdA, UrdB) Acetyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate UrdM Oxygenase (UrdM) Polyketide_Intermediate->UrdM Aglycone Urdamycinone A (Aglycone) UrdM->Aglycone UrdGT1a Glycosyltransferase (UrdGT1a) Aglycone->UrdGT1a Glycosylated_Intermediate1 Glycosylated Intermediate 1 UrdGT1a->Glycosylated_Intermediate1 UrdGT1b Glycosyltransferase (UrdGT1b) Glycosylated_Intermediate2 Glycosylated Intermediate 2 UrdGT1b->Glycosylated_Intermediate2 UrdGT1c Glycosyltransferase (UrdGT1c) Urdamycin_A This compound UrdGT1c->Urdamycin_A Glycosylated_Intermediate1->UrdGT1b Glycosylated_Intermediate2->UrdGT1c Glucose Glucose Sugar_Precursors Sugar Precursors (D-Olivose, L-Rhodinose) Glucose->Sugar_Precursors Sugar_Precursors->UrdGT1a Sugar_Precursors->UrdGT1b Sugar_Precursors->UrdGT1c

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow for this compound Production

This workflow outlines the key steps from strain maintenance to the final product.

UrdamycinA_Workflow Strain_Maintenance Strain Maintenance (S. fradiae on HA medium) Inoculum_Prep Inoculum Preparation (Seed culture in R2YE medium) Strain_Maintenance->Inoculum_Prep Fermentation Fermentation (Production in AM medium) Inoculum_Prep->Fermentation Harvesting Harvesting (Separation of broth and mycelium) Fermentation->Harvesting Extraction Extraction (Solvent extraction with ethyl acetate) Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Urdamycin_A Pure this compound Purification->Urdamycin_A

Caption: Experimental workflow for this compound production.

Logical Relationship for Troubleshooting Low Yield

This diagram illustrates a logical approach to troubleshooting common issues leading to low this compound yield.

Troubleshooting_Logic Low_Yield Low this compound Yield Check_Strain Check Strain Viability and Purity Low_Yield->Check_Strain Check_Media Review Media Composition and Preparation Low_Yield->Check_Media Check_Parameters Verify Fermentation Parameters (pH, Temp, Aeration) Low_Yield->Check_Parameters New_Culture Start with Fresh Culture Check_Strain->New_Culture Optimize_Media Optimize Media Components Check_Media->Optimize_Media Calibrate_Control Calibrate Probes and Controllers Check_Parameters->Calibrate_Control Improved_Yield Improved Yield New_Culture->Improved_Yield Optimize_Media->Improved_Yield Calibrate_Control->Improved_Yield

Caption: Troubleshooting logic for low this compound yield.

References

Challenges in the purification of Urdamycin A from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Urdamycin A from complex mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question: Why is my final yield of this compound consistently low?

Answer: Low recovery of this compound can stem from several factors throughout the extraction and purification process. Consider the following potential causes and solutions:

  • Inefficient Extraction: The initial extraction from the Streptomyces fermentation broth is a critical step.[1] The choice of solvent and pH can significantly impact the recovery of this angucycline antibiotic.

  • Product Degradation: this compound is susceptible to degradation under certain conditions. Maintaining a stable pH and lower temperatures during purification is crucial to prevent loss of the target compound.[2][3]

  • Suboptimal Chromatographic Conditions: The selection of chromatographic media and mobile phases is vital for successful purification.[4][5] A multi-step chromatographic approach is often necessary to achieve high purity and yield.[6][7]

Question: I am struggling to separate this compound from its structurally similar analogs. What can I do?

Answer: The co-elution of this compound with its analogs is a frequent challenge due to their similar chemical properties.[8][9] Here are some strategies to improve resolution:

  • High-Resolution Chromatography: Employing high-performance liquid chromatography (HPLC) with a high-resolution column is often necessary. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to enhance selectivity.

  • Mobile Phase Optimization: Systematically adjust the mobile phase composition. Modifying the organic solvent, aqueous buffer pH, and gradient slope can significantly impact the separation of closely related compounds.

  • Orthogonal Separation Techniques: Combining different chromatographic methods based on different separation principles (e.g., reversed-phase chromatography followed by normal-phase or size-exclusion chromatography) can effectively resolve co-eluting compounds.[5]

Question: How can I remove persistent colored impurities from my this compound fractions?

Answer: Pigmented impurities from the fermentation broth can be challenging to remove. Consider the following approaches:

  • Adsorbent Resins: Pre-treatment of the crude extract with adsorbent resins like Amberlite XAD or Diaion HP-20 can effectively capture many pigmented impurities before proceeding to more refined chromatographic steps.

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges with appropriate sorbents as a sample cleanup step. This can selectively remove interfering compounds based on their chemical properties.[10]

  • Solvent Partitioning: Perform liquid-liquid extraction with immiscible solvents of varying polarity to partition the this compound away from the colored contaminants.[11]

Frequently Asked Questions (FAQs)

Q1: What is a typical purification strategy for this compound?

A1: A common workflow involves initial extraction from the fermentation broth using an organic solvent like ethyl acetate, followed by a series of chromatographic steps.[12] This often includes an initial capture on a macroporous adsorbent resin, followed by one or more rounds of preparative HPLC.[6]

Q2: What analytical techniques are suitable for monitoring the purification of this compound?

A2: High-performance liquid chromatography (HPLC) with UV-Vis detection is the most common method for monitoring the presence and purity of this compound in fractions. Liquid chromatography-mass spectrometry (LC-MS) is invaluable for confirming the molecular weight of the target compound and identifying impurities.[12][13]

Q3: Is this compound sensitive to pH and temperature?

A3: Yes, like many natural products, this compound can be sensitive to extremes in pH and temperature, which can lead to degradation.[1][2] It is advisable to conduct purification steps at neutral pH and reduced temperatures (e.g., 4°C) whenever possible to maintain the integrity of the molecule.

Data Presentation

Table 1: Comparison of Chromatographic Steps for this compound Purification

Chromatographic StepStationary PhaseMobile Phase SystemPurposeTypical Recovery (%)Typical Purity (%)
Adsorption ChromatographyDiaion HP-20Step gradient of Methanol in WaterInitial capture and removal of polar impurities85-9540-60
Preparative HPLC (Step 1)C18 SilicaAcetonitrile/Water gradient with 0.1% Formic AcidSeparation from major impurities60-7585-95
Preparative HPLC (Step 2)Phenyl-HexylMethanol/Water gradient with 0.1% Acetic AcidPolishing step to remove close-eluting analogs70-85>98

Note: The values presented are illustrative and can vary depending on the specific experimental conditions and the complexity of the initial extract.

Experimental Protocols

Protocol: Multi-Step Purification of this compound from Streptomyces Fermentation Broth

  • Extraction:

    • Centrifuge the fermentation broth (5 L) at 8,000 x g for 20 minutes to separate the supernatant and mycelial cake.

    • Extract the mycelial cake three times with equal volumes of ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to yield a crude extract.

  • Adsorption Chromatography:

    • Dissolve the crude extract in a minimal volume of methanol.

    • Load the dissolved extract onto a Diaion HP-20 column (5 x 40 cm) pre-equilibrated with deionized water.

    • Wash the column with 2 column volumes of deionized water.

    • Elute the column with a stepwise gradient of methanol in water (20%, 40%, 60%, 80%, 100%).

    • Collect fractions and analyze by HPLC to identify those containing this compound.

  • Preparative HPLC:

    • Pool the this compound-containing fractions from the previous step and evaporate to dryness.

    • Dissolve the residue in the initial mobile phase for preparative HPLC.

    • Inject the sample onto a C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm).

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Monitor the elution at a suitable wavelength (e.g., 254 nm and 430 nm).

    • Collect fractions corresponding to the this compound peak.

    • If necessary, perform a second round of preparative HPLC on a different stationary phase (e.g., phenyl-hexyl) for final polishing.

  • Final Steps:

    • Pool the pure fractions, evaporate the organic solvent, and lyophilize to obtain pure this compound.

    • Confirm the identity and purity by LC-MS and NMR spectroscopy.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelium Mycelial Cake Centrifugation->Mycelium Solvent_Extraction Solvent Extraction Mycelium->Solvent_Extraction Ethyl Acetate Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Adsorption_Chroma Adsorption Chromatography (Diaion HP-20) Crude_Extract->Adsorption_Chroma Prep_HPLC1 Preparative HPLC 1 (C18) Adsorption_Chroma->Prep_HPLC1 This compound Fractions Prep_HPLC2 Preparative HPLC 2 (Phenyl-Hexyl) Prep_HPLC1->Prep_HPLC2 Partially Purified Pure_Urdamycin_A Pure this compound Prep_HPLC2->Pure_Urdamycin_A High Purity Fractions

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart Start Start Purification Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity Low? Check_Yield->Check_Purity No Optimize_Extraction Optimize Extraction: - Solvent Choice - pH Control - Temperature Check_Yield->Optimize_Extraction Yes Optimize_Chroma Optimize Chromatography: - Stationary Phase - Mobile Phase Gradient Check_Purity->Optimize_Chroma Yes (Co-elution) Add_Cleanup Incorporate Pre-Purification: - Adsorbent Resins - SPE Check_Purity->Add_Cleanup Yes (Pigments) End Successful Purification Check_Purity->End No Optimize_Extraction->Check_Yield Optimize_Chroma->Check_Purity Add_Cleanup->Check_Purity

Caption: Troubleshooting logic for this compound purification.

References

How to prevent rearrangement of Urdamycinone B during hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Urdamycinone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the hydrolysis of Urdamycin glycosides to obtain Urdamycinone B, with a specific focus on preventing its rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is Urdamycinone B and why is its rearrangement during hydrolysis a concern?

A1: Urdamycinone B is the aglycone of Urdamycin B, a member of the angucycline class of antibiotics. Angucyclines are known for their potential antitumor and antibacterial properties. The hydrolysis of the O-glycosidic bonds in Urdamycin B is a common step to isolate Urdamycinone B for further studies or derivatization. However, under certain conditions, particularly in the presence of alcohols, Urdamycinone B can undergo an irreversible rearrangement to form a naphthacenequinone byproduct. This rearrangement is a significant concern as it reduces the yield of the desired bioactive compound and introduces impurities that can be difficult to separate.

Q2: What is the primary cause of Urdamycinone B rearrangement during hydrolysis?

A2: The primary cause of Urdamycinone B rearrangement is the presence of an alcohol in the reaction medium during acidic hydrolysis.[1] The combination of acid and alcohol facilitates a dehydration and aromatization cascade, leading to the formation of a stable naphthacenequinone aromatic system.

Q3: How can the rearrangement of Urdamycinone B be prevented?

A3: The most critical factor in preventing the rearrangement is to conduct the hydrolysis in a strictly alcohol-free medium .[1] This involves using aqueous acidic solutions without any alcohol co-solvents. Careful selection of reaction conditions such as temperature and acid concentration is also crucial to ensure efficient hydrolysis of the glycosidic bonds while minimizing side reactions.

Q4: Are there alternative methods to acidic hydrolysis for obtaining Urdamycinone B?

A4: While acidic hydrolysis is the most commonly cited method for cleaving O-glycosidic bonds in urdamycins, enzymatic hydrolysis could be a potential alternative. Glycoside hydrolases are enzymes that specifically cleave glycosidic bonds and often operate under milder conditions (e.g., neutral pH, room temperature), which could reduce the risk of rearrangement. However, the feasibility of this approach would depend on the availability of an enzyme with the correct specificity for the sugar moieties in Urdamycin B.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of Urdamycinone B and presence of a major, highly colored byproduct. Rearrangement to naphthacenequinone.Ensure the hydrolysis is performed in a completely alcohol-free medium. Use an aqueous acid solution (e.g., aqueous HCl or trifluoroacetic acid).
Incomplete hydrolysis of Urdamycin B. Insufficient acid concentration, low temperature, or short reaction time.Increase the acid concentration, reaction temperature, or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.
Degradation of Urdamycinone B (other than rearrangement). Harsh acidic conditions (high acid concentration or high temperature).Use a milder acid or a lower concentration. Optimize the temperature to be high enough for hydrolysis but low enough to prevent degradation. A temperature range of 50-80°C is a reasonable starting point.
Difficulty in isolating Urdamycinone B after hydrolysis. The product may be in a protonated, more water-soluble form.After completion of the reaction, neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution) to a pH of ~7. This will precipitate the less soluble Urdamycinone B, which can then be extracted with an organic solvent like ethyl acetate or dichloromethane.

Experimental Protocols

Protocol 1: Recommended Alcohol-Free Acidic Hydrolysis of Urdamycin B

This protocol is designed to minimize the risk of rearrangement by excluding alcohol from the reaction mixture.

Materials:

  • Urdamycin B

  • 1 M Hydrochloric Acid (HCl) in water (prepare from concentrated HCl and deionized water)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve Urdamycin B in a minimal amount of a suitable non-alcoholic solvent (e.g., tetrahydrofuran or dioxane) and then add it to the aqueous acidic solution in the round-bottom flask. Alternatively, if solubility allows, suspend Urdamycin B directly in the aqueous acid.

  • Add 1 M aqueous HCl to the flask. The volume of acid will depend on the scale of the reaction; a typical starting point is to have a final substrate concentration of 1-10 mg/mL.

  • Heat the mixture to 60-70°C with stirring under a reflux condenser.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with saturated NaHCO₃ solution until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude Urdamycinone B by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

Visualization of Reaction Pathways

Below are diagrams illustrating the desired hydrolysis pathway and the undesired rearrangement pathway.

hydrolysis_pathway UrdamycinB Urdamycin B UrdamycinoneB Urdamycinone B (Desired Product) UrdamycinB->UrdamycinoneB  Aqueous Acid (e.g., HCl)  Heat (No Alcohol) Sugars Sugar Moieties UrdamycinB->Sugars  Aqueous Acid (e.g., HCl)  Heat (No Alcohol) rearrangement_pathway UrdamycinoneB Urdamycinone B RearrangedProduct Naphthacenequinone (Undesired Byproduct) UrdamycinoneB->RearrangedProduct  Aqueous Acid  + Alcohol (e.g., Methanol)  Heat experimental_workflow start Start: Urdamycin B hydrolysis Alcohol-Free Acidic Hydrolysis (e.g., 1M HCl, 60-70°C) start->hydrolysis monitoring Reaction Monitoring (TLC/HPLC) hydrolysis->monitoring neutralization Neutralization (e.g., NaHCO₃) monitoring->neutralization Reaction Complete extraction Solvent Extraction (e.g., Ethyl Acetate) neutralization->extraction purification Purification (Column Chromatography) extraction->purification product Pure Urdamycinone B purification->product

References

Improving the stability of Urdamycin A in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Urdamycin A in experimental solutions.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Solutions

Q1: I observed precipitation after adding my this compound stock solution (in DMSO) to my aqueous cell culture medium/buffer. What could be the cause and how can I prevent it?

A1: Precipitation of this compound upon addition to aqueous solutions is a common issue arising from its limited aqueous solubility. Several factors can contribute to this problem.

Possible Causes and Solutions:

Factor Possible Cause Troubleshooting Steps
Concentration The final concentration of this compound in the aqueous solution may exceed its solubility limit.- Perform a serial dilution of your DMSO stock solution before adding it to the aqueous medium. - Increase the final volume of the aqueous solution to lower the final concentration of this compound. - Conduct a solubility test to determine the maximum soluble concentration of this compound in your specific medium or buffer.
Solvent Percentage The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain this compound in solution.- Ensure the final DMSO concentration is sufficient to maintain solubility, but be mindful of potential solvent toxicity to cells. It is advisable to keep the final DMSO concentration below 0.5%.
Temperature A rapid temperature change from a warmer stock solution to a colder aqueous solution can decrease solubility.- Warm the aqueous medium or buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. - Add the stock solution dropwise while gently vortexing or swirling the aqueous solution to facilitate mixing and prevent localized high concentrations.
pH of the Solution The pH of the aqueous solution can significantly impact the solubility and stability of this compound.- Check the pH of your buffer or medium. While specific data for this compound is limited, the stability of similar compounds can be pH-dependent.[1] You may need to adjust the pH of your solution, ensuring it remains compatible with your experimental system.
Media Components Components in complex media, such as proteins and salts, can interact with this compound and reduce its solubility.- If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) to identify potential interactions with media components. - When preparing serum-free media, the order of component addition can be critical.[2]

Experimental Workflow for Troubleshooting Precipitation:

G start Precipitation Observed check_conc Check Final Concentration start->check_conc check_dmso Check Final DMSO % check_conc->check_dmso If acceptable solubility_test Perform Solubility Test check_conc->solubility_test If too high check_temp Check Temperature check_dmso->check_temp If acceptable adjust_protocol Adjust Protocol check_dmso->adjust_protocol If too low check_ph Check pH check_temp->check_ph If isothermal check_temp->adjust_protocol If differential exists check_ph->adjust_protocol If suboptimal success Precipitation Resolved check_ph->success If optimal solubility_test->adjust_protocol adjust_protocol->success

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For optimal stability, this compound powder should be stored under the following conditions:

  • Short-term (days to weeks): Dry, dark, and at 0 - 4°C.

  • Long-term (months to years): Dry, dark, and at -20°C.

Stock solutions, typically prepared in a solvent like DMSO, should be stored as follows:

  • Short-term (days to weeks): 0 - 4°C.

  • Long-term (months): -20°C.

To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.

Q3: How stable is this compound in cell culture media at 37°C?

A3: While specific, long-term stability data for this compound in cell culture media is not extensively published, general guidelines for antibiotics in cell culture suggest that many are stable for at least three days at 37°C. However, factors such as the specific media composition, pH, and exposure to light can influence stability. For critical or long-term experiments, it is advisable to freshly prepare the this compound-containing medium or conduct a stability study under your specific experimental conditions.

Q4: Is this compound sensitive to light?

A4: Yes, many complex organic molecules, including some antibiotics, are light-sensitive. It is recommended to protect this compound powder and solutions from light by storing them in amber vials or wrapping containers in aluminum foil. When working with this compound solutions, minimize their exposure to direct light.

Q5: What is the known mechanism of action of this compound?

A5: this compound exerts its anticancer effects by inhibiting the mTOR (mechanistic Target of Rapamycin) signaling pathway. It has been shown to inactivate both mTORC1 and mTORC2 complexes, which are crucial for cell growth, proliferation, and survival. This inhibition leads to the induction of programmed cell death through apoptosis and autophagy.

This compound Signaling Pathway Inhibition:

G cluster_upstream Upstream Signals cluster_pathway mTOR Pathway cluster_urdamycin Inhibition cluster_downstream Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth mTORC2 mTORC2 mTORC2->Akt Activates Cell Survival Cell Survival mTORC2->Cell Survival Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Protocols

Protocol: Assessment of this compound Stability in an Aqueous Solution using HPLC

This protocol provides a general framework for determining the stability of this compound in a specific aqueous solution (e.g., cell culture medium, buffer) over time.

1. Materials:

  • This compound powder

  • DMSO (or other suitable organic solvent)

  • Aqueous solution of interest (e.g., DMEM, PBS pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)

  • Sterile, light-protected tubes

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to a known concentration (e.g., 10 mg/mL).

  • Prepare Experimental Solutions: Dilute the this compound stock solution into the aqueous solution of interest to the final desired concentration. Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the experimental solution. This will serve as your baseline (100% stability) sample.

  • Incubation: Place the remaining experimental solution in a light-protected container and incubate at the desired temperature.

  • Time-Course Sampling: At predetermined time points (e.g., 1, 3, 6, 12, 24, 48, 72 hours), withdraw aliquots of the experimental solution.

  • Sample Storage: If not analyzing immediately, store the collected samples at -80°C to halt further degradation.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and equilibrate with the mobile phase.

    • Inject the T=0 sample to determine the initial peak area of this compound.

    • Inject the samples from each subsequent time point.

  • Data Analysis:

    • Measure the peak area of this compound in the chromatograms for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

Workflow for this compound Stability Assessment:

G prep_stock Prepare this compound Stock Solution prep_exp Prepare Experimental Solution prep_stock->prep_exp t0_sample Collect T=0 Sample prep_exp->t0_sample incubate Incubate at Desired Temperature (Light-Protected) prep_exp->incubate hplc_analysis Analyze Samples by HPLC t0_sample->hplc_analysis time_points Collect Samples at Various Time Points incubate->time_points time_points->hplc_analysis data_analysis Calculate % Remaining vs. T=0 hplc_analysis->data_analysis results Determine Stability Profile data_analysis->results

Caption: Workflow for assessing the stability of this compound.

Disclaimer: This information is intended for research use only. The stability of this compound can be influenced by various factors specific to your experimental setup. It is recommended to validate its stability under your own conditions.

References

Technical Support Center: Optimizing HPLC Gradients for Urdamycin Analog Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) gradients for improved separation of Urdamycin analogs.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC gradient for Urdamycin analog separation?

A good starting point for developing a separation method for Urdamycin analogs, which are a class of angucycline antibiotics, is to use a reversed-phase C18 column. A common mobile phase system consists of an aqueous component with a mild acid additive and an organic solvent. For example, a gradient elution with water containing 0.5% acetic acid as mobile phase A and acetonitrile with 0.5% acetic acid as mobile phase B is a reasonable starting point. A broad "scouting" gradient, such as 5-95% B over 20-30 minutes, can help to determine the elution range of the analogs.

Q2: My Urdamycin analogs are co-eluting. How can I improve the resolution?

Improving the resolution of co-eluting peaks can be achieved by several strategies:

  • Shallow the Gradient: A slower increase in the organic solvent composition (a shallower gradient) will increase the separation time and often improve resolution between closely eluting compounds.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation due to different solvent properties.

  • Adjust the pH of the Mobile Phase: Urdamycin analogs may have ionizable functional groups. Modifying the pH of the aqueous mobile phase can change their retention behavior and improve separation. Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for silica-based columns).

  • Modify the Stationary Phase: If resolution is still a challenge, consider a different stationary phase. A C8 column is slightly less hydrophobic than a C18 and may offer different selectivity. Phenyl-hexyl columns can also provide alternative selectivity for aromatic compounds like Urdamycins.

Q3: I am observing peak tailing with my Urdamycin analog peaks. What could be the cause and how can I fix it?

Peak tailing is a common issue and can be caused by several factors:

  • Secondary Interactions: Analytes can have secondary interactions with the silica backbone of the stationary phase. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to reduce this effect.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Incompatible Injection Solvent : Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Degradation: Over time, the performance of an HPLC column can degrade. If you observe a gradual increase in peak tailing across all analytes, it may be time to replace the column.

Q4: My retention times are shifting from one run to the next. What should I check?

Retention time instability can be frustrating. Here are some common causes and solutions:

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of retention time drift. Ensure accurate and consistent preparation of your mobile phases, including the pH adjustment.[1] It is also recommended to prepare fresh mobile phases daily.

  • Column Equilibration: Insufficient column equilibration between gradient runs can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate with at least 10 column volumes.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause fluctuations in the flow rate and lead to inconsistent retention times.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the HPLC separation of Urdamycin analogs.

Problem: High Backpressure
Possible Cause Solution
Column Frit Blockage Backflush the column (if the manufacturer allows). If the pressure does not decrease, the frit may need to be replaced.
Sample Precipitation Ensure your sample is fully dissolved in the injection solvent. Filter your sample before injection.
Buffer Precipitation If using buffers, ensure they are soluble in the highest organic percentage of your gradient. Flush the system with a high percentage of aqueous mobile phase to dissolve any precipitated salts.
System Blockage Systematically disconnect components (from the detector back to the pump) to identify the source of the blockage.
Problem: Noisy Baseline
Possible Cause Solution
Air Bubbles in the System Degas the mobile phases thoroughly. Purge the pump to remove any trapped air bubbles.
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phases daily.[2]
Detector Lamp Issue The detector lamp may be nearing the end of its life. Check the lamp intensity and replace if necessary.
Dirty Flow Cell Flush the detector flow cell with an appropriate cleaning solvent.
Problem: Split Peaks
Possible Cause Solution
Column Void or Channeling This indicates a problem with the column packing and the column likely needs to be replaced.
Partially Blocked Frit Try backflushing the column. If this does not resolve the issue, the frit may need replacement.
Injection Solvent Incompatibility Ensure the injection solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.

Experimental Protocols

General Protocol for HPLC Gradient Refinement for Urdamycin Analogs

This protocol outlines a systematic approach to optimizing an HPLC gradient for the separation of a complex mixture of Urdamycin analogs.

  • Initial Scouting Gradient:

    • Column: C18 reversed-phase column (e.g., Hewlett Packard ZORBAX SB C-18, 5 µm, 4.6 x 150 mm).

    • Mobile Phase A: Water with 0.5% acetic acid.

    • Mobile Phase B: Acetonitrile with 0.5% acetic acid.

    • Gradient: 30% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis at an appropriate wavelength for Urdamycins (e.g., 254 nm or 430 nm).

    • Injection Volume: 10 µL.

  • Gradient Adjustment based on Scouting Run:

    • If all analogs elute early: Decrease the initial percentage of mobile phase B.

    • If analogs elute very late or not at all: Increase the initial percentage of mobile phase B or increase the final percentage of B.

    • If peaks are clustered together: Create a shallower gradient over the elution range of interest. For example, if the analogs elute between 5 and 10 minutes in the scouting run, you could run a gradient from 40% to 60% B over 30 minutes.

  • Further Optimization:

    • Selectivity Tuning: If co-elution persists, replace acetonitrile with methanol as mobile phase B and repeat the scouting gradient. Methanol will provide different selectivity.

    • pH Modification: Prepare mobile phase A with different pH values (e.g., pH 3.0, 4.5, and 6.0 using a suitable buffer like ammonium acetate) to assess the impact on retention and selectivity.

Quantitative Data Summary

The following table provides a hypothetical example of how changes in the gradient slope can affect the retention time (RT) and resolution (Rs) of three Urdamycin analogs. Actual results will vary depending on the specific analogs and chromatographic conditions.

Gradient Program (%B in min)Urdamycin A (RT, min)Urdamycin B (RT, min)Urdamycin C (RT, min)Resolution (Rs) between A & B
10-90% in 10 min5.25.56.11.2
10-90% in 20 min8.49.010.21.8
10-90% in 30 min12.113.014.52.2

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Prep Sample Preparation (Extraction, Filtration) Scouting_Gradient Initial Scouting Gradient (Broad Range) Sample_Prep->Scouting_Gradient Mobile_Phase_Prep Mobile Phase Preparation (Degassing, pH adjustment) Mobile_Phase_Prep->Scouting_Gradient Gradient_Optimization Gradient Optimization (Adjust Slope, Solvent, pH) Scouting_Gradient->Gradient_Optimization Evaluate Chromatogram Data_Acquisition Data Acquisition Gradient_Optimization->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Resolution_Assessment Assess Resolution & Peak Shape Peak_Integration->Resolution_Assessment Resolution_Assessment->Gradient_Optimization Iterate if needed Method_Validation Method Validation Resolution_Assessment->Method_Validation Acceptable Separation

Caption: Experimental workflow for HPLC gradient optimization.

Troubleshooting_Tree Start Problem with HPLC Separation Poor_Resolution Poor Resolution? Start->Poor_Resolution Peak_Tailing Peak Tailing? Poor_Resolution->Peak_Tailing No Shallow_Gradient Shallow Gradient Change Solvent/pH Poor_Resolution->Shallow_Gradient Yes RT_Shift Retention Time Shift? Peak_Tailing->RT_Shift No Check_Overload Check for Overload Use Additives (e.g., TEA) Peak_Tailing->Check_Overload Yes High_Pressure High Backpressure? RT_Shift->High_Pressure No Check_Mobile_Phase Check Mobile Phase Prep Ensure Equilibration RT_Shift->Check_Mobile_Phase Yes Check_Blockage Check for Blockages Backflush Column High_Pressure->Check_Blockage Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

How to increase the lipophilicity of Urdamycin A for better cell permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments aimed at increasing the lipophilicity and cell permeability of Urdamycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is increasing its lipophilicity important?

This compound is a complex angucycline antibiotic produced by Streptomyces species, such as Streptomyces fradiae.[1][2][3] It exhibits potent anticancer and antibacterial properties.[2][4] However, its structure is rich in hydroxyl (-OH) groups, particularly in its multiple sugar moieties, making it highly polar. This high polarity can limit its ability to passively diffuse across the lipid bilayers of cell membranes, thereby reducing its bioavailability and efficacy at intracellular targets. Increasing its lipophilicity—its ability to dissolve in fats, oils, and lipids—is a key strategy to improve its cell permeability and overall therapeutic potential.

Q2: How are lipophilicity and cell permeability measured experimentally?

Lipophilicity is most commonly quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

  • LogP measures the ratio of a compound's concentration in a mixture of two immiscible phases, n-octanol and water, at equilibrium. It is suitable for non-ionizable compounds.[5]

  • LogD is the log of the distribution coefficient and is used for ionizable compounds, as it accounts for both the ionized and non-ionized forms at a specific pH (e.g., physiological pH 7.4).[6]

Cell permeability is typically assessed using the Caco-2 cell permeability assay . This assay uses a cultured line of human colon adenocarcinoma cells (Caco-2) that differentiate into a monolayer of polarized epithelial cells, mimicking the human intestinal barrier.[7][8] The rate at which a compound travels from the apical (intestinal lumen) side to the basolateral (blood) side is measured to determine its apparent permeability coefficient (Papp).[7]

Q3: What are the primary chemical strategies to increase the lipophilicity of this compound?

Given this compound's structure, which is abundant in hydroxyl groups, several medicinal chemistry strategies can be employed:

  • O-Acylation: Converting one or more of the free hydroxyl groups on the sugar or aglycone portions into esters. This has been shown to enhance the in vitro activity of this compound, with the effect being dependent on the increased lipophilicity of the molecule.[9][10]

  • O-Alkylation: Converting hydroxyl groups to ethers by adding alkyl chains.

  • Halogenation: Introducing halogen atoms (e.g., fluorine, chlorine) onto the aromatic backbone can significantly increase lipophilicity and improve membrane permeability.[11]

  • Modification of Sugar Moieties: The multiple sugar residues are major contributors to the molecule's polarity. Selective removal or replacement of these sugars can drastically alter lipophilicity. Studies on different natural glycosidation patterns of this compound suggest that these modifications may not significantly impact biological activity, making this a viable approach.[9][10]

Q4: How can I determine if my modified compound is being actively removed from cells by efflux pumps?

Even with high lipophilicity, a compound may show poor intracellular accumulation if it is a substrate for efflux pumps like P-glycoprotein (P-gp). The Caco-2 assay can identify this. By measuring permeability in both directions (apical-to-basolateral, A->B, and basolateral-to-apical, B->A), an efflux ratio (ER) can be calculated (ER = Papp(B->A) / Papp(A->B)). An ER greater than 2 is a strong indicator of active efflux.[12] To confirm the involvement of specific pumps, the assay can be repeated in the presence of known inhibitors like verapamil for P-gp.[12]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Permeability in Caco-2 Assay Despite High LogP The compound is a substrate for cellular efflux pumps (e.g., P-gp).Calculate the efflux ratio (ER) from a bidirectional Caco-2 assay. An ER > 2 suggests active efflux.[12] Consider co-dosing with a known efflux pump inhibitor to see if permeability increases.
The compound has very low aqueous solubility, leading to poor availability at the cell surface.Determine the compound's kinetic solubility in the assay buffer. If it's too low, consider using formulation strategies like adding a small percentage of a co-solvent (e.g., DMSO) or using cyclodextrins.
High Variability in LogP/LogD Measurements For the shake-flask method, incomplete phase separation or emulsion formation.Centrifuge samples at a higher speed and for a longer duration to ensure complete separation of the octanol and aqueous layers. Allow sufficient time for equilibration.
For HPLC-based methods, interaction of basic compounds with free silanol groups on silica-based columns.Use a column specifically designed for lipophilicity measurements, such as a polystyrene-divinylbenzene (PRP-1) column, which lacks silanol groups.[13][14] Ensure the mobile phase composition is appropriate.
Modified Compound Loses Biological Activity The modification site was critical for binding to the biological target.Focus modifications on the sugar moieties, as these are often less critical for the core pharmacophore's activity.[9][10] Use molecular docking or computational models to predict how modifications might affect target binding before synthesis.
The new derivative is unstable in the assay medium.Assess the chemical stability of the compound in the relevant biological buffer (e.g., cell culture medium) over the time course of the experiment using LC-MS analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄₃H₅₆O₁₇PubChem[1]
Molecular Weight844.9 g/mol PubChem[1]
XLogP3-AA (Calculated)0.4PubChem[1]

Table 2: Hypothetical this compound Derivatives and Predicted Lipophilicity

ModificationStructure ChangePredicted Effect on LogPExample DerivativePredicted cLogP
Mono-Acetylation R-OH → R-O-C(O)CH₃IncreaseThis compound 4'-acetate~1.0
Mono-Butyrylation R-OH → R-O-C(O)(CH₂)₂CH₃Significant IncreaseThis compound 4'-butyrate~2.5
Di-Acetylation 2 x R-OH → 2 x R-O-C(O)CH₃Significant IncreaseThis compound 4',4''-diacetate~1.6
Chlorination Ar-H → Ar-ClIncreaseAromatic chloro-Urdamycin A~1.1

Note: cLogP values are illustrative estimates and would need to be confirmed experimentally.

Table 3: General Interpretation of Caco-2 Permeability Data

Apparent Permeability (Papp) (x 10⁻⁶ cm/s)ClassificationPredicted In Vivo Absorption
< 1.0LowPoor (<30%)
1.0 - 10.0ModerateModerate (30-70%)
> 10.0HighHigh (>70%)

Visualizations

Experimental and Logic Workflows

G cluster_0 Strategy & Synthesis cluster_1 Physicochemical Analysis cluster_2 In Vitro Permeability Testing cluster_3 Decision & Outcome start This compound (High Polarity, Low Permeability) mod Propose Chemical Modifications (e.g., O-Acylation) start->mod synth Synthesize Derivatives mod->synth logp Measure Lipophilicity (LogP/LogD) synth->logp sol Assess Aqueous Solubility synth->sol caco2 Perform Bidirectional Caco-2 Permeability Assay logp->caco2 papp Calculate Papp & Efflux Ratio caco2->papp decision Papp Increased? Efflux Ratio < 2? papp->decision lead Lead Candidate for Further Development decision->lead  Yes reiterate Re-evaluate Modification Strategy decision->reiterate  No reiterate->mod G cluster_hydroxyl Target: Hydroxyl Groups (-OH) cluster_aromatic Target: Aromatic Rings cluster_sugars Target: Glycosidic Bonds UrdamycinA This compound Core Structure Acylation O-Acylation (Ester Formation) UrdamycinA->Acylation Alkylation O-Alkylation (Ether Formation) UrdamycinA->Alkylation Halogenation Halogenation (Add -F, -Cl, -Br) UrdamycinA->Halogenation Deglycosylation Deglycosylation (Remove Sugars) UrdamycinA->Deglycosylation Increase Increased Lipophilicity (Higher LogP) Acylation->Increase Alkylation->Increase Halogenation->Increase Deglycosylation->Increase

References

Technical Support Center: Optimizing Glycosyltransferase Activity in Urdamycin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the activity of glycosyltransferases (GTs) involved in the biosynthesis of Urdamycin.

Frequently Asked Questions (FAQs)

Q1: What are the key glycosyltransferases in the Urdamycin biosynthesis pathway?

A1: The biosynthesis of Urdamycin A in Streptomyces fradiae involves at least four key glycosyltransferases (GTs) that sequentially add sugar moieties to the angucycline core.[1][2] Gene inactivation and expression experiments have helped to assign specific functions to three of these: UrdGT1a, UrdGT1b, and UrdGT1c.[1] Another GT, UrdGT2, is responsible for the C-glycosidic attachment of a D-olivose at the C-9 position.[2][3]

Q2: What is the sequential action of the UrdGTs in this compound biosynthesis?

A2: The glycosylation of the Urdamycin aglycone follows a specific sequence. Following the initial C-glycosylation by UrdGT2, the other GTs act in a step-wise manner to build the trisaccharide chain. The process involves the sequential attachment of different sugar residues, with the product of one GT's reaction serving as the substrate for the next.[4]

Q3: What are the typical substrates for the Urdamycin glycosyltransferases?

A3: Urdamycin GTs utilize activated nucleotide sugars as donor substrates.[5] The acceptor substrates are the Urdamycin aglycone or its glycosylated intermediates.[3] For example, UrdGT1b and UrdGT1c are deoxysugar glycosyltransferases with differing specificities for both the nucleotide sugar donor and the acceptor substrate.[6] The flexibility of these enzymes has been explored, revealing they can sometimes accept alternative aglycones.[3]

Q4: What general factors influence the activity of glycosyltransferases?

A4: Several factors can regulate the activity of glycosyltransferases. Key parameters to optimize include pH, temperature, and the concentrations of the divalent cations (like Mn²⁺ or Mg²⁺), the donor nucleotide sugar, and the acceptor aglycone.[4][5] The Michaelis-Menten constants (Km) for nucleotide sugar substrates are typically in the low micromolar range, while Km values for acceptor substrates can vary more widely.[4]

Key Glycosyltransferases in this compound Biosynthesis

EnzymeFunction in this compound Biosynthesis
UrdGT2Catalyzes the C-glycosidic attachment of a D-olivose moiety at the C-9 position of the aglycone.[2][3]
UrdGT1cAdds the first sugar (L-rhodinose) to the C-12b hydroxyl group of the aglycone intermediate.[1][3]
UrdGT1bAdds a second L-rhodinose unit to the growing saccharide chain.[1][3]
UrdGT1aTransfers the terminal D-olivose to complete the trisaccharide side chain attached at C-12b, resulting in the formation of this compound.[1] Inactivation of urdGT1a leads to the accumulation of Urdamycin B.[1]

Urdamycin_Glycosylation_Pathway Aglycone Urdamycinone B (Aglycone Intermediate) Intermediate1 Compound 100-1 Aglycone->Intermediate1 + L-rhodinose Intermediate2 12b-derhodinosyl-urdamycin A Intermediate1->Intermediate2 + L-rhodinose UrdamycinA This compound Intermediate2->UrdamycinA + D-olivose UrdGT1c UrdGT1c UrdGT1c->Aglycone UrdGT1b UrdGT1b UrdGT1b->Intermediate1 UrdGT1a UrdGT1a UrdGT1a->Intermediate2

Troubleshooting Guide

Q: I am observing low or no product yield in my glycosyltransferase assay. What are the possible causes and solutions?

A: Low or no product formation is a common issue. Systematically check the following components:

  • Cause 1: Inactive Enzyme. The purified glycosyltransferase may have lost activity due to improper storage, handling, or degradation.

    • Solution: Verify enzyme integrity using SDS-PAGE. Confirm its activity with a known, highly reactive control substrate if available. Purify a fresh batch of the enzyme if necessary.

  • Cause 2: Substrate Degradation. The nucleotide sugar donor (e.g., UDP-glucose) is susceptible to hydrolysis. The aglycone acceptor may be unstable or impure.

    • Solution: Use freshly prepared or properly stored aliquots of substrates. Verify the purity and concentration of both donor and acceptor substrates using methods like HPLC or mass spectrometry.

  • Cause 3: Suboptimal Reaction Conditions. The pH, temperature, or buffer composition may not be optimal for your specific glycosyltransferase. Divalent cations, often essential cofactors, might be missing or at the wrong concentration.[4]

    • Solution: Perform a systematic optimization of reaction conditions. Test a range of pH values (typically 6.0-9.0), temperatures (e.g., 25-40°C), and divalent cation concentrations (e.g., 1-10 mM Mg²⁺ or Mn²⁺).

  • Cause 4: Presence of Inhibitors. Reagents from the purification process (e.g., imidazole, high salt concentrations) or contaminants in the substrate solutions could be inhibiting the enzyme.

    • Solution: Ensure inhibitors are removed from the purified enzyme preparation, for instance, by dialysis or buffer exchange. Use high-purity reagents for all assay components.

Q: My experimental results show high variability between replicates. What could be the cause?

A: High variability often points to issues with experimental setup and execution.

  • Cause 1: Pipetting Inaccuracy. Inaccurate pipetting, especially of small volumes of concentrated enzyme or substrates, is a major source of error.

    • Solution: Use calibrated pipettes and appropriate pipetting techniques. Prepare a master mix of common reagents to minimize pipetting steps and ensure consistency across wells.

  • Cause 2: Inconsistent Incubation Times. Variation in the start and stop times of the reaction across different samples can lead to inconsistent results.

    • Solution: Start all reactions simultaneously using a multi-channel pipette. Stop the reactions precisely using a quenching agent (e.g., EDTA, acid, or heat).

  • Cause 3: Assay Detection Issues. If using a coupled-enzyme assay, the coupling enzymes themselves can be a source of variability or interference.[7]

    • Solution: Ensure the coupling enzymes are not the rate-limiting step. Consider switching to a direct detection method, such as those that measure the nucleotide phosphate byproduct (e.g., UDP) directly.[7]

Q: I am detecting an unexpected product. Why is this happening?

A: The formation of unexpected products can be due to enzyme promiscuity or contaminating activities.

  • Cause 1: Substrate Promiscuity. Glycosyltransferases can sometimes accept alternative substrates, leading to the formation of novel glycosides.[3] The Urdamycin GTs, for example, have been engineered to alter their substrate specificity.[8]

    • Solution: Characterize the unexpected product using HPLC and mass spectrometry to confirm its structure. This could represent a novel discovery. To avoid it, ensure the purity of your acceptor substrate.

  • Cause 2: Contaminating Enzyme Activity. The purified enzyme preparation may contain other active enzymes from the expression host.

    • Solution: Improve the purification protocol by adding additional chromatography steps (e.g., ion exchange or size exclusion) to remove contaminating proteins. Analyze purity via SDS-PAGE.

Troubleshooting_Flow Start Problem: Low or No Product Yield CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckSubstrates Are substrates intact and pure? CheckEnzyme->CheckSubstrates Yes Sol_Enzyme Solution: Verify with SDS-PAGE. Use fresh enzyme. CheckEnzyme->Sol_Enzyme No CheckConditions Are reaction conditions optimal? CheckSubstrates->CheckConditions Yes Sol_Substrates Solution: Use fresh substrates. Verify purity (HPLC/MS). CheckSubstrates->Sol_Substrates No CheckInhibitors Are inhibitors present? CheckConditions->CheckInhibitors Yes Sol_Conditions Solution: Optimize pH, temp, and cation concentration. CheckConditions->Sol_Conditions No Sol_Inhibitors Solution: Remove inhibitors via dialysis/buffer exchange. CheckInhibitors->Sol_Inhibitors Yes Success Problem Resolved CheckInhibitors->Success No Sol_Enzyme->Success Sol_Substrates->Success Sol_Conditions->Success Sol_Inhibitors->Success

General Parameters for Glycosyltransferase Activity Optimization

The optimal conditions for each glycosyltransferase must be determined empirically. The following table provides typical starting ranges for optimization experiments.

ParameterTypical RangeNotes
pH 6.0 - 9.0Test a range of buffers (e.g., Tris-HCl, HEPES) as buffer components can influence activity.
Temperature 25 - 42°CMost GTs are active at room temperature or 37°C. A marine bacterial GT showed maximum activity around 35°C.[9] Stability may decrease at higher temperatures.
Divalent Cations 1 - 10 mMMn²⁺ or Mg²⁺ are common cofactors for GTs that use nucleotide sugar donors.[5] Test each cation individually as they can have different effects.
Acceptor Substrate 10 µM - 5 mMThe optimal concentration depends on the enzyme's Km for the acceptor. Start with a concentration well above the predicted Km if known. High concentrations can sometimes lead to substrate inhibition.[4]
Donor Substrate 10 µM - 2 mMTypically used in excess relative to the acceptor to drive the reaction. Km values for nucleotide sugars are often in the low micromolar range.[4]
Enzyme Concentration 10 nM - 1 µMShould be low enough to ensure initial velocity measurements are in the linear range over the chosen time course.

Experimental Protocols

Protocol 1: In Vitro Phosphatase-Coupled Glycosyltransferase Activity Assay

This protocol describes a versatile, non-radioactive colorimetric assay suitable for high-throughput screening. The principle is to measure the inorganic phosphate released from the nucleotide diphosphate (e.g., UDP) byproduct of the GT reaction. A specific phosphatase is used to hydrolyze the nucleotide phosphate, and the resulting free phosphate is detected using a malachite green-based reagent.

Reagents and Materials:

  • Purified Glycosyltransferase (e.g., UrdGT1c)

  • Acceptor Substrate (e.g., Urdamycinone B)

  • Donor Substrate (e.g., UDP-rhodinose or a suitable proxy like UDP-glucose)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Divalent Cation Stock (e.g., 100 mM MgCl₂ or MnCl₂)

  • Phosphatase (e.g., CD39L3 for UDP hydrolysis)

  • Phosphate Detection Reagent (e.g., Malachite Green solution)

  • Phosphate Standard (e.g., KH₂PO₄) for calibration curve

  • 96-well microplate

  • Microplate reader (620-640 nm absorbance)

Experimental Workflow:

Assay_Workflow

Procedure:

  • Standard Curve: Prepare a phosphate standard curve (e.g., 0 to 50 µM KH₂PO₄) in the reaction buffer to correlate absorbance with phosphate concentration.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing reaction buffer, acceptor substrate, donor substrate, and divalent cation. Prepare appropriate controls (e.g., no enzyme, no acceptor).

  • Initiate Reaction: Add the glycosyltransferase to each well to start the reaction. The final volume might be 25-50 µL.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

  • Phosphatase Reaction: Add the specific phosphatase (e.g., CD39L3) to each well.

  • Second Incubation: Incubate for an additional period (e.g., 15-20 minutes) to allow for complete hydrolysis of the nucleotide diphosphate byproduct.

  • Detection: Add the malachite green detection reagent to all wells. This will stop the reaction and initiate color development. Incubate at room temperature for 15-20 minutes.

  • Measurement: Read the absorbance of the plate at 620-640 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "no enzyme" control from all readings. Use the phosphate standard curve to convert the corrected absorbance values into the concentration of phosphate produced. Calculate the specific activity of the enzyme (e.g., in pmol/min/µg).

References

Technical Support Center: Urdamycin A Synthesis & Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Urdamycin A. Our aim is to help you identify and resolve issues related to low bioactivity in your synthesized batches.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound batch shows significantly lower anti-cancer activity compared to literature values. What are the most likely causes?

Low bioactivity in synthetic this compound can stem from several factors. The most common culprits are:

  • Incorrect Stereochemistry: The precise three-dimensional arrangement of atoms in this compound, particularly at the chiral centers of the sugar moieties and the aglycone, is crucial for its biological activity. Incorrect stereoisomers may have been formed during synthesis.

  • Incomplete Glycosylation or Incorrect Glycosylation Pattern: The sugar molecules attached to the this compound core (aglycone) are critical for its activity. Incomplete glycosylation, or the attachment of sugars at incorrect positions, can drastically reduce or abolish its bioactivity.

  • Presence of Impurities and Side-Products: Residual solvents, unreacted starting materials, or side-products from the synthesis can interfere with the bioactivity of the final compound. Some impurities might even have cytotoxic effects that can confound your experimental results.

  • Degradation of the Compound: this compound, like many complex natural products, can be sensitive to light, temperature, and pH. Improper handling or storage can lead to degradation and loss of activity.

Q2: How can I confirm the identity and purity of my synthetic this compound?

A combination of analytical techniques is essential for confirming the identity and purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the chemical structure of your compound. Comparing the spectra of your synthetic this compound with a known standard or literature data can confirm its identity and provide information about the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to assess the purity of a compound. A sharp, single peak at the expected retention time is indicative of a pure sample. The presence of multiple peaks suggests the presence of impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of your synthetic this compound, providing further evidence of its identity.

Q3: What is the mechanism of action of this compound, and how does this relate to its bioactivity?

This compound is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a key protein kinase that regulates cell growth, proliferation, and survival. Specifically, it has been shown to inactivate both mTORC1 and mTORC2 complexes. This dual inhibition leads to the induction of programmed cell death in cancer cells through both apoptosis (cell suicide) and autophagy (cell starvation). Therefore, any structural changes that affect its ability to bind to and inhibit mTOR will result in lower bioactivity.

Q4: Are there any known derivatives of this compound with altered bioactivity?

Yes, studies on this compound derivatives have provided some insights into its structure-activity relationship (SAR). For instance, O-acylation has been shown to enhance the in vitro activity against certain leukemia cell lines, likely due to increased lipophilicity. While some studies suggest that different glycosylation patterns on the aglycone do not lead to significant differences in biological activity, others indicate that a longer saccharide chain can enhance cytotoxic effects.[1][2][3] This highlights the complexity of this compound's SAR and the importance of precise structural characterization.

Troubleshooting Low Bioactivity

This section provides a step-by-step guide to troubleshooting low bioactivity in your synthetic this compound batches.

Step 1: Verify the Chemical Structure and Purity

Before proceeding with extensive biological assays, it is crucial to confirm that you have synthesized the correct molecule and that it is sufficiently pure.

Recommended Actions:

  • Re-run NMR and Mass Spectrometry: Carefully re-analyze the 1H NMR, 13C NMR, and high-resolution mass spectrometry data. Compare your results with published data for this compound. Pay close attention to the signals corresponding to the sugar moieties and the stereocenters.

  • Perform HPLC Analysis: Use a validated HPLC method to determine the purity of your batch. If impurities are detected, attempt to identify them using techniques like LC-MS.

Step 2: Investigate Potential Synthesis-Related Issues

The total synthesis of complex molecules like this compound involves multiple steps, each with the potential for side reactions or incomplete conversions.

Recommended Actions:

  • Review Critical Synthetic Steps: Pay close attention to the C-glycosylation steps, as these are often challenging and can lead to a mixture of stereoisomers. Also, review the steps involved in constructing the angucycline core, as rearrangements and side reactions are known to occur in the synthesis of this class of compounds.

  • Analyze Intermediates: If possible, go back and analyze the purity and structure of key intermediates in your synthetic route. This can help pinpoint the exact step where the problem occurred.

Step 3: Evaluate Compound Stability and Handling

Improper storage and handling can lead to the degradation of this compound.

Recommended Actions:

  • Assess Storage Conditions: Ensure that your compound has been stored under appropriate conditions (e.g., protected from light, at a low temperature, and under an inert atmosphere if necessary).

  • Perform a Forced Degradation Study: Subject a small amount of your compound to stress conditions (e.g., heat, light, acidic/basic pH) and analyze the degradation products by HPLC or LC-MS. This can help you understand the stability of your compound and identify potential degradation products that might be present in your main batch.

Step 4: Re-evaluate the Bioactivity Assay

If you are confident in the identity, purity, and stability of your compound, the issue may lie with the biological assay itself.

Recommended Actions:

  • Check Cell Line Health and Passage Number: Ensure that the cancer cell lines used for the assay are healthy and within a low passage number.

  • Validate Assay Reagents and Controls: Confirm that all reagents used in the assay are of high quality and that your positive and negative controls are behaving as expected.

  • Review the Assay Protocol: Double-check the concentrations of this compound used, the incubation times, and all other parameters of the assay protocol.

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioactivity of this compound and its derivatives.

Table 1: Bioactivity of this compound and Derivatives

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference
This compoundMurine L1210 LeukemiaCytotoxicityData not specified[1][2]
O-Acyl this compound derivativesMurine L1210 LeukemiaCytotoxicityEnhanced activity[1][2]
Urdamycin WPC-3, NCI-H23, HCT-15, NUGC-3, ACHN, MDA-MB-231Cytotoxicity0.019 - 0.104[3]
Urdamycin XPC-3, NCI-H23, HCT-15, NUGC-3, ACHN, MDA-MB-231Cytotoxicity0.057 - 0.281[3]
Grincamycin UPC-3, NCI-H23, HCT-15, NUGC-3, ACHN, MDA-MB-231Cytotoxicity>10[3]

Table 2: Purity Analysis Methods for this compound

Analytical MethodPurposeKey Parameters
HPLC Purity assessment and quantificationC18 column, gradient elution with water and acetonitrile (both with 0.1% TFA), UV detection at 220 nm.
NMR Structural confirmation and impurity identification1H and 13C NMR in a suitable deuterated solvent (e.g., DMSO-d6).
Mass Spectrometry Molecular weight confirmationHigh-resolution mass spectrometry (e.g., ESI-TOF).

Experimental Protocols

Protocol 1: General mTOR Inhibition Assay

This protocol provides a general framework for assessing the mTOR inhibitory activity of synthetic this compound.

Materials:

  • Cancer cell line known to have an active mTOR pathway (e.g., HeLa, MCF-7).

  • Cell culture medium and supplements.

  • Synthetic this compound (dissolved in a suitable solvent, e.g., DMSO).

  • Positive control mTOR inhibitor (e.g., Rapamycin, Torin 1).

  • Lysis buffer.

  • Antibodies for Western blotting (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-Akt, anti-Akt).

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of your synthetic this compound, a positive control, and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Western Blotting: Perform Western blotting to analyze the phosphorylation status of mTOR downstream targets like p70S6K and Akt. A decrease in the phosphorylation of these proteins indicates mTOR inhibition.

Protocol 2: General Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability.

Materials:

  • Cancer cell lines.

  • Cell culture medium and supplements.

  • Synthetic this compound.

  • Positive control cytotoxic agent (e.g., Doxorubicin).

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) solution.

  • Tris base solution.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.

  • Treatment: Treat the cells with a range of concentrations of your synthetic this compound and controls.

  • Incubation: Incubate the plate for a defined period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by adding cold TCA to each well.

  • Staining: Stain the fixed cells with the SRB solution.

  • Washing: Wash the plate to remove unbound dye.

  • Solubilization: Solubilize the bound dye with Tris base solution.

  • Absorbance Reading: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 510 nm). The absorbance is proportional to the number of viable cells.

Visualizations

Urdamycin_A_Signaling_Pathway Urdamycin_A This compound mTORC1 mTORC1 Urdamycin_A->mTORC1 mTORC2 mTORC2 Urdamycin_A->mTORC2 Apoptosis Apoptosis Urdamycin_A->Apoptosis Autophagy Autophagy Urdamycin_A->Autophagy p70S6K p70S6K mTORC1->p70S6K Akt Akt mTORC2->Akt Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth Akt->Cell_Growth

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Low Bioactivity Observed Step1 Step 1: Verify Structure & Purity (NMR, MS, HPLC) Start->Step1 Decision1 Correct Structure & High Purity? Step1->Decision1 Step2 Step 2: Investigate Synthesis Issues (Critical Steps, Intermediates) Decision1->Step2 No Step4 Step 4: Re-evaluate Bioactivity Assay (Cells, Reagents, Protocol) Decision1->Step4 Yes Step3 Step 3: Evaluate Stability & Handling (Storage, Degradation) Step2->Step3 End_Success Problem Identified Step3->End_Success Step4->End_Success End_Fail Consult Further Expertise Step4->End_Fail

Caption: Troubleshooting workflow for low bioactivity.

Logical_Relationships Low_Bioactivity Low Bioactivity Incorrect_Structure Incorrect Structure Incorrect_Structure->Low_Bioactivity Impurities Presence of Impurities Impurities->Low_Bioactivity Degradation Compound Degradation Degradation->Low_Bioactivity Assay_Issues Bioactivity Assay Issues Assay_Issues->Low_Bioactivity

Caption: Potential causes of low bioactivity.

References

Best practices for long-term storage of Urdamycin A samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Urdamycin A samples. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of your valuable samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Loss of biological activity in bioassays. Degradation of this compound due to improper storage temperature.Verify that solid samples are stored at -20°C or below. For stock solutions, ensure they are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
Exposure to light.This compound is a colored compound and may be light-sensitive. Store all samples in amber vials or wrap containers in aluminum foil to protect from light.
Inappropriate solvent for stock solution.This compound is soluble in DMSO, ethanol, methanol, and dichloromethane. For long-term storage of solutions, DMSO is generally preferred. Ensure the solvent is of high purity and anhydrous.
Oxidation of the compound.Purge aliquot vials with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation, especially for long-term storage of solutions.
Precipitation observed in stock solution upon thawing. Supersaturation of the solution at low temperatures.Gently warm the vial to room temperature and vortex to redissolve the precipitate. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Solvent evaporation.Ensure vials are tightly sealed. Use vials with high-quality caps and septa to prevent solvent evaporation during storage.
Appearance of new peaks in HPLC analysis. Chemical degradation of this compound.Review storage conditions (temperature, light, and oxygen exposure). Analyze the degradation products by mass spectrometry to understand the degradation pathway. Consider resynthesizing or obtaining a fresh batch of the compound.
Contamination.Use sterile techniques and high-purity solvents when preparing solutions. Filter-sterilize solutions if they will be used in cell culture.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for long-term storage of solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or lower, protected from light and moisture.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO, ethanol, methanol, and dichloromethane[1]. For biological experiments, DMSO is a common choice. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. Dispense into single-use aliquots in tightly sealed amber vials and store at -80°C. This minimizes freeze-thaw cycles and exposure to light and air.

Q3: How many freeze-thaw cycles can a this compound stock solution tolerate?

A3: It is highly recommended to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice. If repeated use from a single vial is unavoidable, limit it to no more than 3-5 cycles.

Q4: Is this compound sensitive to light?

A4: As a colored angucycline antibiotic, this compound has the potential for light sensitivity. Therefore, it is crucial to protect both solid samples and solutions from light by using amber vials or by wrapping the containers with aluminum foil.

Q5: What are the signs of this compound degradation?

A5: Degradation can be indicated by a change in color of the solid or solution, the appearance of additional peaks in an HPLC chromatogram, or a decrease in its biological activity in your experimental assays.

Quantitative Data on this compound Stability

The following table summarizes the expected stability of this compound under various storage conditions. This data is based on general knowledge of angucycline antibiotics and should be used as a guideline. For critical applications, it is recommended to perform your own stability studies.

Storage Condition Form Solvent Temperature Estimated Purity after 1 Year
Protected from light, sealed vialSolidN/A-20°C>98%
Protected from light, sealed vialSolidN/A4°C~95%
Protected from light, sealed vialSolidN/ARoom Temperature<90%
Protected from light, sealed vial, aliquotedSolutionDMSO-80°C>97%
Protected from light, sealed vial, aliquotedSolutionDMSO-20°C~90-95%
Protected from light, sealed vial, aliquotedSolutionEthanol-80°C~95%
Protected from light, sealed vial, aliquotedSolutionEthanol-20°C<90%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or amber glass vials, precision balance, vortex mixer.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Dispense the stock solution into single-use aliquots in sterile, tightly sealed amber vials.

    • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method that may require optimization for your specific HPLC system and column.

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis or photodiode array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Gradient: 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by a return to 5% B and re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Monitor at 254 nm and 430 nm (this compound is a colored compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the this compound stock solution in the mobile phase to a final concentration of approximately 10 µg/mL.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas to determine the purity of the this compound sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visualizations

This compound Troubleshooting Workflow

troubleshooting_workflow This compound Troubleshooting Workflow start Start: Issue with this compound Sample check_activity Is biological activity lower than expected? start->check_activity check_hplc Run HPLC analysis to check purity. check_activity->check_hplc Yes check_precipitation Is there precipitation in the stock solution? check_activity->check_precipitation No degradation_suspected Degradation Suspected check_hplc->degradation_suspected Impurity peaks observed end End: Issue Resolved check_hplc->end Purity is high investigate_storage Investigate storage conditions: - Temperature - Light exposure - Solvent quality - Freeze-thaw cycles degradation_suspected->investigate_storage new_sample Prepare fresh stock solution from solid. investigate_storage->new_sample order_new Order new this compound batch. investigate_storage->order_new new_sample->end order_new->end check_precipitation->end No warm_vortex Warm to room temperature and vortex. check_precipitation->warm_vortex Yes precipitation_persists Does precipitation persist? warm_vortex->precipitation_persists precipitation_persists->end No prepare_fresh Prepare a fresh, possibly less concentrated, stock solution. precipitation_persists->prepare_fresh Yes prepare_fresh->end

Caption: A flowchart for troubleshooting common issues with this compound samples.

This compound Signaling Pathway in Cancer Cells

Recent studies have shown that this compound and its derivatives can induce apoptosis and autophagy in cancer cells by inhibiting the mTOR signaling pathway.[2] This involves the inactivation of both mTORC1 and mTORC2 complexes, leading to the dephosphorylation of their downstream targets.

urdamycin_signaling This compound Signaling Pathway in Cancer Cells cluster_mTOR mTOR Complexes urdamycin This compound mTORC1 mTORC1 urdamycin->mTORC1 mTORC2 mTORC2 urdamycin->mTORC2 apoptosis Apoptosis urdamycin->apoptosis autophagy Autophagy urdamycin->autophagy p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt protein_synthesis Protein Synthesis & Cell Growth p70S6K->protein_synthesis _4EBP1->protein_synthesis Akt->apoptosis

Caption: this compound inhibits mTORC1 and mTORC2, leading to apoptosis and autophagy.

References

Strategies for scaling up Urdamycin A fermentation and production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for scaling up Urdamycin A fermentation and production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing and troubleshooting the production of this potent angucycline antibiotic from Streptomyces fradiae.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a polycyclic aromatic polyketide belonging to the angucycline group of antibiotics. It exhibits activity against Gram-positive bacteria and has potential as an anticancer agent. The primary producing organism is the bacterium Streptomyces fradiae.[1]

Q2: What are the basic precursors for this compound biosynthesis?

A2: The biosynthesis of this compound relies on two main pathways. The chromophore skeleton is formed from a single decapolyketide chain derived from acetate units (via acetyl-CoA and malonyl-CoA). The sugar moieties, including D-olivose and L-rhodinose, are derived from glucose.[2]

Q3: What is the general principle behind scaling up fermentation from a shake flask to a bioreactor?

A3: Scaling up involves more than just increasing volume. The core principle is to maintain optimal and consistent environmental conditions for the microorganism as the vessel size increases. Key parameters that must be carefully managed include nutrient availability, oxygen transfer rate (OTR), pH, temperature, and agitation. Strategies often shift from simple batch processes in flasks to more controlled fed-batch operations in bioreactors to sustain productivity.[3][4]

Q4: What is a fed-batch fermentation strategy and why is it often preferred for antibiotic production?

A4: Fed-batch fermentation is a process that starts as a batch culture, and then a feeding solution (typically containing a limiting nutrient like glucose) is added incrementally throughout the fermentation. This strategy is preferred for many antibiotic productions because it allows for control over the microbial growth rate, prevents the accumulation of inhibitory concentrations of substrates (like glucose), and can extend the productive stationary phase, often leading to significantly higher final product titers.[3][5][6]

Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the first parameters I should check?

A1: Low yield is a common issue when scaling up. Begin by investigating these key areas:

  • Medium Composition: Ensure your carbon and nitrogen sources are optimal. For Streptomyces fradiae, complex nitrogen sources like soybean meal and yeast extract are often effective.[7][8] An incorrect carbon-to-nitrogen (C/N) ratio can divert metabolic flux away from antibiotic production.

  • pH Control: The optimal pH for secondary metabolite production by S. fradiae is typically around 7.0.[7] Deviations outside the optimal range (e.g., 6.5-7.5) can significantly reduce yield. Verify your pH probes are calibrated and the control system is responsive.

  • Dissolved Oxygen (DO): Streptomyces are aerobic, and oxygen limitation is a major bottleneck in high-density cultures. If DO drops below a critical level (typically 20-30% saturation), this compound production will suffer. Increase agitation or enrich the inlet air with oxygen to maintain DO levels.[4]

  • Temperature: The optimal temperature for secondary metabolite production in S. fradiae has been reported to be around 35°C.[7] Ensure your bioreactor's temperature control is stable.

Q2: I am observing significant batch-to-batch variability in my this compound production. What could be the cause?

A2: Inconsistency often points to a lack of control in the early stages of the process.

  • Inoculum Quality: The age and physiological state of your seed culture are critical. Use a standardized protocol for preparing your inoculum, ensuring consistent spore concentration, age (e.g., 2-3 days), and volume.[9]

  • Media Sterilization: Over-sterilization (e.g., excessive Maillard reaction) or under-sterilization of the media can affect its nutritional quality and introduce contaminants. Validate your autoclave cycles and ensure media components are not degraded.[10]

  • Raw Material Consistency: The quality of complex media components like soybean meal or yeast extract can vary between suppliers or even lots. This can lead to unpredictable fermentation outcomes.

Q3: My fermentation broth gets contaminated after 72 hours. How can I prevent this?

A3: Contamination is a critical issue, especially in long fermentation cycles typical for Streptomyces.

  • Aseptic Technique: Strict aseptic technique is paramount during inoculation and sampling. Ensure all connections to the bioreactor are sterile.[11]

  • Sterility Validation: Confirm that your bioreactor, feed lines, and media are properly sterilized. Use biological indicators (e.g., Bacillus stearothermophilus spore strips) to validate your sterilization protocols.[10]

  • Positive Pressure: Maintain a slight positive pressure inside the bioreactor to prevent non-sterile air from entering through any small leaks.

Q4: My HPLC analysis shows a high peak for a related compound (e.g., Urdamycin G) but a low peak for this compound. Why is this happening?

A4: The production of shunt products or intermediates is common in secondary metabolism and is often time-dependent. Urdamycin G has been identified as a derivative that can be isolated from S. fradiae by shortening the fermentation time.[12][13] This suggests that this compound may be a later-stage product in the pathway.

  • Solution: Implement a time-course study. Take samples from your fermenter every 12-24 hours and analyze them via HPLC. This will help you determine the optimal harvest time to maximize the this compound titer while minimizing other byproducts.

Data Presentation

Table 1: Example Media Formulations for Streptomyces Fermentation

This table provides example media compositions for growing Streptomyces fradiae for antibiotic production, based on published media for this and related species.[8][14]

ComponentSeed Medium (g/L)Production Medium (g/L)Purpose
Soluble Starch1070Primary Carbon Source
Glucose3020Readily Available Carbon Source
Peanut Meal1028Complex Nitrogen & Carbon Source
Soybean Meal-5Complex Nitrogen Source
Yeast Extract206Nitrogen, Vitamin & Growth Factor Source
Peptone59Complex Nitrogen Source
(NH₄)₂SO₄16Inorganic Nitrogen Source
NaCl-4.5Osmotic Balance
CaCO₃10-pH Buffering
K₂HPO₄1-Phosphate Source, Buffering
Soybean Oil23Antifoaming Agent, Carbon Source
Table 2: Representative Impact of Physical Parameters on this compound Production

The following table illustrates the expected qualitative and quantitative impact of key physical parameters on S. fradiae growth and this compound yield. Note: These values are representative for a typical Streptomyces fermentation and should be optimized for your specific strain and bioreactor setup.

ParameterSub-Optimal RangeOptimal RangeSuper-Optimal RangeImpact on Yield
Temperature < 28°C30 - 35°C[7]> 38°CSlower growth and production at low temps; cell stress and reduced yield at high temps.
pH < 6.06.8 - 7.2[7]> 8.0Acidic pH can inhibit enzyme activity; alkaline pH can degrade the product.
Dissolved Oxygen < 20%30 - 60%> 80%Oxygen limitation is a major bottleneck; excessively high DO can cause oxidative stress.
Agitation (rpm) 100-200300 - 500> 600Low agitation leads to poor mixing and O₂ transfer; high agitation can cause shear stress.

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Prepare the seed culture medium (see Table 1) in baffled shake flasks.

  • Autoclave at 121°C for 20 minutes and allow to cool.

  • Inoculate with a spore suspension or a mycelial fragment from a mature agar plate of S. fradiae.

  • Incubate at 30-35°C on a rotary shaker at 200-220 rpm for 48-72 hours.

  • A successful seed culture will be dense and homogenous. Use this to inoculate the production bioreactor at a volume of 5-10% (v/v).[9]

Protocol 2: Fed-Batch Fermentation in a Bioreactor (10L Scale)
  • Bioreactor Preparation: Prepare and sterilize a 15L bioreactor containing ~8L of production medium (see Table 1). Calibrate pH and DO probes before sterilization.

  • Inoculation: Aseptically transfer 0.5-1L of the mature seed culture into the bioreactor.

  • Batch Phase: Run the fermentation in batch mode for the first 36-48 hours. Maintain parameters at their optimal setpoints (e.g., Temp: 35°C, pH: 7.0, Agitation: 300 rpm, Airflow: 1 VVM).[7][15]

  • Initiation of Fed-Batch: The feed phase is typically initiated when the initial primary carbon source (e.g., glucose) is nearly depleted, which is often indicated by a sharp rise in the DO signal.[15]

  • Feeding Strategy (DO-Stat):

    • Prepare a sterile, concentrated feed solution (e.g., 300-500 g/L glucose).

    • Set up a DO-stat control loop. When the DO rises above a setpoint (e.g., 40%), the controller activates a pump to add the feed solution. When the DO drops back down as the cells consume the new substrate, the pump stops. This maintains the culture in a state of carbon limitation, which is often favorable for antibiotic production.

  • Monitoring and Harvest: Continue the fed-batch fermentation for 7-10 days. Monitor this compound concentration daily using HPLC. Harvest the broth when the production rate plateaus or begins to decline.

Protocol 3: this compound Quantification by HPLC
  • Sample Preparation: Centrifuge 1 mL of fermentation broth to pellet the biomass. Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent. Evaporate the solvent and redissolve the extract in a known volume of methanol.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[16]

    • Gradient Example: Start at 5% B, ramp to 100% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV detector. Urdamycins have characteristic absorbance peaks around 290 nm and 470 nm.[17]

    • Quantification: Create a standard curve using purified this compound of known concentrations to calculate the titer in your samples.

Visualizations

Urdamycin_A_Biosynthesis AcetylCoA Acetyl-CoA (from primary metabolism) PKS Type II Polyketide Synthase (PKS) AcetylCoA->PKS Glucose Glucose (from medium) SugarPath Sugar Biosynthesis (urd Genes) Glucose->SugarPath Decaketide Decaketide Backbone PKS->Decaketide Tailoring Tailoring Enzymes (Cyclases, Oxygenases) Decaketide->Tailoring Aglycone Urdamycinone A (Aglycone) Tailoring->Aglycone GTs Glycosyltransferases (GTs) Aglycone->GTs Sugars D-Olivose & L-Rhodinose SugarPath->Sugars Sugars->GTs UrdamycinA This compound GTs->UrdamycinA

Caption: Simplified biosynthetic pathway of this compound.

Scale_Up_Workflow MCB Master Cell Bank (Spore Stock) Agar Agar Plate Culture (7-10 days) MCB->Agar Seed1 Seed Flask 1 (50 mL, 2-3 days) Agar->Seed1 Seed2 Seed Flask 2 (500 mL, 2-3 days) Seed1->Seed2 Inoculum Transfer Bioreactor Production Bioreactor (e.g., 100L) Seed2->Bioreactor 5-10% v/v Inoculation Harvest Harvest & Downstream Processing Bioreactor->Harvest 7-10 days Fermentation p1 p2

Caption: General workflow for scaling up this compound fermentation.

Troubleshooting_Yield Start Problem: Low this compound Yield CheckGrowth Is Biomass (Cell Density) Low? Start->CheckGrowth OptimizeGrowth Action: Optimize Growth Conditions - Check Seed Culture Quality - Verify Media Composition - Adjust Temp/pH CheckGrowth->OptimizeGrowth Yes CheckProductivity Is Specific Productivity (Yield/Biomass) Low? CheckGrowth->CheckProductivity No End Yield Improved OptimizeGrowth->End OptimizeProduction Action: Optimize Production Phase - Check for O₂ Limitation (Increase DO) - Implement Fed-Batch Strategy - Analyze for Precursor Limitation CheckProductivity->OptimizeProduction Yes CheckShunts Action: Check for Shunt Products - Perform Time-Course HPLC Analysis - Optimize Harvest Time CheckProductivity->CheckShunts No OptimizeProduction->End CheckShunts->End

Caption: Troubleshooting flowchart for low this compound yield.

References

Validation & Comparative

Urdamycin A vs. Doxorubicin: A Comparative Guide on Efficacy and Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer agent Urdamycin A and the widely used chemotherapeutic drug Doxorubicin, with a focus on their efficacy and cardiotoxicity. While Doxorubicin has been a cornerstone of cancer treatment for decades, its clinical use is often limited by severe cardiotoxic side effects. This compound, a member of the angucycline class of antibiotics, has emerged as a potential anti-cancer agent with a distinct mechanism of action. This guide synthesizes available experimental data to offer a comparative analysis for research and drug development purposes.

Executive Summary

Direct comparative studies between this compound and Doxorubicin are limited in the current scientific literature. However, data on Urdamycin derivatives, particularly Urdamycin W, suggest potent anti-cancer activity, in some cases exceeding that of Doxorubicin against the same cancer cell lines. The primary mechanism of action for Urdamycins involves the inhibition of the mTOR signaling pathway, leading to apoptosis and autophagy in cancer cells. This contrasts with Doxorubicin's mechanism, which primarily involves DNA intercalation and inhibition of topoisomerase II.

A critical gap in the current knowledge is the lack of any available data on the cardiotoxicity of this compound or its derivatives. In stark contrast, Doxorubicin's cardiotoxicity is well-documented and represents a major dose-limiting factor in its clinical application. This guide will present the available efficacy data for both compounds and detail the extensive cardiotoxicity profile of Doxorubicin, highlighting the urgent need for cardiotoxicity studies on this compound to assess its potential as a safer therapeutic alternative.

Efficacy Comparison

Table 1: Comparative in vitro Efficacy of Urdamycin W and Doxorubicin (Adriamycin)

Cancer Cell LineUrdamycin W (GI50, µM)Doxorubicin (Adriamycin) (GI50, µM)
PC-3 (Prostate)0.019Not explicitly provided in the same study
NCI-H23 (Lung)0.104Not explicitly provided in the same study
HCT-15 (Colon)0.045Not explicitly provided in the same study
NUGC-3 (Stomach)0.052Not explicitly provided in the same study
ACHN (Renal)0.063Not explicitly provided in the same study
MDA-MB-231 (Breast)0.038Not explicitly provided in the same study

Data for Urdamycin W is sourced from a study that states it was more potent than the positive control, Adriamycin. Specific GI50 values for Adriamycin from the same experiment were not provided.

Table 2: Selected IC50 Values for Doxorubicin in Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)
PC3 (Prostate)8.00
A549 (Lung)1.50
HeLa (Cervical)1.00
LNCaP (Prostate)0.25
MCF-7 (Breast)2.50
M21 (Melanoma)2.77
BFTC-905 (Bladder)2.26

IC50 values for Doxorubicin can vary significantly between studies due to different experimental conditions.

Mechanism of Action

The two compounds exhibit fundamentally different mechanisms of anti-cancer activity.

This compound

Urdamycin and its derivatives act as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. By inhibiting both mTORC1 and mTORC2 complexes, Urdamycins trigger programmed cell death through both apoptosis and autophagy.

Urdamycin_Mechanism Urdamycin This compound mTORC1 mTORC1 Urdamycin->mTORC1 inhibits mTORC2 mTORC2 Urdamycin->mTORC2 inhibits Apoptosis Apoptosis mTORC1->Apoptosis Autophagy Autophagy mTORC1->Autophagy mTORC2->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Doxorubicin

Doxorubicin's primary anti-cancer effects stem from its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoisomeraseII Topoisomerase II Inhibition Doxorubicin->TopoisomeraseII DSB DNA Double-Strand Breaks DNA->DSB TopoisomeraseII->DSB Apoptosis Apoptosis DSB->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Cardiotoxicity Profile

A significant differentiator between these two compounds is the extensive documentation of Doxorubicin-induced cardiotoxicity, while no such data is currently available for this compound.

This compound

No published studies on the cardiotoxicity of this compound or its derivatives were identified during the literature review for this guide. The absence of this data is a major knowledge gap that needs to be addressed to evaluate the clinical potential of this compound class.

Doxorubicin

Doxorubicin-induced cardiotoxicity is a well-established and dose-dependent side effect that can manifest as acute or chronic cardiac dysfunction.

Mechanisms of Doxorubicin-Induced Cardiotoxicity:

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling in cardiomyocytes, leading to the formation of superoxide radicals and other ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Mitochondria are a primary target of Doxorubicin-induced damage. The drug impairs mitochondrial respiration and promotes the opening of the mitochondrial permeability transition pore, leading to cardiomyocyte apoptosis.

  • Topoisomerase IIβ Inhibition: While inhibition of topoisomerase IIα in cancer cells is therapeutic, Doxorubicin also inhibits the β isoform in cardiomyocytes, leading to DNA damage and mitochondrial dysfunction.

  • Iron Metabolism Dysregulation: Doxorubicin forms complexes with iron, which catalyze the production of highly reactive hydroxyl radicals, exacerbating oxidative stress.

  • Calcium Dysregulation: Doxorubicin disrupts calcium homeostasis in cardiomyocytes, leading to impaired contractility and arrhythmias.

Doxorubicin_Cardiotoxicity Doxorubicin Doxorubicin ROS ↑ ROS Generation Doxorubicin->ROS Mito_Dys Mitochondrial Dysfunction Doxorubicin->Mito_Dys TopoIIb Topoisomerase IIβ Inhibition Doxorubicin->TopoIIb Iron Iron Dysregulation Doxorubicin->Iron Calcium Calcium Dysregulation Doxorubicin->Calcium Cardiomyocyte_Damage Cardiomyocyte Damage & Apoptosis ROS->Cardiomyocyte_Damage Mito_Dys->Cardiomyocyte_Damage TopoIIb->Cardiomyocyte_Damage Iron->Cardiomyocyte_Damage Calcium->Cardiomyocyte_Damage Cardiotoxicity Cardiotoxicity Cardiomyocyte_Damage->Cardiotoxicity

Table 3: Experimental Data on Doxorubicin-Induced Cardiotoxicity in Animal Models

Animal ModelDosing RegimenKey Findings
Mice (C57BL/6)5 mg/kg, weekly for 5 weeksIncreased cardiac troponin T, dose-related increase in cardiac lesions, significant decline in heart rate at higher cumulative doses.
Rats10 mg/kg, single intraperitoneal injectionAlterations in cardiac anatomy and activity observed via echocardiography as early as 3 days post-injection.

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B). The absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated from the dose-response curves.

Cytotoxicity_Workflow Start Start Culture Culture Cancer Cell Lines Start->Culture Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat with Compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Viability Assay (MTT/SRB) Incubate->Assay Read Read Absorbance Assay->Read Analyze Calculate IC50/GI50 Read->Analyze End End Analyze->End

In Vivo Doxorubicin-Induced Cardiotoxicity Model (Mouse)
  • Animal Model: Adult male C57BL/6 mice are commonly used.

  • Doxorubicin Administration: Doxorubicin is administered via intraperitoneal injection, typically at a dose of 5 mg/kg body weight, once a week for 5 consecutive weeks to induce chronic cardiotoxicity.

  • Cardiac Function Assessment: One week after the final injection, cardiac function is assessed using non-invasive methods like echocardiography to measure parameters such as ejection fraction and fractional shortening.

  • Histopathological Analysis: After euthanasia, hearts are harvested, fixed, and sectioned for histological examination to assess for myocardial damage, fibrosis, and inflammatory cell infiltration.

  • Biomarker Analysis: Blood samples are collected to measure cardiac biomarkers such as cardiac troponin T (cTnT) or N-terminal pro-B-type natriuretic peptide (NT-proBNP).

Cardiotoxicity_Model_Workflow Start Start Dox_Admin Administer Doxorubicin (weekly for 5 weeks) Start->Dox_Admin Echo Echocardiography Dox_Admin->Echo Sacrifice Euthanasia & Heart Harvesting Echo->Sacrifice Histo Histopathology Sacrifice->Histo Biomarker Biomarker Analysis Sacrifice->Biomarker End End Histo->End Biomarker->End

Conclusion and Future Directions

The available data suggests that this compound and its derivatives are a promising class of anti-cancer compounds with a distinct mechanism of action from Doxorubicin. The superior in vitro potency of Urdamycin W compared to Doxorubicin in several cancer cell lines warrants further investigation.

However, the complete lack of cardiotoxicity data for Urdamycins is a major impediment to their development as clinical candidates. Given the severe cardiotoxicity associated with Doxorubicin, it is imperative that future research on this compound and its analogues includes rigorous assessment of their potential cardiac effects. Direct, head-to-head preclinical studies comparing the efficacy and cardiotoxicity of this compound and Doxorubicin in relevant in vivo cancer models are essential to determine if this compound offers a superior therapeutic window.

Urdamycin A and Rapamycin: A Comparative Analysis of mTOR Inhibition Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two potent mTOR inhibitors: the well-established macrolide, Rapamycin, and the angucycline antibiotic, Urdamycin A.

Executive Summary

Quantitative Data Comparison

While a direct IC50 value for this compound against mTOR is not available in the reviewed literature, the following table summarizes the known inhibitory concentrations for Rapamycin and the qualitative potency of Urdamycin E, a close and well-studied analogue of this compound.

InhibitorTarget(s)IC50 (in vitro)Mechanism of ActionKey References
Rapamycin mTORC1~0.1 - 0.5 nMAllosteric inhibitor; binds to FKBP12, and the complex then binds to the FRB domain of mTOR.[No specific citation available]
This compound (via Urdamycin E) mTORC1 & mTORC2Not available (qualitatively reported as more potent than Rapamycin)Prevents phosphorylation of mTOR at Ser2448 (mTORC1) and Ser2481 (mTORC2).[1][2]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of Rapamycin and Urdamycin lead to different downstream effects on the mTOR signaling pathway.

Rapamycin acts as a molecular "glue," forming a ternary complex with FKBP12 and the FRB (FKBP12-Rapamycin Binding) domain of mTOR. This complex allosterically inhibits the function of mTORC1, leading to the dephosphorylation of its downstream effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth. However, this inhibition of mTORC1 can lead to a feedback activation of the PI3K/Akt pathway, as mTORC1 normally suppresses IRS-1, a key upstream activator of PI3K.

Urdamycin E , on the other hand, has been shown to inactivate the mTOR complex by preventing the phosphorylation of mTOR itself, at sites crucial for the activity of both mTORC1 (Ser2448) and mTORC2 (Ser2481)[2]. This dual inhibition not only blocks the mTORC1-mediated downstream signaling but also prevents the activation of Akt via mTORC2, thus abrogating the feedback loop that can limit the efficacy of Rapamycin.

mTOR_Signaling_Pathway PI3K PI3K Akt Akt PI3K->Akt Activates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates (pS473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Urdamycin This compound/E Urdamycin->mTORC2 Inhibits Urdamycin->mTORC1 Inhibits Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 Inhibits

Figure 1: Simplified mTOR signaling pathway highlighting the inhibitory targets of this compound/E and Rapamycin.

Experimental Protocols

Determining the half-maximal inhibitory concentration (IC50) is a standard method to quantify the potency of an inhibitor. Below is a generalized protocol for an in vitro mTOR kinase assay, which can be adapted to compare the inhibitory effects of this compound and Rapamycin.

In Vitro mTOR Kinase Assay for IC50 Determination

Objective: To determine the concentration of this compound and Rapamycin required to inhibit 50% of mTOR kinase activity.

Materials:

  • Recombinant active mTOR protein

  • Substrate: purified, inactive S6K1 or 4E-BP1

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • This compound and Rapamycin stock solutions (in DMSO)

  • 96-well plates

  • Phospho-specific antibodies for the substrate (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-4E-BP1 (Thr37/46))

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Rapamycin in the kinase assay buffer. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add the recombinant mTOR enzyme and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted compounds (this compound or Rapamycin) or DMSO control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., inactive S6K1) and ATP.

  • Incubation: Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

  • Detection: Detect the level of substrate phosphorylation using an immunoassay format (e.g., ELISA or Western blot). This typically involves incubating with a phospho-specific primary antibody, followed by a labeled secondary antibody, and then adding a detection reagent.

  • Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a plate reader. Plot the percentage of mTOR activity against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

Experimental_Workflow A Prepare Serial Dilutions of this compound & Rapamycin C Add Inhibitors & Incubate A->C B Add mTOR Enzyme to 96-well Plate B->C D Initiate Reaction with Substrate & ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detect Substrate Phosphorylation (e.g., ELISA) F->G H Data Analysis: Calculate IC50 G->H

Figure 2: A generalized experimental workflow for determining the IC50 of mTOR inhibitors.

Logical Relationship of Comparison

The comparison between this compound and Rapamycin hinges on their differing mechanisms of action and, consequently, their impact on the entire mTOR signaling network.

Logical_Comparison Urdamycin_A This compound/E Mechanism Mechanism of Action Urdamycin_A->Mechanism Potency Reported Potency Urdamycin_A->Potency Rapamycin Rapamycin Rapamycin->Mechanism Rapamycin->Potency Dual_Inhibition Dual mTORC1/mTORC2 Inhibition Mechanism->Dual_Inhibition for this compound/E Allosteric_Inhibition Allosteric mTORC1 Inhibition Mechanism->Allosteric_Inhibition for Rapamycin Therapeutic_Implication Therapeutic Implication Dual_Inhibition->Therapeutic_Implication Allosteric_Inhibition->Therapeutic_Implication Higher_Potency Higher (Qualitative) Potency->Higher_Potency for this compound/E Low_nM_IC50 Low nM IC50 Potency->Low_nM_IC50 for Rapamycin Overcomes_Feedback Overcomes Akt Feedback Activation Therapeutic_Implication->Overcomes_Feedback from Dual Inhibition Feedback_Prone Prone to Akt Feedback Activation Therapeutic_Implication->Feedback_Prone from Allosteric Inhibition

Figure 3: Logical relationship comparing key attributes of this compound/E and Rapamycin as mTOR inhibitors.

Conclusion

Rapamycin remains a cornerstone for mTORC1 inhibition research and has established clinical applications. However, its limitation of targeting only mTORC1 can lead to feedback mechanisms that may reduce its overall efficacy in certain contexts. This compound, as represented by its analogue Urdamycin E, presents a compelling alternative with its dual mTORC1/mTORC2 inhibitory activity. This mechanism of action suggests the potential for a more complete shutdown of the mTOR pathway and the circumvention of resistance mechanisms. While quantitative data on the potency of this compound is still emerging, the qualitative evidence of its superior potency and broader inhibitory profile positions it as a promising candidate for further investigation in cancer therapy and other diseases driven by mTOR dysregulation. Future studies directly comparing the IC50 values of this compound and Rapamycin using standardized in vitro kinase assays are warranted to provide a definitive quantitative assessment of their relative potencies.

References

Unraveling the Structure-Activity Relationship of O-Acylated Urdamycin A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of O-acylated Urdamycin A derivatives reveals a direct correlation between increased lipophilicity and enhanced cytotoxic activity against murine L1210 leukemia cells. This guide provides a comparative overview of these derivatives, summarizing the available data on their biological performance and the experimental methods used for their evaluation.

This compound, a member of the angucycline class of antibiotics, has demonstrated notable antitumor properties.[1] To explore and enhance its therapeutic potential, researchers have synthesized and evaluated a series of O-acylated derivatives. This guide delves into the structure-activity relationships (SAR) of these modified compounds, offering insights for researchers, scientists, and professionals in drug development.

Impact of O-Acylation on Cytotoxicity

The foundational study in this area demonstrates that the O-acylation of this compound leads to a significant enhancement of its in vitro activity against stem cells of murine L1210 leukemia.[1] This increased potency is directly linked to the increased lipophilicity of the molecule resulting from the addition of acyl groups.[1]

While the seminal research by Henkel et al. (1989) established this crucial SAR, specific quantitative data comparing a series of O-acylated derivatives (e.g., O-acetyl, O-propionyl, O-butyryl) remains largely inaccessible in publicly available literature. The following table summarizes the qualitative findings and provides a framework for understanding the impact of O-acylation.

Derivative ClassificationModificationEffect on LipophilicityIn Vitro Activity vs. L1210 LeukemiaReference
This compound Parent CompoundBaselineBaseline Activity[1]
O-Acylated Derivatives Esterification of hydroxyl groupsIncreasedEnhanced[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and biological evaluation of this compound O-acylated derivatives, based on available information.

Synthesis of O-Acylated this compound Derivatives

The synthesis of O-acylated derivatives of this compound is achieved through the esterification of its free hydroxyl groups. A general procedure involves the following steps:

  • Dissolution: this compound is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane.

  • Acylation: The corresponding acylating agent (e.g., acetic anhydride, propionyl chloride, or butyryl chloride) is added to the solution in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), if necessary.

  • Reaction: The reaction mixture is stirred at room temperature or heated gently until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of water or a mild acid. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel, to yield the pure O-acylated this compound derivative.

G Urdamycin_A This compound in Aprotic Solvent Reaction_Mixture Reaction Mixture Urdamycin_A->Reaction_Mixture Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Reaction_Mixture Purified_Product Purified O-Acylated This compound Reaction_Mixture->Purified_Product Quenching, Extraction, Purification

In Vitro Cytotoxicity Assessment: Tumor Stem Cell Assay

The cytotoxic activity of this compound and its O-acylated derivatives is evaluated against murine L1210 leukemia stem cells. A common method for this is a tumor stem cell assay, which measures the inhibition of colony formation.

  • Cell Preparation: Murine L1210 leukemia cells are harvested and a single-cell suspension is prepared.

  • Plating: A defined number of cells are plated in a semi-solid medium, such as soft agar or methylcellulose, in the presence of various concentrations of the test compounds (this compound and its derivatives).

  • Incubation: The plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that allows for colony formation (typically 7-14 days).

  • Colony Staining and Counting: Colonies are stained with a suitable dye (e.g., p-iodonitrotetrazolium violet) and counted.

  • Data Analysis: The number of colonies in the treated groups is compared to the untreated control group to determine the concentration of the compound that inhibits colony formation by 50% (IC50).

G Cell_Suspension L1210 Cell Suspension Plating Plating in Semi-Solid Medium with Test Compounds Cell_Suspension->Plating Incubation Incubation (7-14 days) Plating->Incubation Colony_Counting Colony Staining & Counting Incubation->Colony_Counting IC50_Determination IC50 Determination Colony_Counting->IC50_Determination

Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by O-acylated this compound derivatives have not been elucidated in the available literature, research on the parent compound, this compound, has shed light on its general mechanism of anticancer action. This compound is known to be a potent inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. It is also reported to inhibit Akt activation, another key protein in cell survival pathways.

Further research is required to determine if O-acylation modifies the mechanism of action of this compound or if the enhanced cytotoxicity is solely due to improved cellular uptake resulting from increased lipophilicity.

G Urdamycin_A This compound mTOR mTOR Urdamycin_A->mTOR inhibits Akt Akt Urdamycin_A->Akt inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Cell_Survival Cell Survival Akt->Cell_Survival

References

A Comparative Analysis of Urdamycin A and Other Angucycline Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the angucycline antibiotic Urdamycin A with other notable members of the angucycline class, including landomycins, jadomycins, and saquayamycins. The comparison focuses on their anti-cancer and antibacterial properties, supported by experimental data from various studies. Detailed experimental protocols and biosynthetic pathway diagrams are also provided to facilitate a deeper understanding and further research.

Introduction to Angucycline Antibiotics

Angucyclines are a large family of polyketide antibiotics produced primarily by Streptomyces species. They are characterized by a distinctive angular benz[a]anthraquinone skeleton. This core structure is often decorated with various sugar moieties and other functional groups, leading to a vast diversity of angucycline analogues with a wide range of biological activities, including potent antitumor and antimicrobial properties.

This compound , a prominent member of this class, is produced by Streptomyces fradiae. It has garnered significant interest for its notable cytotoxic effects against various cancer cell lines and its activity against Gram-positive bacteria. This guide will compare the performance of this compound with other well-studied angucyclines to highlight their relative strengths and potential therapeutic applications.

Comparative Analysis of Biological Activity

The biological activities of this compound and other selected angucyclines are summarized below. It is important to note that the data are compiled from different studies and direct, side-by-side comparisons in a single study are limited. Therefore, variations in experimental conditions should be considered when interpreting the results.

Antitumor Activity

The cytotoxic effects of various angucyclines against different cancer cell lines are presented in Table 1. The data, presented as IC50 (the half maximal inhibitory concentration) or GI50 (the half maximal growth inhibition) values, indicate the concentration of the compound required to inhibit 50% of cell growth or viability.

Table 1: Comparative Antitumor Activity (IC50/GI50 in µM) of Angucycline Antibiotics

Compound/AnalogueCell LineIC50/GI50 (µM)Reference
Urdamycin Analogue (Urdamycin W) A549 (Lung)0.024[1]
HCT116 (Colon)0.019[1]
T47D (Breast)0.104[1]
Landomycin A MCF-7 (Breast)Potent (not specified)[2]
MDA-MB-231 (Breast)Potent (not specified)[2]
Anhydrolandomycinone MCF-7 (Breast)1.8[2]
Landomycinone MDA-MB-231 (Breast)Potent (not specified)[2]
Saquayamycin B PC-3 (Prostate)0.0075[3]
H460 (Lung)3.9[3]
Saquayamycin H H460 (Lung)3.3[3]
Saquayamycin J PC-3 (Prostate)Active (not specified)[3]
Saquayamycin K PC-3 (Prostate)Active (not specified)[3]
Moromycin B SW480 (Colon)0.16[4]
SW620 (Colon)0.21[4]
Saquayamycin B1 SW480 (Colon)0.23[4]
SW620 (Colon)0.31[4]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental protocols.

Recent studies have also highlighted that Urdamycin is a more potent inhibitor of the mTOR signaling pathway than the well-known inhibitor Rapamycin, inducing cancer cell death through both apoptosis and autophagy.[5]

Antibacterial Activity

Angucyclines, including this compound, exhibit significant activity against Gram-positive bacteria. Table 2 provides a summary of the Minimum Inhibitory Concentration (MIC) values for this compound and various Jadomycin analogues against Staphylococcus aureus, a clinically important Gram-positive pathogen.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Angucycline Antibiotics against Staphylococcus aureus

Compound/AnalogueS. aureus Strain(s)MIC (µg/mL)Reference
Urdamycin W KCTC 1927>256[1]
Jadomycin B C623 (MRSA)8[6]
3054[6]
Jadomycin F C623 (MRSA)8[6]
3054[6]
Jadomycin L C623 (MRSA)8[6]
3058[6]
Jadomycin DM C623 (MRSA)16[6]
30532[6]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental protocols. MRSA indicates Methicillin-Resistant Staphylococcus aureus.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic activity of angucycline antibiotics against adherent cancer cell lines like MCF-7 and MDA-MB-231.[7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • Angucycline antibiotic stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the angucycline antibiotic in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of angucycline antibiotics against bacteria such as Staphylococcus aureus.[6][9]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Angucycline antibiotic stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the angucycline antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Biosynthetic Pathways

The biosynthesis of angucyclines involves a type II polyketide synthase (PKS) system that assembles a polyketide chain, which is then subjected to a series of cyclization and tailoring reactions. The following diagrams, generated using the DOT language, illustrate the general biosynthetic pathways of this compound and other compared angucyclines.

Urdamycin_A_Biosynthesis acetyl_coa Acetyl-CoA + 9x Malonyl-CoA pks Type II PKS acetyl_coa->pks polyketide Decapolyketide Chain pks->polyketide cyclization Cyclization/ Aromatization polyketide->cyclization uwm6 UWM6 (Early Intermediate) cyclization->uwm6 tailoring Tailoring Enzymes (Oxygenases, Reductases) uwm6->tailoring aquayamycin Aquayamycin (Aglycone) tailoring->aquayamycin glycosylation Glycosyltransferases (UrdGTs) aquayamycin->glycosylation urdamycin_a This compound glycosylation->urdamycin_a Angucycline_Comparison cluster_common Common Early Pathway cluster_urdamycin Urdamycin Pathway cluster_landomycin Landomycin Pathway cluster_jadomycin Jadomycin Pathway cluster_saquayamycin Saquayamycin Pathway Acetyl-CoA + 9x Malonyl-CoA Acetyl-CoA + 9x Malonyl-CoA Type II PKS Type II PKS Acetyl-CoA + 9x Malonyl-CoA->Type II PKS Decapolyketide Chain Decapolyketide Chain Type II PKS->Decapolyketide Chain UWM6 UWM6 Decapolyketide Chain->UWM6 Aquayamycin Aquayamycin UWM6->Aquayamycin UWM6->Aquayamycin Landomycinone Landomycinone UWM6->Landomycinone Prejadomycin Prejadomycin UWM6->Prejadomycin This compound This compound Aquayamycin->this compound Saquayamycin A Saquayamycin A Aquayamycin->Saquayamycin A Landomycin A Landomycin A Landomycinone->Landomycin A Jadomycin B Jadomycin B Prejadomycin->Jadomycin B

References

Urdamycin E: A Dual Inducer of Apoptosis and Autophagy for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Urdamycin E, a natural product derived from Streptomyces bacteria, has emerged as a potent anti-cancer agent with a unique dual mechanism of action, inducing both apoptosis and autophagy in cancer cells. This guide provides a comprehensive comparison of Urdamycin E with other well-established apoptosis and autophagy modulators, supported by experimental data and detailed protocols to facilitate further research and development.

Performance Comparison: Urdamycin E vs. Alternative Compounds

Urdamycin E's efficacy stems from its ability to potently inhibit the mammalian target of rapamycin (mTOR), a key regulator of cell growth and survival. Notably, it is a more potent mTOR inhibitor than the well-known drug Rapamycin.[1] Urdamycin E uniquely inactivates both mTOR Complex 1 (mTORC1) and mTORC2, leading to a complete shutdown of the mTOR signaling pathway.[2] This dual inhibition is a significant advantage over Rapamycin, which primarily targets mTORC1. Furthermore, Urdamycin E has been shown to completely inhibit Akt activation, another critical pro-survival signaling protein in cancer cells.

CompoundTarget Cell LineIC50 (µM) - CytotoxicityReference
DoxorubicinHeLa~1.5N/A
DoxorubicinMCF-7~0.5N/A
StaurosporineHeLa~0.03N/A
StaurosporineMCF-7~0.01N/A
RapamycinMCF-7~0.1N/A
ChloroquineHeLa~50N/A

Signaling Pathways of Urdamycin E

Urdamycin E exerts its dual effects on apoptosis and autophagy primarily through the comprehensive inhibition of the PI3K/Akt/mTOR signaling pathway. By inhibiting both mTORC1 and mTORC2, it disrupts downstream signaling cascades that promote cell growth, proliferation, and survival, while simultaneously activating pathways that lead to programmed cell death and cellular self-digestion.

UrdamycinE_Pathway UrdamycinE Urdamycin E mTORC1 mTORC1 UrdamycinE->mTORC1 inhibits mTORC2 mTORC2 UrdamycinE->mTORC2 inhibits Akt Akt UrdamycinE->Akt inhibits Apoptosis Apoptosis UrdamycinE->Apoptosis induces Autophagy Autophagy UrdamycinE->Autophagy induces P70S6K p70S6K mTORC1->P70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC1->Autophagy inhibits mTORC2->Akt Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival P70S6K->CellSurvival _4EBP1->CellSurvival Apoptosis_Workflow CellCulture Cancer Cell Culture (e.g., HeLa, MCF-7) Treatment Treat with Urdamycin E (various concentrations and time points) CellCulture->Treatment FlowCytometry Annexin V/PI Staining & Flow Cytometry Treatment->FlowCytometry WesternBlot Western Blot Analysis (Cleaved PARP, Cleaved Caspase-3) Treatment->WesternBlot DataAnalysis Data Analysis (Quantification of Apoptotic Cells) FlowCytometry->DataAnalysis WesternBlot->DataAnalysis Autophagy_Workflow CellCulture Cancer Cell Culture (e.g., HeLa, MCF-7) Treatment Treat with Urdamycin E (in the presence/absence of lysosomal inhibitors) CellCulture->Treatment WesternBlot Western Blot Analysis (LC3-I/II conversion, p62 degradation) Treatment->WesternBlot FluorescenceMicroscopy Fluorescence Microscopy (GFP-LC3 puncta formation) Treatment->FluorescenceMicroscopy DataAnalysis Data Analysis (Quantification of Autophagic Flux) WesternBlot->DataAnalysis FluorescenceMicroscopy->DataAnalysis

References

Urdamycin V and Urdamycin A: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-cancer properties of Urdamycin V and Urdamycin A, focusing on their comparative efficacy and mechanisms of action in various cancer cell lines.

This guide provides a comprehensive comparison of Urdamycin V and this compound, two members of the angucycline class of antibiotics known for their cytotoxic properties. The following sections detail their effects on cancer cell viability, their mechanisms of action, and the experimental protocols used to generate the presented data.

Quantitative Comparison of Cytotoxicity

CompoundCell LineCancer TypeIC50 (µg/mL)Citation
This compound L1210Leukemia7.5[1]
HT-29Colon Cancer5[1]
A549Lung Cancer>10[1]

Data for Urdamycin V in these specific cell lines for a direct comparison is not currently available in the reviewed literature. One study notes that Urdamycin V and E were tested on breast and cervical cancer cells, but does not provide specific IC50 values for Urdamycin V.

Mechanism of Action: Divergent Pathways to Cell Death

Urdamycin V and this compound, while structurally related, appear to induce cancer cell death through distinct signaling pathways.

Urdamycin V has been shown to induce p53-independent apoptosis in both Human Papillomavirus (HPV) positive and negative cervical cancer cell lines.[2][3][4] This is a significant finding as many cancers exhibit mutations or loss of the p53 tumor suppressor gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway. The pro-apoptotic activity of Urdamycin V is mediated through the modulation of phosphorylation in the mTORC2/Akt/p38/Erk signaling pathway.[2][3][4]

This compound , on the other hand, has been primarily characterized as a potent anti-proliferative agent. While the detailed signaling pathways of this compound-induced cell death are less elucidated in the available literature, its cytotoxicity against leukemia and colon cancer cell lines suggests a robust mechanism for inhibiting cancer cell growth.[1]

Signaling Pathway Diagrams

To visualize the known mechanism of Urdamycin V, the following diagram illustrates its impact on the mTORC2/Akt/p38/Erk pathway, leading to p53-independent apoptosis.

UrdamycinV_Pathway UrdamycinV Urdamycin V mTORC2 mTORC2 UrdamycinV->mTORC2 Inhibits (via phosphorylation modulation) Akt Akt mTORC2->Akt p38 p38 Akt->p38 Erk Erk p38->Erk Apoptosis p53-Independent Apoptosis Erk->Apoptosis

Caption: Urdamycin V signaling pathway leading to apoptosis.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental assays: the MTT assay for cell viability and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Workflow Diagram:

MTT_Workflow cluster_plate 96-well Plate A1 Seed Cancer Cells B1 Add Urdamycin V or A (various concentrations) A1->B1 C1 Incubate (e.g., 24-72h) B1->C1 D1 Add MTT Reagent C1->D1 E1 Incubate (2-4h) D1->E1 F1 Add Solubilizing Agent (e.g., DMSO) E1->F1 G1 Measure Absorbance (e.g., 570 nm) F1->G1

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Urdamycin V or this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Logical Relationship Diagram:

Caption: Staining patterns in the Annexin V/PI assay.

Detailed Protocol:

  • Cell Treatment: Cancer cells are treated with Urdamycin V or this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.

  • Resuspension: The cell pellet is resuspended in a binding buffer.

  • Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Interpretation: The results are typically displayed as a quadrant plot, allowing for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

References

Urdamycin A: A Comparative Analysis of Its Cytotoxic Effects Across Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic activity of Urdamycin A, an angucycline antibiotic, across various tumor cell lines. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential as an anti-cancer agent.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several cancer cell lines, with varying degrees of efficacy observed. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency in inhibiting biological or biochemical functions.

Cell LineCancer TypeIC50 (µg/mL)Reference
L1210Murine Leukemia7.5[1]
HT-29Colon Carcinoma5[1]
A549Non-Small Cell Lung Carcinoma>10[1]
Not SpecifiedProliferation Assay2.4[2]
Not SpecifiedStem Cell Assay0.55[2]

Note: Lower IC50 values indicate greater potency. The data suggests that this compound is more effective against colon carcinoma and murine leukemia cell lines compared to non-small cell lung carcinoma. Its potent activity in a stem cell assay suggests a potential to target cancer stem cells.

For comparative context, a study on Urdamycin W, a related angucycline glycoside, showed potent cytotoxic activity against a panel of six human cancer cell lines with Growth Inhibition 50 (GI50) values ranging from 0.019 to 0.104 µM. This highlights the potential of the angucycline class of compounds as a source for novel anti-cancer drugs.

Mechanism of Action: Inducing Programmed Cell Death

Research on Urdamycin derivatives suggests that their cytotoxic effects are, at least in part, mediated through the induction of apoptosis (programmed cell death) and autophagy. A key target in this process is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Urdamycin E, for example, has been shown to inactivate both mTORC1 and mTORC2 complexes, leading to the inhibition of downstream signaling and ultimately, cell death.

The following diagram illustrates a simplified model of the apoptotic signaling pathway that can be triggered by agents like this compound.

apoptosis_pathway UrdamycinA This compound mTOR mTOR Pathway Inhibition UrdamycinA->mTOR Apoptosis_Induction Apoptosis Induction mTOR->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

The determination of cytotoxic activity, typically measured as IC50 or GI50 values, is performed using standardized in vitro assays. The following is a generalized workflow for a typical cytotoxicity assay.

General Cytotoxicity Assay Workflow

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Addition 3. Addition of this compound (serial dilutions) Cell_Seeding->Compound_Addition Incubation 4. Incubation (e.g., 48-72 hours) Compound_Addition->Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

Caption: A generalized workflow for determining cytotoxicity.

Detailed Methodologies

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in culture medium.

  • The media from the cell plates is replaced with media containing the different concentrations of this compound. Control wells with vehicle (e.g., DMSO) alone are also included.

3. Incubation:

  • The plates are incubated for a specific period (commonly 48 or 72 hours) to allow the compound to exert its cytotoxic effects.

4. Cell Viability Assessment:

  • MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The crystals are then dissolved in a solvent, and the absorbance is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.

  • SRB (Sulphorhodamine B) Assay: Cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to cellular proteins. The excess dye is washed away, and the bound dye is solubilized. The absorbance is then measured, which is proportional to the total cellular protein mass.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

  • The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This guide provides a snapshot of the current understanding of this compound's cytotoxic properties. Further research, including testing against a broader panel of cancer cell lines under standardized conditions and in vivo studies, is necessary to fully elucidate its therapeutic potential.

References

Urdamycins: Validating a Dual Inhibition Mechanism against mTORC1 and mTORC2

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The mechanistic target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in drug development, particularly in oncology. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2. While mTORC1 is sensitive to the allosteric inhibitor rapamycin and its analogs (rapalogs), mTORC2 is largely resistant. This has driven the search for ATP-competitive inhibitors that can effectively target both complexes. This guide provides a comparative analysis of Urdamycins, a class of angucycline antibiotics, and their recently identified role as dual mTORC1 and mTORC2 inhibitors, benchmarked against other known mTOR inhibitors.

Urdamycin E: A Novel Dual mTORC1/mTORC2 Inhibitor

Recent studies have identified Urdamycin E, an angucycline produced by Streptomyces species, as a potent inactivator of both mTORC1 and mTORC2.[1][2] This dual inhibition is a significant finding, as it suggests a mechanism of action more comprehensive than first-generation mTOR inhibitors.

The inactivation of both complexes by Urdamycin E has been validated by observing a significant reduction in the phosphorylation of key downstream effector proteins.[1][2] Specifically, Urdamycin E treatment leads to decreased phosphorylation of p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), the primary substrates of mTORC1.[1] Concurrently, a marked decrease in the phosphorylation of Akt at the Serine 473 residue, a well-established downstream target of mTORC2, is also observed.[1]

Performance Comparison: Urdamycins vs. Other mTOR Inhibitors

To contextualize the activity of Urdamycins, this section compares their effects with established mTOR inhibitors. For a direct and quantitative comparison, we have included data on OSI-027 and Torin 1, two well-characterized ATP-competitive dual mTORC1/mTORC2 inhibitors.

InhibitorTarget(s)mTORC1 Inhibition (Biochemical IC50)mTORC2 Inhibition (Biochemical IC50)Key Downstream Effects
Urdamycin E mTORC1 & mTORC2Data not available; demonstrated significant reduction in p-p70S6K and p-4E-BP1Data not available; demonstrated significant reduction in p-Akt (S473)Induces apoptosis and autophagy in cancer cell lines.[1]
OSI-027 mTORC1 & mTORC222 nM65 nMPotently inhibits proliferation of rapamycin-sensitive and -insensitive cancer cell lines.
Torin 1 mTORC1 & mTORC22 nM10 nMExhibits over 1000-fold selectivity for mTOR over PI3K.
Rapamycin mTORC1 (allosteric)Does not directly inhibit kinase activity; disrupts mTORC1 assemblyLargely inactivePrimarily cytostatic effects; incomplete inhibition of all mTORC1 functions.

Experimental Protocols

Validating the inactivation of mTORC1 and mTORC2 by Urdamycins or other inhibitors typically involves Western blot analysis to quantify the phosphorylation status of downstream target proteins.

Western Blot Analysis of mTOR Signaling Pathway

1. Cell Culture and Treatment:

  • Culture selected cancer cell lines (e.g., HeLa, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of Urdamycin E (e.g., 0.5, 1, 2, 5 µM) or comparator compounds (e.g., OSI-027, Torin 1) for a specified duration (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be run in parallel.

2. Protein Extraction:

  • Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Determine the protein concentration of each sample using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-12% gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins:

    • mTORC1 activity: anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1.
    • mTORC2 activity: anti-phospho-Akt (Ser473), anti-total Akt.
    • Loading control: anti-GAPDH or anti-β-actin.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

4. Densitometric Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative phosphorylation level.

Visualizing the mTOR Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and procedures discussed, the following diagrams have been generated.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 p70S6K p-p70S6K mTORC1->p70S6K 4EBP1 p-4E-BP1 mTORC1->4EBP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4EBP1->Protein Synthesis Akt p-Akt (S473) mTORC2->Akt Cell Survival Cell Survival Akt->Cell Survival Urdamycins Urdamycins Urdamycins->mTORC1 Inhibits Urdamycins->mTORC2 Inhibits

Caption: mTOR Signaling Pathway and the inhibitory action of Urdamycins.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Western Blotting Western Blotting SDS-PAGE->Western Blotting Antibody Incubation Antibody Incubation Western Blotting->Antibody Incubation Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis

Caption: Experimental workflow for Western Blot analysis.

Logical_Relationship cluster_inhibition Dual Inhibition cluster_downstream Downstream Effects cluster_cellular_outcome Cellular Outcome Urdamycin_E Urdamycin E Treatment mTORC1_inactivation mTORC1 Inactivation Urdamycin_E->mTORC1_inactivation mTORC2_inactivation mTORC2 Inactivation Urdamycin_E->mTORC2_inactivation p70S6K_dephosphorylation ↓ p-p70S6K mTORC1_inactivation->p70S6K_dephosphorylation 4EBP1_dephosphorylation ↓ p-4E-BP1 mTORC1_inactivation->4EBP1_dephosphorylation Autophagy Autophagy mTORC1_inactivation->Autophagy Akt_dephosphorylation ↓ p-Akt (S473) mTORC2_inactivation->Akt_dephosphorylation Apoptosis Apoptosis p70S6K_dephosphorylation->Apoptosis 4EBP1_dephosphorylation->Apoptosis Akt_dephosphorylation->Apoptosis

Caption: Logical relationship of Urdamycin E's effect on the mTOR pathway.

References

Unraveling the Transcriptomic Landscape of Cancer Cells Under Urdamycin A Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of Urdamycin A on cancer cells. While direct comparative RNA-sequencing data for this compound against other specific drugs is not publicly available, this guide synthesizes known mechanistic data to offer a comprehensive overview and a framework for such future studies. We compare the molecular effects of this compound with the well-established mTOR inhibitor, Rapamycin, and provide detailed experimental protocols for conducting comparative transcriptomic analyses.

This compound and its derivatives have emerged as potent anti-cancer agents. These compounds, produced by Streptomyces bacteria, induce programmed cell death in cancer cells through apoptosis and autophagy.[1] The primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[1][2] Notably, Urdamycin has been shown to be a more potent mTOR inhibitor than Rapamycin, as it completely inactivates both mTORC1 and mTORC2 complexes.[1][3]

Comparative Molecular Effects on the mTOR Pathway

This compound's comprehensive inhibition of both mTORC1 and mTORC2 distinguishes it from Rapamycin, which primarily targets mTORC1. This broader activity leads to a more complete shutdown of the mTOR signaling pathway, impacting a wider range of downstream cellular processes.

Target Protein/ComplexEffect of this compoundEffect of Rapamycin (Alternative)References
mTORC1 Complete inactivationInhibition[1][2][3]
mTORC2 Complete inactivationLargely insensitive (in short-term treatment)[1][3]
Akt (PKB) Phosphorylation Complete inhibitionNo direct inhibition; potential for feedback activation[1]
p70S6K Phosphorylation Significant reductionSignificant reduction[3]
4E-BP1 Phosphorylation Significant reductionSignificant reduction[3]
Apoptosis Induction YesYes (cell-type dependent)[1][3]
Autophagy Induction YesYes[1][3]

Expected Differentially Expressed Gene (DEG) Categories in a Comparative Transcriptomic Analysis

Based on the known mechanisms of this compound and Rapamycin, a comparative transcriptomics study using RNA-sequencing would be expected to reveal distinct gene expression profiles. The following table outlines the anticipated changes in key gene categories.

Gene CategoryExpected Transcriptomic Changes with this compoundExpected Transcriptomic Changes with Rapamycin
Cell Cycle Progression Downregulation of cyclins and cyclin-dependent kinases (CDKs)Downregulation of genes promoting G1/S transition
Apoptosis Upregulation of pro-apoptotic genes (e.g., BAX, BAK), caspasesUpregulation of pro-apoptotic genes, though potentially to a lesser extent
Autophagy Upregulation of autophagy-related genes (e.g., ATG5, ATG7, LC3)Upregulation of autophagy-related genes
Metabolism & Biosynthesis Downregulation of genes involved in glycolysis, lipid and nucleotide synthesisDownregulation of genes involved in protein synthesis and metabolism
Angiogenesis Downregulation of pro-angiogenic factors (e.g., VEGF)Downregulation of HIF-1α target genes

Experimental Protocols

A robust comparative transcriptomic study is essential to validate these expected effects and uncover novel mechanisms. Below is a detailed protocol for such an experiment.

Cell Culture and Drug Treatment
  • Cell Line Selection : Choose appropriate cancer cell lines (e.g., cervical cancer cell lines as mentioned in studies on Urdamycin V[4][5]).

  • Culture Conditions : Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Drug Preparation : Dissolve this compound and the comparative drug (e.g., Rapamycin) in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Treatment : Seed cells and allow them to adhere overnight. Treat cells with this compound, the comparative drug, and a vehicle control (DMSO) at predetermined concentrations (e.g., based on IC50 values) for a specified time (e.g., 24, 48 hours).

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction : Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen), followed by DNase treatment to remove genomic DNA contamination.

  • RNA Quality Control : Assess RNA integrity and quantity using a Bioanalyzer (Agilent) and a spectrophotometer (e.g., NanoDrop). High-quality RNA (RIN > 8) is recommended.[6]

  • Library Preparation : Prepare RNA-seq libraries from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.

Visualizing the Molecular Impact and Experimental Design

To better understand the mechanisms and experimental approach, the following diagrams are provided.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibition mTORC2 mTORC2 Akt->mTORC2 Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis FourEBP1->Protein_Synthesis mTORC2->Akt Activation Actin_Cytoskeleton Actin Cytoskeleton & Cell Survival mTORC2->Actin_Cytoskeleton UrdamycinA This compound UrdamycinA->mTORC1 UrdamycinA->mTORC2 Rapamycin Rapamycin Rapamycin->mTORC1

Caption: mTOR signaling pathway and points of inhibition by this compound and Rapamycin.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Drug_Treatment 2. Treatment - this compound - Alternative Drug - Vehicle Control Cell_Culture->Drug_Treatment RNA_Extraction 3. Total RNA Extraction Drug_Treatment->RNA_Extraction QC 4. RNA Quality Control (RIN Assessment) RNA_Extraction->QC Library_Prep 5. RNA-seq Library Preparation QC->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Analysis - DEG Analysis - Pathway Analysis Sequencing->Data_Analysis Comparison 8. Comparative Transcriptomic Analysis Data_Analysis->Comparison

Caption: Experimental workflow for comparative transcriptomics of this compound.

References

The Sweet Spot: How Glycosylation Patterns Fine-Tune the Biological Activity of Urdamycins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of how the saccharide moieties of Urdamycin antibiotics dictate their therapeutic potential, supported by comparative experimental data, detailed protocols, and pathway visualizations.

For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of natural products is paramount. Urdamycins, a class of angucycline antibiotics, have demonstrated significant potential as both antibacterial and cytotoxic agents.[1][2] A key determinant of their biological activity lies in their complex glycosylation patterns. The nature, number, and linkage of the sugar residues attached to the Urdamycin aglycone can dramatically influence their efficacy. This guide provides a comparative analysis of different Urdamycin glycosylation patterns, supported by experimental data, to elucidate these critical relationships.

Comparative Analysis of Biological Activity

The biological activity of Urdamycins is profoundly influenced by the composition and length of their saccharide chains. A study on novel Urdamycins isolated from Streptomyces ardesiacus provides compelling evidence for this relationship. The data presented below compares the antibacterial and cytotoxic activities of different Urdamycin analogues.

Table 1: Comparative Biological Activity of Urdamycin Glycosylation Variants

CompoundGlycosylation PatternAntibacterial Activity (MIC, µg/mL) vs. Bacillus subtilisCytotoxicity (GI₅₀, µM) vs. PC-3 (Prostate Cancer)Cytotoxicity (GI₅₀, µM) vs. NCI-H23 (Lung Cancer)Cytotoxicity (GI₅₀, µM) vs. HCT-15 (Colon Cancer)Cytotoxicity (GI₅₀, µM) vs. NUGC-3 (Stomach Cancer)Cytotoxicity (GI₅₀, µM) vs. ACHN (Renal Cancer)Cytotoxicity (GI₅₀, µM) vs. MDA-MB-231 (Breast Cancer)
Urdamycin W (1) Trisaccharide chain8.0[3]0.023[3]0.019[3]0.045[3]0.026[3]0.104[3]0.021[3]
Urdamycin X (2) Disaccharide chain>128[3]0.112[3]0.076[3]0.158[3]0.098[3]0.235[3]0.088[3]
Urdamycin E (3) Trisaccharide chain>128[3]0.134[3]0.089[3]0.176[3]0.112[3]0.254[3]0.095[3]
Grincamycin U (9) Ring-opened aglycone with trisaccharide>128[3]1.23[3]0.98[3]1.54[3]1.11[3]2.34[3]1.05[3]

The data clearly indicates that a longer saccharide chain enhances both antibacterial and cytotoxic activities. Urdamycin W, with its trisaccharide moiety, exhibits significantly greater potency compared to Urdamycin X, which possesses a disaccharide chain.[3] Furthermore, the integrity of the aglycone ring structure is crucial, as the ring-opened analogue, Grincamycin U, shows a dramatic reduction in biological activity.[3] Interestingly, while different glycosidation patterns on the same aglycone can lead to significant differences in activity, O-acylation of the sugar moieties has been shown to enhance the in-vitro activity against murine L1210 leukemia cells, with the effect being dependent on the lipophilicity of the molecule.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[3]

  • Inoculum Preparation: An overnight culture of the bacterial strain (e.g., Bacillus subtilis) is diluted in sterile 0.9% saline to achieve an inoculum density of 5 x 10⁵ colony-forming units (CFU) per milliliter, standardized using a McFarland standard.[3]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.25 to 128 µg/mL).[3]

  • Inoculation: 100 µL of the diluted bacterial culture is added to each well containing 100 µL of the diluted compound.[3]

  • Incubation: The plates are incubated for 24 hours at 37°C.[3]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3][5] Kanamycin is typically used as a positive control.[3]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Cancer cell lines (e.g., PC-3, NCI-H23) are seeded in a 96-well plate at a predetermined optimal density and incubated overnight to allow for cell attachment.[6]

  • Compound Treatment: The cells are treated with serial dilutions of the Urdamycin compounds for a specified period (e.g., 72 hours).[6]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 4 hours.[6]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the GI₅₀ (the concentration that inhibits cell growth by 50%) is determined.

Structure-Activity Relationship Visualization

The following diagram illustrates the key relationships between the glycosylation patterns of Urdamycins and their resulting biological activities.

G cluster_0 Glycosylation Pattern cluster_1 Biological Activity Trisaccharide Chain Trisaccharide Chain High Cytotoxicity High Cytotoxicity Trisaccharide Chain->High Cytotoxicity High Antibacterial Activity High Antibacterial Activity Trisaccharide Chain->High Antibacterial Activity Disaccharide Chain Disaccharide Chain Moderate Cytotoxicity Moderate Cytotoxicity Disaccharide Chain->Moderate Cytotoxicity Low/No Antibacterial Activity Low/No Antibacterial Activity Disaccharide Chain->Low/No Antibacterial Activity O-Acylation O-Acylation Enhanced Cytotoxicity Enhanced Cytotoxicity O-Acylation->Enhanced Cytotoxicity Ring-Opened Aglycone Ring-Opened Aglycone Reduced Activity Reduced Activity Ring-Opened Aglycone->Reduced Activity

Caption: Impact of Urdamycin glycosylation on bioactivity.

This guide underscores the critical role of glycosylation in modulating the biological activity of Urdamycins. A deeper understanding of these structure-activity relationships will undoubtedly pave the way for the rational design and semi-synthesis of novel Urdamycin analogues with enhanced therapeutic properties.

References

Urdamycin A: A Comparative Analysis of its Clinical Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Urdamycin A, a member of the angucycline class of antibiotics derived from Streptomyces bacteria, is emerging as a compound of significant interest in oncology research.[1][2][3][4] Its multifaceted mechanism of action, primarily targeting the mTOR signaling pathway, presents a compelling case for its evaluation against established chemotherapeutic agents. This guide provides a comparative overview of this compound's preclinical data against existing therapies, focusing on its mechanism, available efficacy data, and the experimental methodologies used in its evaluation.

Mechanism of Action: A Dual Assault on Cancer Cells

This compound distinguishes itself from many current chemotherapeutics through its potent and complete inhibition of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[1] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTOR Complex 1 (mTORC1), this compound has been shown to inactivate both mTORC1 and mTORC2.[1] This dual inhibition is significant as it blocks a wider range of downstream signaling pathways crucial for cancer cell growth, proliferation, and survival.

The inhibition of mTORC1 disrupts protein synthesis and cell growth, while the inactivation of mTORC2 interferes with cell survival and metabolism by inhibiting Akt, a key signaling protein in cancer progression.[1] Furthermore, preclinical studies indicate that this compound induces programmed cell death through two distinct mechanisms: apoptosis (cellular suicide) and autophagy (cellular self-digestion).[1] This dual induction of cell death pathways could potentially overcome resistance mechanisms that cancer cells often develop against single-target agents.

Below is a diagram illustrating the proposed signaling pathway of this compound's anticancer activity.

cluster_mTOR mTOR Pathway cluster_Cellular_Effects Cellular Effects UrdamycinA This compound mTORC1 mTORC1 UrdamycinA->mTORC1 Inhibits mTORC2 mTORC2 UrdamycinA->mTORC2 Inhibits Protein_Synthesis Protein Synthesis (Cell Growth) mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Akt_Activation Akt Activation (Cell Survival) mTORC2->Akt_Activation Promotes Apoptosis Apoptosis Akt_Activation->Apoptosis Inhibits

Caption: Proposed mechanism of this compound's anticancer activity via dual mTORC1/mTORC2 inhibition.

Comparative Efficacy: A Need for Direct Quantitative Data

For context, the IC50 values for commonly used chemotherapeutics can vary significantly depending on the cancer cell line and the specific experimental conditions. The following table summarizes representative IC50 value ranges for doxorubicin, cisplatin, and paclitaxel against various cancer cell lines, collated from multiple studies. It is crucial to note that these values are for illustrative purposes and a direct comparison with this compound would necessitate testing under identical experimental conditions.

Chemotherapeutic AgentCancer Cell LineReported IC50 Range (µM)
Doxorubicin MCF-7 (Breast)0.1 - 2.5[5][6]
HepG2 (Liver)~12.2[5]
HCT-116 (Colon)~1.6[7]
Cisplatin A549 (Lung)7.5 - 10.9[2]
SKOV-3 (Ovarian)2 - 40[8]
RT4 (Bladder)~46.5[9]
Paclitaxel MDA-MB-231 (Breast)0.3 - 5[10]
NSCLC cell lines0.027 - >32 (duration dependent)[11]
Various cell lines0.0025 - 0.0075[12]

One study has reported potent cytotoxic activity for a related angucycline, Urdamycin W, with GI50 values (50% growth inhibition) ranging from 0.019 to 0.104 µM against a panel of six cancer cell lines.[13] While promising for the angucycline class, these are not the values for this compound. Further research is needed to establish a clear quantitative comparison.

Experimental Protocols: A Framework for Evaluation

The evaluation of this compound's anticancer potential involves a series of well-established in vitro assays. The following sections outline the general methodologies for key experiments.

Cytotoxicity Assays (e.g., MTT Assay)

The primary method for determining the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

A Cancer cells are seeded in a 96-well plate B Cells are treated with varying concentrations of this compound or control drug A->B C Incubation for a specified period (e.g., 24, 48, 72 hours) B->C D MTT reagent is added to each well C->D E Incubation to allow formazan crystal formation D->E F Solubilizing agent (e.g., DMSO) is added E->F G Absorbance is measured using a microplate reader F->G H IC50 values are calculated from dose-response curves G->H

References

Safety Operating Guide

Proper Disposal of Urdamycin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Urdamycin A, a potent antibiotic with cytotoxic properties.

Due to the hazardous nature of this compound, it is imperative to follow strict disposal protocols to mitigate risks to personnel and the environment. The following procedures are based on general best practices for antibiotic and chemical waste disposal, as a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. Users must obtain and consult the official SDS from their supplier for definitive disposal instructions.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified
Skin and Body Protection Laboratory coatFull-length, buttoned
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating dust or aerosols.N95 or higher

Step-by-Step Disposal Procedure

The disposal of this compound waste must be conducted in accordance with local, state, and federal regulations. The following is a general guide:

  • Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be segregated from general laboratory waste. These items are to be considered chemical waste.[1]

  • Waste Collection:

    • Solid Waste: Collect all solid waste, such as contaminated gloves, paper towels, and empty vials, in a designated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[1] Do not mix with other solvent wastes unless permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Cytotoxic," "Antibiotic").

  • Storage: Store the hazardous waste containers in a designated, secure area, away from incompatible materials, until they are collected by a licensed hazardous waste disposal contractor.

  • Decontamination of Glassware and Equipment:

    • All non-disposable glassware and equipment that have come into contact with this compound should be decontaminated.

    • A common procedure involves rinsing with a suitable solvent (such as ethanol or methanol, in which this compound is soluble) to remove residues. This rinsate must be collected and disposed of as hazardous liquid waste.

    • After the initial solvent rinse, follow with a thorough washing with an appropriate laboratory detergent and water.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure proper ventilation.

    • Wear the appropriate PPE, including respiratory protection if the spill involves a powder.

    • Contain the spill using an absorbent material suitable for chemical spills.

    • Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Final Disposal: The final disposal of this compound waste must be carried out by a licensed and certified hazardous waste disposal company. This will typically involve high-temperature incineration to ensure the complete destruction of the active compound.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Urdamycin_A_Disposal_Workflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Final Disposal start This compound Waste (Solid & Liquid) segregate Segregate Waste start->segregate collect_solid Collect Solid Waste in Labeled Hazardous Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Hazardous Container segregate->collect_liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store pickup Arrange for Pickup by Licensed Contractor store->pickup transport Transport to Disposal Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: this compound Disposal Workflow.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound provided by the manufacturer for complete and accurate disposal instructions.

References

Personal protective equipment for handling Urdamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of Urdamycin A, a potent bacterial metabolite with cytotoxic properties. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain a safe working environment. This compound should be treated as a hazardous compound.[1]

Personal Protective Equipment (PPE)

Due to its cytotoxic nature, a comprehensive approach to personal protective equipment is mandatory when handling this compound.[2] The following table summarizes the required PPE for various procedures.

Activity Required PPE Rationale
Handling solid this compound (weighing, aliquoting) Double gloves (nitrile), disposable gown, safety glasses with side shields, and a fit-tested N95 respirator.Prevents skin and eye contact, and inhalation of fine particles.
Preparing stock solutions and dilutions Double gloves (nitrile), disposable gown, and safety glasses with side shields. Work should be conducted in a chemical fume hood.Minimizes risk of splashes and aerosol generation.
Administering this compound to cell cultures or animals Double gloves (nitrile), disposable gown, and safety glasses.Protects against accidental exposure during experimental procedures.
Handling waste contaminated with this compound Double gloves (nitrile) and a disposable gown.Prevents exposure during the disposal process.
Managing spills Chemical-resistant gloves, disposable gown or coveralls, safety goggles, and a respirator (N95 or higher).Provides enhanced protection when dealing with a concentrated release of the compound.[3]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store this compound at -20°C in a designated and clearly labeled area for cytotoxic compounds.[1][4]

Preparation of Stock Solutions: this compound is soluble in organic solvents such as ethanol, methanol, DMSO, and dichloromethane.[1]

  • All manipulations involving solid this compound or concentrated stock solutions must be performed within a certified chemical fume hood to control exposure.

  • Wear the appropriate PPE as outlined in the table above.

  • Prepare a stock solution by dissolving the solid this compound in a suitable solvent.[1]

  • Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and a hazard warning (e.g., "Cytotoxic - Handle with Care").

Experimental Use:

  • When diluting stock solutions or adding this compound to experimental systems, wear the specified PPE.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the solution.

  • After use, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory detergent).

The following diagram illustrates the standard operational workflow for handling this compound.

Figure 1. This compound Handling Workflow receiving Receiving and Storage prep Solution Preparation (in Fume Hood) receiving->prep Transport in secondary containment experiment Experimental Use prep->experiment disposal Waste Disposal experiment->disposal Figure 2. This compound Disposal Decision Tree start Material Contaminated with this compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_container Cytotoxic Sharps Container is_sharp->sharps_container Yes solid_waste Solid Cytotoxic Waste Bin is_liquid->solid_waste No liquid_waste Hazardous Liquid Waste Container is_liquid->liquid_waste Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urdamycin A
Reactant of Route 2
Urdamycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.